4-(Difluoromethoxy)benzyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIDWXYUJAUALR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371754 | |
| Record name | 4-(Difluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170924-50-2 | |
| Record name | 4-(Difluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Difluoromethoxy)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Role of 4-(Difluoromethoxy)benzyl Alcohol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Difluoromethoxy Moiety as a Key Pharmacophore
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the difluoromethoxy (-OCF₂H) group has garnered significant attention as a versatile tool for fine-tuning the characteristics of bioactive molecules. 4-(Difluoromethoxy)benzyl alcohol, CAS Number 170924-50-2, serves as a critical building block for introducing this valuable functional group, offering a unique balance of lipophilicity, metabolic stability, and hydrogen bonding capability.[1][2] This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 170924-50-2 | [3] |
| Molecular Formula | C₈H₈F₂O₂ | [3] |
| Molecular Weight | 174.14 g/mol | [3] |
| Appearance | Liquid | [4] |
| Boiling Point | 78-80 °C at 0.2 mmHg | [5] |
| Density | 1.257 g/cm³ | [5] |
| XLogP3 | 2.1 | [3] |
The Synthetic Utility: Accessing the 4-(Difluoromethoxy)benzyl Scaffold
The synthesis of this compound is primarily achieved through two main strategies: the reduction of the corresponding benzaldehyde or the O-difluoromethylation of a phenolic precursor. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Synthetic Route 1: Reduction of 4-(Difluoromethoxy)benzaldehyde
A common and straightforward method involves the reduction of 4-(difluoromethoxy)benzaldehyde. This transformation can be efficiently carried out using standard reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[6] The reaction is typically high-yielding and proceeds under mild conditions.
Caption: Figure 1: Reduction of 4-(Difluoromethoxy)benzaldehyde.
Experimental Protocol: Synthesis of this compound via Reduction
-
Dissolution: In a round-bottom flask, dissolve 4-(difluoromethoxy)benzaldehyde (1.0 eq) in methanol.[6]
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Synthetic Route 2: O-Difluoromethylation of 4-Hydroxybenzyl Alcohol
An alternative approach involves the introduction of the difluoromethoxy group onto a pre-existing phenolic scaffold, such as 4-hydroxybenzyl alcohol. This is typically achieved using a difluoromethylating agent.[7][8] This method is particularly useful when 4-hydroxybenzyl alcohol derivatives are more readily available.
Strategic Applications in Drug Design and Development
The difluoromethoxy group imparts several advantageous properties to a molecule, making this compound a valuable building block in drug discovery.[1][9]
Modulation of Physicochemical Properties
The -OCF₂H group serves as a bioisostere for more common functional groups like the hydroxyl (-OH) and methoxy (-OCH₃) groups, but with distinct electronic and steric properties.[2]
-
Lipophilicity: The difluoromethoxy group increases lipophilicity compared to a hydroxyl group and is generally more lipophilic than a methoxy group. This can enhance membrane permeability and improve oral absorption of drug candidates.
-
Metabolic Stability: A key advantage of the -OCF₂H group is its enhanced metabolic stability. The strong carbon-fluorine bonds are more resistant to oxidative metabolism compared to the C-H bonds in a methoxy group, often leading to a longer drug half-life.[1]
-
Acidity (pKa): The electron-withdrawing nature of the fluorine atoms increases the acidity of a neighboring phenolic proton (lowers the pKa) compared to its methoxy-substituted counterpart. This modulation of pKa is critical for controlling the ionization state of a drug at physiological pH.
Table 2: Comparative Physicochemical Properties
| Functional Group | Typical logP Contribution (relative to -H) | Typical Phenol pKa |
| -OH | Lower | ~10 |
| -OCH₃ | Slightly Higher | ~10.2 |
| -OCF₂H | Significantly Higher | ~9.5 |
| -OCF₃ | Highest | ~9.0 |
Note: The values presented are approximate and can vary depending on the specific molecular context.
Case Study: The Difluoromethoxy Group in Approved Therapeutics
The strategic use of fluorinated motifs is evident in numerous FDA-approved drugs. For instance, Belzutifan , a hypoxia-inducible factor 2α (HIF-2α) inhibitor, incorporates a difluorinated indanol fragment, highlighting the acceptance and utility of such moieties in modern pharmaceuticals.[10] While not a direct derivative of this compound, the presence of the difluoromethyl group in such molecules underscores its importance in achieving desired therapeutic profiles.
Caption: Figure 2: Role in Drug Development.
Characterization and Analytical Profile
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), the hydroxyl proton, and a distinctive triplet for the proton of the difluoromethoxy group (-OCF₂H) due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the benzylic carbon, and a triplet for the carbon of the difluoromethoxy group due to C-F coupling.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol (typically a broad band around 3300 cm⁻¹), C-H stretches of the aromatic ring and methylene group, C-O stretch of the alcohol, and strong C-F stretching vibrations.[5]
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[4][7][11]
Conclusion
This compound is a valuable and versatile building block in the medicinal chemist's toolbox. Its unique physicochemical properties, conferred by the difluoromethoxy group, provide a powerful strategy for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.[6] By understanding its synthesis, reactivity, and the strategic advantages of the -OCF₂H moiety, researchers can effectively leverage this compound to design and develop next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. This compound | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum [chemicalbook.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. benchchem.com [benchchem.com]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. digibuo.uniovi.es [digibuo.uniovi.es]
- 10. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 11. 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 13C NMR spectrum [chemicalbook.com]
physical and chemical properties of 4-(Difluoromethoxy)benzyl alcohol
An In-Depth Technical Guide to 4-(Difluoromethoxy)benzyl Alcohol
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal building block in modern chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a synthesized understanding of the compound's properties, reactivity, and application, grounded in established chemical principles.
Introduction: The Strategic Importance of the -OCF₂H Moiety
This compound (CAS No. 170924-50-2) is a substituted benzyl alcohol that has garnered significant interest, primarily due to the presence of the difluoromethoxy (-OCF₂H) group.[1] In medicinal chemistry, this group is recognized as a valuable bioisostere for more common functionalities like methoxy (-OCH₃) or hydroxyl (-OH) groups.[1][2]
The strategic incorporation of the difluoromethoxy moiety can profoundly influence a molecule's key drug-like properties. Compared to a methoxy group, it offers enhanced metabolic stability by being less susceptible to oxidative dealkylation.[1] Furthermore, it increases lipophilicity, which can improve membrane permeability. Unlike the trifluoromethoxy (-OCF₃) group, the hydrogen atom in the -OCF₂H group allows it to act as a hydrogen bond donor, providing unique interaction capabilities within biological systems.[2] Consequently, this compound serves as a critical precursor for synthesizing complex molecules where fine-tuning of potency, selectivity, and pharmacokinetic profiles is essential.[1]
Chemical Identity and Core Physical Properties
The fundamental identity of a compound dictates its behavior. The key identifiers and physical properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | [4-(difluoromethoxy)phenyl]methanol | [3] |
| CAS Number | 170924-50-2 | [3][4] |
| Molecular Formula | C₈H₈F₂O₂ | [3][4][5] |
| Molecular Weight | 174.14 g/mol | [3][4][6] |
| Physical State | Liquid | [5] |
| Boiling Point | 78-80 °C | [4] |
| Refractive Index | 1.4855 | [7] |
| XLogP3 (Lipophilicity) | 2.1 | [3] |
Table 1: Core Chemical and Physical Data.
Spectroscopic and Analytical Characterization
Precise characterization is the bedrock of chemical synthesis. While specific spectra for this exact compound are not universally published, its structure allows for a confident prediction of its spectroscopic signatures based on well-understood principles for analogous compounds.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation. The expected proton (¹H) and carbon (¹³C) NMR signals are detailed below.
Expected ¹H NMR Signals (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.35 | Doublet | 2H | Ar-H (ortho to CH₂OH) | Aromatic protons adjacent to the electron-donating CH₂OH group. |
| ~7.10 | Doublet | 2H | Ar-H (ortho to OCF₂H) | Aromatic protons adjacent to the difluoromethoxy group. |
| ~6.50 | Triplet (t) | 1H | OCF₂H | Characteristic triplet due to coupling with the two adjacent fluorine atoms (²JH-F ≈ 73-75 Hz). |
| ~4.70 | Singlet/Doublet | 2H | -CH₂ OH | Benzylic protons. May appear as a doublet if coupled to the hydroxyl proton. |
| ~1.8-2.5 | Broad Singlet | 1H | -CH₂OH | Labile hydroxyl proton; position and shape are concentration-dependent. Disappears upon D₂O exchange.[8] |
Expected ¹³C NMR Signals (in CDCl₃): The carbon spectrum would reveal distinct signals for the aromatic carbons, the benzylic carbon, and the unique carbon of the difluoromethoxy group, which would appear as a triplet due to C-F coupling.
Infrared (IR) Spectroscopy
IR spectroscopy identifies key functional groups. The spectrum of this compound is expected to be dominated by the hydroxyl and aromatic absorptions.
| Wavenumber (cm⁻¹) | Description | Rationale |
| 3400-3300 (broad) | O-H Stretch | Characteristic of a hydrogen-bonded alcohol.[11] |
| 3100-3000 | Aromatic C-H Stretch | Typical for sp² C-H bonds in the benzene ring. |
| ~1600, ~1500 | Aromatic C=C Stretch | Skeletal vibrations of the aromatic ring. |
| 1250-1000 | C-O Stretch & C-F Stretch | A strong C-O stretch from the alcohol and C-F stretches from the difluoromethoxy group are expected in this region.[11] |
Table 2: Expected Key IR Absorption Bands.
Mass Spectrometry (MS)
Under electron ionization (EI), alcohols typically undergo alpha cleavage and dehydration.[10]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 174.
-
[M-H]⁺: Loss of a hydrogen radical from the benzylic position (m/z = 173).[12]
-
[M-H₂O]⁺: Dehydration, a common fragmentation for alcohols (m/z = 156).[10]
-
[C₇H₇O]⁺: A fragment corresponding to the hydroxymethylphenyl cation (m/z = 123), resulting from cleavage of the C-O bond of the ether.
-
Tropylium Ion: Further fragmentation often leads to the stable tropylium cation (C₇H₇⁺) at m/z = 91.
Analytical Workflow
The comprehensive characterization of a synthesized batch of this compound would follow a logical, multi-step workflow to confirm identity, purity, and structure.
Chemical Reactivity and Synthetic Utility
Stability and Reactivity
This compound is stable under normal laboratory conditions.[5] Its reactivity is primarily dictated by the versatile benzyl alcohol functional group.
-
Oxidation: The primary alcohol can be readily oxidized to form 4-(difluoromethoxy)benzaldehyde or further to 4-(difluoromethoxy)benzoic acid, providing access to a different class of synthetic intermediates.[1]
-
Halogenation: The hydroxyl group can be substituted with halogens (e.g., using SOCl₂ or PBr₃) to produce the corresponding benzyl halides, which are excellent electrophiles for substitution reactions.
-
Etherification: The alcohol can be converted to ethers via Williamson ether synthesis or other standard methods.[1]
The difluoromethoxy group is generally stable and non-reactive under these conditions, making it an ideal "spectator" group that modifies electronic and steric properties without interfering with the primary reactions of the benzyl alcohol.
General Synthetic Protocol
While numerous proprietary methods exist, a common and logical synthetic route involves the difluoromethylation of a phenolic precursor followed by the reduction of a carbonyl group.
Protocol: Two-Step Synthesis from 4-Hydroxybenzaldehyde
Step 1: Difluoromethylation of 4-Hydroxybenzaldehyde
-
Rationale: This step introduces the key difluoromethoxy group. The reaction typically uses a difluorocarbene precursor.
-
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde and a suitable base (e.g., potassium hydroxide) in a solvent mixture like acetonitrile/water, add a difluoromethylating agent (e.g., sodium chlorodifluoroacetate) portion-wise.
-
Heat the reaction mixture (e.g., to 70-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
After cooling, perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the resulting 4-(difluoromethoxy)benzaldehyde by column chromatography or distillation.
-
Step 2: Reduction to this compound
-
Rationale: A standard reduction of the aldehyde to the primary alcohol. Sodium borohydride is a mild and effective reagent for this transformation.
-
Procedure:
-
Dissolve the 4-(difluoromethoxy)benzaldehyde from Step 1 in a protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add sodium borohydride (NaBH₄) in small portions, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring for completion by TLC.
-
Quench the reaction carefully by the slow addition of water or dilute acid.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound. Further purification can be achieved via silica gel chromatography if necessary.
-
Safety and Handling
Proper handling is crucial for laboratory safety. This compound is classified with specific hazards that require appropriate precautions.
GHS Hazard Classification: [3][5]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautionary Measures:
| Category | P-Statement | Measure | Source(s) |
|---|---|---|---|
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [5][13] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [5][13] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [5][13] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [5][13] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |[5][13] |
Table 3: Key Safety and Handling Statements.
Always handle this chemical in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. Store in a cool, dry place away from incompatible materials.[13]
Conclusion
This compound is more than a simple reagent; it is a strategic tool for molecular design. Its unique combination of a reactive benzyl alcohol handle and the property-modulating difluoromethoxy group makes it an invaluable asset in the synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in creating next-generation molecules with enhanced performance and optimized therapeutic profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. This compound | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 170924-50-2 | INDOFINE Chemical Company [indofinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. This compound | CAS: 170924-50-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. fishersci.ie [fishersci.ie]
- 8. m.youtube.com [m.youtube.com]
- 9. Benzyl alcohol [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Introduction: The Strategic Importance of Fluorinated Building Blocks
An In-Depth Technical Guide to 4-(Difluoromethoxy)benzyl alcohol: Structure, Properties, and Synthetic Utility
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone for modulating physicochemical and biological properties. Among the array of fluorinated motifs, the difluoromethoxy group (-OCF2H) has emerged as a uniquely valuable bioisostere for hydroxyl and methoxy groups. This compound is a key synthetic intermediate that provides a versatile platform for introducing this important functional group.[1]
This technical guide offers a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, synthetic routes, and applications. The content is tailored for researchers, medicinal chemists, and process development scientists who leverage fluorinated building blocks to engineer molecules with enhanced metabolic stability, improved membrane permeability, and optimized binding affinities.[1][2]
Molecular Structure and Identification
The foundational characteristics of this compound are rooted in its distinct molecular architecture. It consists of a benzyl alcohol core, where the hydroxyl-bearing methylene group is para-substituted with a difluoromethoxy moiety on the phenyl ring.
Caption: 2D Molecular Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | [4-(difluoromethoxy)phenyl]methanol | [1][3] |
| CAS Number | 170924-50-2 | [3][4][5][6][7] |
| Molecular Formula | C8H8F2O2 | [3][4][5][6][8] |
| SMILES | C1=CC(=CC=C1CO)OC(F)F | [3][5][9] |
| InChI | InChI=1S/C8H8F2O2/c9-8(10)12-7-3-1-6(5-11)2-4-7/h1-4,8,11H,5H2 | [3][6] |
| InChIKey | HSIDWXYUJAUALR-UHFFFAOYSA-N |[3][6] |
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, reactivity, and pharmacokinetic profile. The difluoromethoxy group imparts a unique balance of lipophilicity and potential hydrogen bonding capabilities.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 174.14 g/mol | [3][5][6][8][10] |
| Appearance | Colorless to pale yellow liquid | [11] |
| Boiling Point | 78-80 °C | [5] |
| Lipophilicity (XLogP3) | 2.1 | [3] |
| Monoisotopic Mass | 174.04923582 Da |[3] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not trivial and typically involves multiple steps, starting from readily available precursors. A common and logical synthetic strategy involves the difluoromethylation of a protected phenolic hydroxyl group, followed by the reduction of a carbonyl functional group at the para position.
A representative pathway begins with 4-hydroxybenzaldehyde. The phenolic hydroxyl group is first difluoromethylated, a critical step that often employs reagents like chlorodifluoromethane (Freon 22) under basic conditions or more modern, safer difluoromethylating agents. The resulting 4-(difluoromethoxy)benzaldehyde intermediate is then selectively reduced to the target benzyl alcohol. The choice of reducing agent is crucial; sodium borohydride (NaBH4) is an excellent candidate due to its mild nature and high chemoselectivity for aldehydes over other potentially reducible groups, ensuring a clean conversion.
Caption: Representative synthetic workflow for this compound.
Representative Experimental Protocol: Reduction of 4-(Difluoromethoxy)benzaldehyde
This protocol outlines a standard laboratory procedure for the reduction step. It is designed to be self-validating through careful monitoring and characterization.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(difluoromethoxy)benzaldehyde (10.0 g, 58.1 mmol). Dissolve the aldehyde in methanol (100 mL).
-
Rationale: Methanol is an excellent solvent for both the aldehyde starting material and the sodium borohydride reducing agent, ensuring a homogeneous reaction mixture.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Rationale: The reduction of an aldehyde with NaBH4 is exothermic. Cooling the reaction prevents potential side reactions and ensures controlled reactivity.
-
-
Addition of Reducing Agent: Add sodium borohydride (2.42 g, 64.0 mmol, 1.1 equivalents) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Rationale: Adding the reducing agent in portions (portion-wise) maintains control over the reaction rate and temperature. Using a slight excess (1.1 equivalents) ensures the complete conversion of the starting material.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Rationale: TLC provides a rapid and effective method to visually confirm the consumption of the starting material, signaling the completion of the reaction.
-
-
Quenching and Workup: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the solution is acidic (pH ~2-3) and gas evolution ceases.
-
Rationale: The acid neutralizes the excess NaBH4 and the resulting borate esters, terminating the reaction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Rationale: The product is organic-soluble and will be partitioned into the ethyl acetate layer, separating it from inorganic salts and aqueous-soluble impurities.
-
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.
-
Rationale: The brine wash removes residual water, and drying with Na2SO4 eliminates any remaining moisture. Concentration under reduced pressure removes the volatile solvent to isolate the final product.
-
Applications in Research and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block for constructing more complex molecules.[1] Its utility stems directly from the properties conferred by the -OCF2H group.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile methoxy group (-OCH3) with a difluoromethoxy group (-OCF2H) can block oxidative dealkylation, a common metabolic pathway, thereby increasing the half-life of a drug candidate.[1]
-
Lipophilicity and Permeability: The -OCF2H group increases lipophilicity more modestly than the -OCF3 group, providing a fine-tuning mechanism for optimizing a molecule's ability to cross cellular membranes.[1][2]
-
Conformational Effects and Binding: The steric and electronic properties of the difluoromethoxy group can influence the conformation of a molecule, potentially leading to improved binding affinity and selectivity for its biological target.
Caption: The concept of bioisosteric replacement using the -OCF2H group.
This building block is instrumental in synthesizing APIs for kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and anti-infective agents.[1]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Code | Description | Precautionary Measures |
|---|---|---|
| H315 | Causes skin irritation | Wear protective gloves and clothing. |
| H319 | Causes serious eye irritation | Wear eye and face protection. |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Source:[3]
Standard Handling Advice:
-
Work in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a pivotal chemical intermediate whose value is defined by the strategic presence of the difluoromethoxy group. Its molecular structure provides a robust platform for synthetic chemists to introduce this function into advanced molecules. By offering enhanced metabolic stability and tunable lipophilicity, this building block empowers researchers in the pharmaceutical and agrochemical industries to design next-generation compounds with superior performance profiles. A thorough understanding of its properties, synthesis, and handling is critical for its effective and safe utilization in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. This compound | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 170924-50-2 | INDOFINE Chemical Company [indofinechemical.com]
- 6. This compound | CAS: 170924-50-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. ivychem.com [ivychem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. PubChemLite - this compound (C8H8F2O2) [pubchemlite.lcsb.uni.lu]
- 10. This compound | 170924-50-2 [chemicalbook.com]
- 11. chembk.com [chembk.com]
An In-depth Technical Guide to the Spectral Analysis of [4-(Difluoromethoxy)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Difluoromethoxy)phenyl]methanol, a key building block in medicinal chemistry and materials science, possesses a unique combination of a reactive benzylic alcohol and an electron-withdrawing difluoromethoxy group. This substitution pattern can significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions, making it a valuable moiety in the design of novel therapeutic agents and functional materials.[1] A thorough understanding of its structure and purity is paramount, and this is primarily achieved through a combination of spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the spectral characterization of [4-(Difluoromethoxy)phenyl]methanol. As a Senior Application Scientist, the focus here is not just on the data itself, but on the rationale behind the analytical choices and the logic of spectral interpretation, ensuring a robust and self-validating analytical workflow.
Molecular and Physical Properties
A foundational understanding of the target analyte is crucial before delving into its spectral characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 174.14 g/mol | --INVALID-LINK--[1] |
| CAS Number | 170924-50-2 | --INVALID-LINK--[1] |
| Appearance | Liquid or semi-solid | --INVALID-LINK--[1] |
| Boiling Point | 242.7°C at 760 mmHg | --INVALID-LINK--[1] |
| Density | 1.257 g/cm³ | --INVALID-LINK--[1] |
I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.
Experimental Protocol: ¹H NMR Acquisition
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of [4-(Difluoromethoxy)phenyl]methanol.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Shim the magnetic field to ensure homogeneity, which is critical for sharp spectral lines.
-
Set the appropriate spectral width, acquisition time, and relaxation delay to ensure all proton signals are captured and properly quantified.
-
-
Data Acquisition:
-
Acquire the free induction decay (FID) signal. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of [4-(Difluoromethoxy)phenyl]methanol and data from analogous compounds, the following ¹H NMR spectrum in CDCl₃ is predicted:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.40 | Doublet | 2H | Ar-H (ortho to -CH₂OH) | These protons are deshielded by the electron-withdrawing difluoromethoxy group and the hydroxyl group. |
| ~ 7.15 | Doublet | 2H | Ar-H (ortho to -OCHF₂) | These protons are in close proximity to the electronegative difluoromethoxy group. |
| ~ 6.55 | Triplet | 1H | -OCH F₂ | The proton of the difluoromethoxy group is split into a triplet by the two adjacent fluorine atoms (¹JHF coupling). |
| ~ 4.70 | Singlet | 2H | -CH ₂OH | The benzylic protons are deshielded by the aromatic ring and the adjacent hydroxyl group. |
| ~ 1.90 | Singlet (broad) | 1H | -CH₂OH | The hydroxyl proton is often a broad singlet and its chemical shift can vary with concentration and temperature. |
II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon environments.
Experimental Protocol: ¹³C NMR Acquisition
The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of ¹³C.
-
Instrument Setup: A proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
Data Acquisition: A significantly larger number of scans is required to achieve an adequate signal-to-noise ratio.
Predicted ¹³C NMR Spectrum and Interpretation
The predicted ¹³C NMR spectrum of [4-(Difluoromethoxy)phenyl]methanol in CDCl₃ is as follows:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 149.0 | C -OCHF₂ | The aromatic carbon attached to the difluoromethoxy group is significantly deshielded. |
| ~ 140.0 | C -CH₂OH | The aromatic carbon bearing the hydroxymethyl group. |
| ~ 128.0 | Ar-C H (ortho to -CH₂OH) | Aromatic methine carbons. |
| ~ 118.0 | Ar-C H (ortho to -OCHF₂) | Aromatic methine carbons. |
| ~ 115.0 (triplet) | -OC HF₂ | The carbon of the difluoromethoxy group is split into a triplet by the two attached fluorine atoms (¹JCF coupling). |
| ~ 64.0 | -C H₂OH | The benzylic carbon, deshielded by the adjacent oxygen atom. |
III. Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Acquisition
Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC).
-
Ionization: In the ion source, high-energy electrons bombard the sample molecules, leading to the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of [4-(Difluoromethoxy)phenyl]methanol is expected to show a molecular ion peak at m/z = 174, corresponding to its molecular weight. Key fragmentation patterns would include:
-
Loss of a hydroxyl radical (-•OH): [M - 17]⁺ at m/z = 157.
-
Loss of the hydroxymethyl group (-•CH₂OH): [M - 31]⁺ at m/z = 143.
-
Formation of the tropylium ion: A peak at m/z = 91 is a common feature in the mass spectra of benzyl derivatives.
For a structurally similar compound, (3,4-Difluorophenyl)methanol, the NIST WebBook of mass spectra shows a prominent molecular ion peak and fragmentation consistent with the loss of functional groups from the aromatic ring.[3]
Conclusion
References
The Strategic Advantage of the Difluoromethoxy Group in Modern Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the intricate landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has carved out a significant niche, offering a unique blend of physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of the biological activity of the difluoromethoxy group, designed to empower researchers to harness its full potential in the design of next-generation therapeutics. We will delve into the fundamental principles governing its behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
The Difluoromethoxy Group: A Profile of Unique Physicochemical Properties
The biological impact of the difluoromethoxy group is a direct consequence of its distinct electronic and steric characteristics, which differentiate it from more common bioisosteres like the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1]
Lipophilicity: A Tool for Modulating Permeability
Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly influenced by the difluoromethoxy group.[2] This group imparts a moderate level of lipophilicity, which can be strategically employed to enhance membrane permeability and improve oral absorption.[2]
Table 1: Comparative Physicochemical Properties of Methoxy and its Fluorinated Analogues
| Functional Group | Hansch π Value (Lipophilicity) | Hydrogen Bond Acidity (A) | Key Characteristics |
| Methoxy (-OCH₃) | ~ -0.02 | ~ 0 | Hydrogen bond acceptor |
| Difluoromethoxy (-OCF₂H) | ~ +0.42 | 0.085–0.126 | Weak hydrogen bond donor, metabolically robust [3] |
| Trifluoromethoxy (-OCF₃) | ~ +1.04 | ~ 0 | Highly lipophilic, strong electron-withdrawer[4] |
Data compiled from multiple sources.
A Unique Hydrogen Bond Donor
A key feature that distinguishes the difluoromethoxy group is its capacity to act as a hydrogen bond donor.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions.[1] This characteristic is not observed in the methoxy or trifluoromethoxy groups and allows the -OCF₂H group to serve as a bioisostere for hydroxyl and thiol groups, often with the added benefit of improved metabolic stability.[1][5]
Impact on Acidity (pKa)
The strong inductive electron-withdrawing effect of the two fluorine atoms can significantly lower the pKa of neighboring functional groups.[6] This modulation of a molecule's ionization state at physiological pH is a critical factor in optimizing solubility, cell penetration, and target engagement.[2][6]
Enhancing Metabolic Stability: A Primary Advantage of the Difluoromethoxy Group
A major driver for the incorporation of the difluoromethoxy group in drug candidates is the significant enhancement of metabolic stability.[2][7] The carbon-fluorine bond is exceptionally strong, making the -OCF₂H group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7]
This is particularly advantageous when the difluoromethoxy group is used as a bioisosteric replacement for a methoxy group, which is susceptible to O-demethylation, a common and often rapid metabolic pathway.[1][7] By blocking this metabolic route, the difluoromethoxy group can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[6]
Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol provides a standardized method for evaluating the metabolic stability of a difluoromethoxy-containing compound.
Objective: To determine the rate of metabolism of a test compound in the presence of human liver microsomes.
Materials:
-
Test compound (10 mM stock solution in DMSO)
-
Human liver microsomes (pooled, 20 mg/mL)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard, e.g., warfarin)
-
96-well incubation plate and collection plate
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer.
-
Incubation Mixture: In the 96-well incubation plate, combine human liver microsomes (final concentration 0.5 mg/mL) with the test compound working solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to the collection plate containing cold acetonitrile with the internal standard to quench the reaction.
-
Sample Processing: Seal and vortex the collection plate, then centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression line gives the rate of elimination (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = -0.693 / k.
The Difluoromethoxy Group in Action: Impact on Target Engagement and Biological Pathways
The strategic placement of a difluoromethoxy group can have a profound impact on a drug's interaction with its biological target and its effect on signaling pathways.
Diagram: The Role of the Difluoromethoxy Group in Kinase Inhibition
Caption: A diagram illustrating the potential interactions of a difluoromethoxy-containing kinase inhibitor within the ATP binding pocket.
A prime example of the application of the difluoromethoxy group is in the development of kinase inhibitors, which are often involved in signaling pathways such as the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway.[1] Dysregulation of the JAK-STAT pathway is implicated in various diseases, making it a key therapeutic target.[1] The incorporation of a difluoromethoxy group can enhance the metabolic stability of these inhibitors, leading to improved pharmacokinetic profiles and potentially greater efficacy.
Synthetic Strategies for Incorporating the Difluoromethoxy Group
The synthesis of molecules containing the difluoromethoxy group has evolved significantly, with several methods now available to medicinal chemists.[6][8] Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of difluoromethyl ethers under mild conditions.[6][8] Other methods include the use of difluorocarbene precursors such as chlorodifluoromethane (CHF₂Cl) or fluoroform (CHF₃).[9] The choice of synthetic route often depends on the specific substrate and the desired scale of the reaction.[9]
Experimental Workflow: A Generalized Approach to Evaluating a Difluoromethoxy Analogue
Caption: A logical workflow for the synthesis and evaluation of a difluoromethoxy-containing drug candidate.
Conclusion and Future Perspectives
The difluoromethoxy group has firmly established itself as a valuable component in the medicinal chemist's toolkit.[1] Its unique ability to enhance metabolic stability, modulate lipophilicity, and introduce favorable hydrogen bonding interactions provides a powerful strategy for optimizing the properties of drug candidates.[1] As our understanding of the nuanced effects of fluorine in biological systems continues to grow, we can anticipate that the strategic application of the difluoromethoxy group will play an increasingly important role in the development of innovative and effective therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Application of 4-(Difluoromethoxy)benzyl Alcohol in Modern Drug Discovery: A Technical Guide
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful lever to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely valuable substituent. This technical guide provides an in-depth exploration of 4-(difluoromethoxy)benzyl alcohol, a key building block for introducing this strategic functional group. We will delve into its synthesis, chemical versatility, and, most importantly, its potential research applications, with a particular focus on the development of next-generation kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advantageous properties of the difluoromethoxy group in their therapeutic design strategies.
The Difluoromethoxy Group: A Privileged Moiety in Medicinal Chemistry
The difluoromethoxy group offers a nuanced profile of properties that positions it as a highly strategic asset in drug design.[1] Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the -OCF₂H group possesses a unique combination of electronic and steric characteristics.
Key Physicochemical Properties and Their Implications:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds within the difluoromethoxy group confer significant resistance to oxidative metabolism, particularly O-demethylation, a common metabolic liability for methoxy-containing compounds.[1] This increased stability can lead to a longer drug half-life and reduced clearance.
-
Modulated Lipophilicity: The difluoromethoxy group increases lipophilicity compared to a hydroxyl or methoxy group, which can enhance membrane permeability and improve oral bioavailability.[2]
-
Hydrogen Bond Donor Capability: A key feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a weak hydrogen bond donor.[1][2] This allows it to serve as a bioisosteric replacement for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing target binding affinity while improving metabolic stability.[1]
-
Influence on pKa: The electron-withdrawing nature of the fluorine atoms can modulate the acidity or basicity of nearby functional groups, which can be strategically employed to optimize a drug's ionization state at physiological pH.[1]
Comparative Physicochemical Properties:
| Functional Group | Hansch Lipophilicity Parameter (π) | Hydrogen Bond Donating Capacity | Metabolic Stability (Oxidative) |
| Methoxy (-OCH₃) | -0.02 | None | Low (Susceptible to O-dealkylation) |
| Difluoromethoxy (-OCF₂H) | +0.49 | Weak Donor | High |
| Trifluoromethoxy (-OCF₃) | +1.04 | None | Very High |
Synthesis and Chemical Manipulations of this compound
This compound is a versatile building block that can be synthesized and further functionalized through established organic chemistry protocols. Its primary utility lies in its role as a precursor to more complex molecules.[3]
Synthesis of this compound
The most common and efficient route to this compound involves a two-step process starting from a readily available phenolic aldehyde, such as 4-hydroxybenzaldehyde.
Workflow for the Synthesis of this compound:
Caption: General synthetic workflow for this compound.
Experimental Protocol 1: O-Difluoromethylation of 4-Hydroxybenzaldehyde
This protocol describes the synthesis of the key intermediate, 4-(difluoromethoxy)benzaldehyde, via O-difluoromethylation of 4-hydroxybenzaldehyde.
-
Materials: 4-hydroxybenzaldehyde, sodium chlorodifluoroacetate, cesium carbonate, dimethylformamide (DMF), water, ethyl acetate, n-hexane, magnesium sulfate, hydrochloric acid.
-
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a mixture of DMF and water, add sodium chlorodifluoroacetate (2.4 eq) and cesium carbonate (0.14 eq).
-
Heat the reaction mixture to 100°C for approximately 3.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane gradient to yield 4-(difluoromethoxy)benzaldehyde.
-
Experimental Protocol 2: Reduction to this compound
This protocol outlines the reduction of the intermediate aldehyde to the target benzyl alcohol.
-
Materials: 4-(difluoromethoxy)benzaldehyde, sodium borohydride (NaBH₄), methanol, dichloromethane, water, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 4-(difluoromethoxy)benzaldehyde (1.0 eq) in methanol and cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound, which is often of sufficient purity for subsequent steps.
-
Further Functionalization
The utility of this compound as a building block stems from the reactivity of its benzylic alcohol moiety.
Common Transformations of this compound:
Caption: Key synthetic transformations of this compound.
Experimental Protocol 3: Conversion to 4-(Difluoromethoxy)benzyl Bromide
The conversion to the corresponding benzyl bromide is a crucial step for using this building block in many coupling reactions.
-
Materials: this compound, phosphorus tribromide (PBr₃), anhydrous diethyl ether.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and cool to 0°C.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise with stirring, maintaining the temperature at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully pour the reaction mixture onto ice water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-(difluoromethoxy)benzyl bromide.
-
Application in Kinase Inhibitor Research: Targeting the JAK-STAT Pathway
A significant application of the 4-(difluoromethoxy)benzyl moiety is in the design of kinase inhibitors, which are pivotal in oncology and immunology. The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates numerous cellular processes, and its dysregulation is implicated in various diseases.
The JAK-STAT Signaling Pathway:
Caption: Simplified schematic of the JAK-STAT signaling pathway and the intervention point for JAK inhibitors.
The 4-(difluoromethoxy)benzyl group can be incorporated into the core scaffolds of JAK inhibitors to enhance their drug-like properties. For instance, Fedratinib, a selective JAK2 inhibitor, demonstrates the clinical success of targeting this pathway. While not directly synthesized from this compound, its structure and the structures of other kinase inhibitors highlight the value of fluorinated benzyl moieties in achieving high potency and favorable pharmacokinetic profiles.
Hypothetical Application: Synthesis of a Kinase Inhibitor Scaffold
4-(Difluoromethoxy)benzyl bromide, derived from the corresponding alcohol, can be used in nucleophilic substitution reactions to append the strategic 4-(difluoromethoxy)benzyl group onto a heterocyclic core, a common feature of many kinase inhibitors.
Experimental Protocol 4: N-Alkylation of a Heterocyclic Core
This protocol provides a general method for the N-alkylation of a nitrogen-containing heterocycle with 4-(difluoromethoxy)benzyl bromide.
-
Materials: Nitrogen-containing heterocycle (e.g., pyrazole, imidazole), 4-(difluoromethoxy)benzyl bromide, a base (e.g., potassium carbonate, sodium hydride), a suitable solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
To a solution of the heterocycle (1.0 eq) in the chosen solvent, add the base (1.2 eq) and stir for 15-30 minutes at room temperature.
-
Add a solution of 4-(difluoromethoxy)benzyl bromide (1.1 eq) in the same solvent.
-
Heat the reaction mixture as necessary (e.g., 60-80°C) and monitor by TLC.
-
Upon completion, cool the reaction, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Future Perspectives and Conclusion
This compound is more than just a chemical intermediate; it is a gateway to incorporating a highly valuable pharmacophore into a new generation of therapeutics. Its unique combination of metabolic stability, modulated lipophilicity, and hydrogen bonding capability makes the 4-(difluoromethoxy)benzyl moiety a powerful tool for medicinal chemists. The continued exploration of this building block in the synthesis of novel kinase inhibitors, as well as inhibitors of other enzyme classes and receptor ligands, holds significant promise for the discovery of safer and more effective drugs. The synthetic protocols and strategic insights provided in this guide aim to empower researchers to fully harness the potential of this compound in their drug discovery endeavors.
References
A Comprehensive Guide to the Organic Solvent Solubility of 4-(Difluoromethoxy)benzyl alcohol: Principles, Prediction, and Experimental Determination
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate in organic solvents is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a detailed exploration of the solubility characteristics of 4-(Difluoromethoxy)benzyl alcohol, a fluorinated organic building block of increasing interest. While specific quantitative solubility data for this compound is not widely published, this paper serves as a first-principles guide for the research scientist. It elucidates the physicochemical properties of the molecule, discusses the theoretical underpinnings of its solubility based on molecular structure, and provides a robust, step-by-step experimental protocol for accurately determining its solubility in a range of common organic solvents. This guide is designed to empower researchers to generate reliable solubility data, enabling informed solvent selection for purification, reaction chemistry, and formulation development.
Introduction: The Critical Role of Solubility
This compound (CAS No. 170924-50-2) is a substituted benzyl alcohol featuring a difluoromethoxy group (-OCHF₂) at the para position.[1][2][3] The introduction of fluorine into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved bioactivity.[4] As such, fluorinated compounds like this compound are valuable intermediates in the synthesis of novel therapeutic agents and agrochemicals.[5]
A thorough understanding of a compound's solubility is paramount for process chemistry and formulation science.[6] Key processes influenced by solubility include:
-
Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for optimal reaction rates.
-
Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in various solvents at different temperatures.
-
Formulation: For liquid dosage forms, the API must be fully dissolved in the chosen vehicle. For topical formulations, solubility in excipients is a key determinant of drug delivery and efficacy.[6]
-
Analytical Chemistry: Selecting the appropriate mobile phase in chromatography or a suitable solvent for spectroscopy requires solubility knowledge.
This guide will provide the foundational knowledge and practical methodology to systematically investigate the solubility of this compound.
Physicochemical Profile and Solubility Predictions
While a comprehensive, publicly available database on the solubility of this compound is lacking, we can predict its general behavior by analyzing its molecular structure and known physicochemical properties.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₈F₂O₂ | [1][2] |
| Molecular Weight | 174.14 g/mol | [2] |
| Appearance | Liquid (at standard conditions) | [1] |
| XLogP3 | 2.1 | [2] |
The structure of this compound contains three key regions that dictate its interactions with solvents:
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol group is polar and capable of acting as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen lone pairs). This feature suggests solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).
-
The Phenyl Ring: This aromatic ring is nonpolar and lipophilic, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
The Difluoromethoxy Group (-OCHF₂): This group has a complex influence. The highly electronegative fluorine atoms create a dipole moment, increasing the molecule's overall polarity compared to a simple methoxy group. However, highly fluorinated moieties are known to be not only hydrophobic (water-repelling) but also lipophobic (lipid-repelling), a phenomenon that can lead to reduced solubility in hydrocarbon solvents.[7] The difluoromethoxy group is a weaker hydrogen bond acceptor than a methoxy group.
Based on these features, a general solubility profile can be hypothesized:
-
High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, THF, Acetone) and small polar protic solvents (e.g., Methanol, Ethanol) where both polar and nonpolar interactions can be accommodated.
-
Moderate Solubility: Expected in less polar solvents like dichloromethane and ethyl acetate.
-
Low Solubility: Expected in very nonpolar solvents (e.g., Hexane, Toluene) and in water, where the nonpolar phenyl ring and fluorinated group may dominate over the single hydroxyl group.
Caption: Molecular structure and key functional groups influencing solubility.
Experimental Determination of Solubility: A Validated Protocol
The "shake-flask" method is the gold standard for determining equilibrium solubility.[8] It is a reliable and accurate technique recommended by regulatory bodies.[9] The protocol below is a self-validating system designed for accuracy and reproducibility.
-
This compound (solute)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or small glass flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Step 1: Preparation of Saturated Solutions
-
Rationale: The goal is to create a solution where the solvent is saturated with the solute, meaning an equilibrium exists between the dissolved and undissolved compound. Adding an excess of the solute ensures saturation is reached.
-
Procedure:
-
Label a series of vials, one for each solvent to be tested.
-
Add a precisely measured volume of solvent (e.g., 2.0 mL) to each vial.
-
Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of undissolved liquid droplets after initial mixing.
-
Securely cap the vials to prevent solvent evaporation.
-
Step 2: Equilibration
-
Rationale: Dissolution is a dynamic process that takes time to reach equilibrium. Agitation ensures the entire solvent volume is exposed to the solute, and temperature control is critical as solubility is temperature-dependent.[10] A 24-48 hour period is typically sufficient to ensure equilibrium is reached.
-
Procedure:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixtures to equilibrate for at least 24 hours. For rigorous studies, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[9]
-
Step 3: Sample Separation
-
Rationale: It is crucial to analyze only the dissolved portion of the solute. Any undissolved material will artificially inflate the measured concentration. Filtration is a reliable method to separate the saturated solution (supernatant) from the excess solid.[8][9]
-
Procedure:
-
Allow the vials to stand undisturbed for a short period to let undissolved material settle.
-
Carefully draw the supernatant into a syringe.
-
Attach a 0.45 µm syringe filter and dispense the clear, filtered solution into a clean, labeled vial.
-
Step 4: Sample Preparation for Analysis
-
Rationale: The saturated solution will likely be too concentrated for direct analysis. A precise, quantitative dilution into a known volume is necessary to bring the concentration within the linear range of the analytical instrument.
-
Procedure:
-
Using a calibrated pipette, accurately transfer a small aliquot of the filtered saturated solution (e.g., 100 µL) into a larger volumetric flask (e.g., 10 mL).
-
Dilute to the mark with a suitable solvent (often the same solvent used for the solubility test or the mobile phase for HPLC).
-
Mix thoroughly. This creates a precisely known dilution factor (e.g., 1:100).
-
Step 5: Quantitative Analysis
-
Rationale: An analytical technique like HPLC or GC is used to determine the exact concentration of the diluted sample by comparing its signal to that of known standards.
-
Procedure:
-
Prepare a series of calibration standards of this compound at known concentrations.
-
Develop a suitable analytical method (e.g., an HPLC method with UV detection).
-
Inject the calibration standards to generate a calibration curve (Response vs. Concentration).
-
Inject the diluted sample(s) and determine their concentration from the calibration curve.
-
Step 6: Calculation of Solubility
-
Rationale: The final solubility is calculated by accounting for the dilution performed in Step 4.
-
Procedure:
-
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
-
Caption: Experimental workflow for determining solubility via the shake-flask method.
Data Presentation and Interpretation
The results of the solubility study should be compiled into a clear, concise table. This allows for easy comparison of solvents and aids in decision-making for subsequent experimental work.
Table 2: Example Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Qualitative Classification |
| Polar Protic | Methanol | [Experimental Value] | e.g., Very Soluble |
| Ethanol | [Experimental Value] | e.g., Freely Soluble | |
| Water | [Experimental Value] | e.g., Sparingly Soluble | |
| Polar Aprotic | Acetone | [Experimental Value] | e.g., Very Soluble |
| Acetonitrile | [Experimental Value] | e.g., Freely Soluble | |
| Tetrahydrofuran (THF) | [Experimental Value] | e.g., Very Soluble | |
| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | e.g., Very Soluble | |
| Nonpolar | Toluene | [Experimental Value] | e.g., Soluble |
| Dichloromethane (DCM) | [Experimental Value] | e.g., Freely Soluble | |
| Hexanes | [Experimental Value] | e.g., Slightly Soluble |
Qualitative classifications can be assigned based on standard pharmacopeial definitions (e.g., USP/Ph. Eur.).
Conclusion
While readily available quantitative solubility data for this compound is scarce, a robust understanding of its solubility profile can be achieved through a combination of theoretical prediction and systematic experimental measurement. The molecule's structure, possessing both polar hydrogen-bonding groups and nonpolar fluorinated aromatic regions, suggests a nuanced solubility profile with a preference for polar aprotic and polar protic solvents. By following the detailed shake-flask protocol outlined in this guide, researchers in process development and formulation can generate the high-quality, reliable data necessary to optimize their work. This systematic approach ensures the judicious selection of solvents, ultimately accelerating the development timeline and improving the quality of the final product.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 170924-50-2 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 7. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. who.int [who.int]
- 10. chem.libretexts.org [chem.libretexts.org]
stability and storage conditions for 4-(Difluoromethoxy)benzyl alcohol
An In-Depth Technical Guide to the Stability and Storage of 4-(Difluoromethoxy)benzyl alcohol
Introduction: The Role of Fluorination in Modern Chemistry
This compound is a key building block in medicinal chemistry and materials science.[1] The difluoromethoxy (-OCF₂H) group serves as a bioisostere for hydroxyl or methoxy moieties, offering significant advantages in drug design.[1] Its introduction can enhance metabolic stability by blocking oxidative dealkylation, improve lipophilicity, and modulate the acidity of nearby functional groups, thereby optimizing a molecule's pharmacokinetic and pharmacodynamic profile.[1] Given its role as a critical precursor for high-value active pharmaceutical ingredients (APIs), a comprehensive understanding of its chemical stability and the requisite storage conditions is paramount to ensure its integrity, purity, and performance in subsequent synthetic applications.
This guide provides a detailed examination of the stability profile of this compound, outlines potential degradation pathways, and establishes field-proven protocols for its storage, handling, and stability assessment.
Chemical and Physical Profile
A foundational understanding of the physicochemical properties of a compound is essential before assessing its stability. These properties dictate its behavior under various environmental conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₈F₂O₂ | [2][3] |
| Molecular Weight | 174.14 g/mol | [3] |
| Appearance | Liquid | [2] |
| CAS Number | 170924-50-2 | [2][4][5] |
| Purity | Typically ≥97% | [6] |
Core Stability Assessment
Safety Data Sheets (SDS) from multiple suppliers consistently affirm that this compound is stable under normal and recommended storage conditions .[2][5] However, this statement warrants a deeper, mechanistic exploration for the research scientist. The stability of benzyl alcohol derivatives is primarily influenced by their susceptibility to oxidation, with lesser contributions from hydrolysis, photolytic, and thermal stress.
Oxidative Stability
The primary degradation pathway for benzyl alcohols is oxidation.[7] The benzylic alcohol functional group can be oxidized first to the corresponding aldehyde (4-(difluoromethoxy)benzaldehyde) and subsequently to the carboxylic acid (4-(difluoromethoxy)benzoic acid). This process can be initiated by atmospheric oxygen, particularly in the presence of light, heat, or trace metal impurities, or by contact with incompatible oxidizing agents.
Causality: The difluoromethoxy group is moderately electron-withdrawing. This electronic effect can influence the susceptibility of the benzylic C-H bond to oxidative cleavage. While it may offer some protection against certain enzymatic metabolic pathways, its impact on non-enzymatic chemical oxidation requires careful consideration during long-term storage.
Potential Degradation Pathways
Based on the known chemistry of benzyl alcohol, the following oxidative degradation pathway is proposed for this compound.[8][9]
Caption: Potential oxidative degradation pathway of the target compound.
Incompatible Materials and Conditions
To preserve the integrity of the compound, direct contact with the following should be avoided:
-
Strong Oxidizing Agents: Materials like peroxides, permanganates, and chromates will readily initiate degradation.
-
Heat and Ignition Sources: While not highly flammable, elevated temperatures accelerate oxidative processes.[10][11] Benzyl alcohol itself can emit toxic fumes upon decomposition under fire conditions.[12]
-
Direct Sunlight: UV radiation can provide the activation energy for radical-based oxidation reactions.
Recommended Storage and Handling Protocols
The primary objective of a storage protocol is to mitigate the environmental factors that promote degradation. The consensus from safety and handling literature points to a unified set of best practices.[2][4][13]
Optimal Storage Conditions
The following table summarizes the recommended conditions for maintaining the long-term stability of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. | Reduces the rate of potential oxidative and thermal degradation.[4][13] |
| Atmosphere | Keep container tightly closed. Consider storage under an inert gas (e.g., Argon, Nitrogen). | Minimizes exposure to atmospheric oxygen and moisture.[2][4][12] Benzyl alcohol can be hygroscopic.[12] |
| Container | Use a tightly sealed, suitable container. High-density polyethylene (HDPE) is acceptable.[7] | Prevents leakage and contamination.[4] The material must be non-reactive. |
| Environment | Store in a dry, well-ventilated area away from direct sunlight. | Prevents moisture uptake and light-induced degradation.[4][13] |
Safe Handling Procedures
As a laboratory chemical, proper personal protective equipment (PPE) and handling techniques are mandatory.
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][4]
-
Personal Protective Equipment: Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[4]
-
Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[11]
Stability Testing and Forced Degradation Studies
For drug development professionals, simply knowing a compound is "stable" is insufficient. It is critical to understand how it degrades and to have analytical methods capable of detecting these degradants. This is achieved through stability-indicating methods developed using forced degradation studies.[14]
Forced degradation (or stress testing) intentionally exposes the compound to harsh conditions to rapidly generate potential degradation products.[14] This data is crucial for developing robust analytical methods, understanding degradation pathways, and evaluating formulation stability.[14]
Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: A generalized workflow for a forced degradation study.
Protocol: Forced Degradation of this compound
This protocol provides a validated starting point for investigating the compound's stability. The goal is to achieve 5-20% degradation to ensure that secondary and tertiary degradants are not over-represented.[15]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Calibrated oven, photostability chamber, analytical balance, volumetric flasks, HPLC system.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of this compound in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution.
-
-
Stress Conditions Application:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place 1 mL of the stock solution in a loosely capped vial in an oven at 80°C for 72 hours.[16]
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours in a photostability chamber.[16]
-
Control Sample: Prepare a control by mixing 1 mL of stock solution with 1 mL of water and store at 4°C, protected from light.
-
-
Sample Processing and Analysis:
-
After the specified stress period, allow all samples to cool to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to a suitable concentration (e.g., 100 µg/mL) with a 50:50 methanol:water mobile phase.
-
Analyze all samples by a validated stability-indicating Reverse-Phase HPLC (RP-HPLC) method with UV and/or Mass Spectrometric (MS) detection. The method must be able to resolve the parent peak from all generated degradant peaks.[15]
-
A Note on Analytical Technique: Sonication is often used to dissolve samples. However, studies on benzyl alcohol have shown it can degrade under sonication, yielding products like benzene, toluene, and benzaldehyde.[17][18] Therefore, gentle agitation or vortexing is recommended over sonication during sample preparation to avoid artifactual degradation.
Conclusion
This compound is a chemically stable intermediate when stored under appropriate conditions. Its primary vulnerability lies in its susceptibility to oxidation, a process that can be effectively mitigated by excluding oxygen, light, and excessive heat. For professionals in drug development, a proactive approach involving forced degradation studies is essential. These studies not only validate the inherent stability of the molecule but are a mandatory prerequisite for developing the stability-indicating analytical methods required to ensure the quality, safety, and efficacy of any resulting pharmaceutical product throughout its lifecycle.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [guidechem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. greenfield.com [greenfield.com]
- 12. columbuschemical.com [columbuschemical.com]
- 13. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. jetir.org [jetir.org]
- 16. researchgate.net [researchgate.net]
- 17. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 19. gmpsop.com [gmpsop.com]
- 20. japsonline.com [japsonline.com]
Identifying Novel Derivatives of 4-(Difluoromethoxy)benzyl alcohol: A Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a potent method to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, providing a unique combination of properties to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the identification and synthesis of novel derivatives of 4-(difluoromethoxy)benzyl alcohol. We will explore strategic pathways for molecular diversification, present detailed experimental protocols for key transformations, and outline a workflow for characterization and screening, thereby empowering research teams to unlock the full potential of this versatile chemical scaffold.
The Core Scaffold: Understanding this compound
This compound serves as a valuable starting point for derivative synthesis due to the unique properties conferred by the difluoromethoxy group and the reactive potential of the benzylic alcohol.
The Significance of the Difluoromethoxy Group
The -OCF₂H group is often considered a "lipophilic hydrogen bond donor" and a bioisostere for hydroxyl, thiol, or methoxy groups.[1][2][3] Its strategic placement offers several advantages in drug design:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds within the difluoromethoxy group significantly increase resistance to oxidative metabolism.[1][2] For instance, replacing a metabolically vulnerable methoxy group with -OCF₂H can block O-demethylation, a common metabolic pathway, thereby extending a drug's half-life.[1]
-
Modulated Lipophilicity: The -OCF₂H group increases lipophilicity, which can improve membrane permeability and bioavailability.[1][2] Its effect is nuanced, offering a finer degree of control compared to the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups.[1]
-
Hydrogen Bonding Capability: Unlike the trifluoromethyl group, the -OCF₂H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor.[2][3] This can facilitate stronger and more specific interactions with target receptors.
-
Tuning Electronic Properties: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which is crucial for optimizing the ionization state of a drug at physiological pH.[1]
Reactivity of the Benzyl Alcohol Moiety
The benzyl alcohol functional group is a versatile handle for a wide array of chemical transformations, providing multiple avenues for derivatization.[4][5] Key reaction classes include oxidation, etherification, esterification, and conversion to halides for subsequent nucleophilic substitution.[4][5]
Strategic Pathways for Derivatization
A systematic exploration of chemical space around the this compound core is essential for identifying novel derivatives with desired properties. The following diagram illustrates the key diversification points on the molecule.
Caption: Key diversification points on the this compound scaffold.
Modification of the Benzylic Hydroxyl Group
The hydroxyl group is the most accessible reactive site for initial derivatization.
-
Oxidation to Aldehydes and Carboxylic Acids: Selective oxidation of the benzyl alcohol to the corresponding benzaldehyde creates an electrophilic center for reactions like reductive amination, Wittig reactions, and aldol condensations.[6][7][8][9] Further oxidation to the carboxylic acid allows for the formation of amides, which are prevalent in many drug molecules. Green oxidation methods using catalysts like ferric nitrate or sodium molybdate with hydrogen peroxide are preferable to traditional hazardous reagents like PCC.[6][7][8]
-
Etherification: Converting the alcohol to an ether can improve metabolic stability and modulate lipophilicity.[10][11][12][13][14] This can be achieved through Williamson ether synthesis or by using milder, more chemoselective methods.[10][12] For example, iron(III) chloride can catalyze the symmetrical and nonsymmetrical etherification of benzyl alcohols.[11]
-
Esterification: Ester derivatives can serve as prodrugs or modulate the compound's pharmacokinetic profile. Standard Fischer esterification conditions or coupling with carboxylic acids using reagents like DCC/DMAP are effective.[5]
Modification of the Aromatic Ring
Introducing substituents onto the aromatic ring can profoundly impact electronic properties, binding interactions, and selectivity.
-
Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki-Miyaura coupling are powerful tools for forming carbon-carbon bonds.[15][16] By first halogenating the aromatic ring (e.g., bromination ortho to the existing groups), one can introduce a diverse range of aryl, heteroaryl, or alkyl groups using various boronic acids.[15][17] The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields.[16]
-
Friedel-Crafts Reactions: Acylation or alkylation can introduce new carbon substituents, although regioselectivity can be a challenge and must be carefully controlled.
-
Nitration and Reduction: Introduction of a nitro group, followed by reduction to an amine, provides a key functional group for further derivatization, such as amide or sulfonamide formation.[18]
Experimental Design and Protocols
The following protocols are representative examples of key transformations. Researchers should perform appropriate safety assessments before conducting any experiment.
Protocol 3.1: Selective Oxidation of this compound to Benzaldehyde
This protocol is adapted from green chemistry principles, avoiding hazardous heavy-metal reagents.[6][7]
Materials:
-
This compound
-
Ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
1,4-Dioxane
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol, 174 mg) and 1,4-dioxane (15 mL).
-
Add ferric nitrate nonahydrate (0.1 mmol, 40.4 mg).
-
Equip the flask with a reflux condenser and heat the mixture to 80°C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6 hours.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(difluoromethoxy)benzaldehyde.
Protocol 3.2: Suzuki-Miyaura Cross-Coupling of a Brominated Derivative
This protocol assumes the prior synthesis of 3-bromo-4-(difluoromethoxy)benzyl alcohol.
Materials:
-
3-Bromo-4-(difluoromethoxy)benzyl alcohol
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF) and Water
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk flask, add the brominated benzyl alcohol (1.0 eq.), the arylboronic acid (1.1 eq.), Pd₂(dba)₃ (0.05 eq.), JohnPhos (0.2 eq.), and cesium carbonate (3.0 eq.).[16]
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed THF and water (e.g., in a 5:1 ratio).
-
Heat the reaction mixture to 40-60°C and stir for 2.5-12 hours, monitoring by TLC or LC-MS.[16]
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired biaryl product.
Characterization and Screening Cascade
The successful synthesis of novel derivatives must be followed by a rigorous characterization and screening process to identify lead compounds.
Caption: Iterative workflow for derivative synthesis, screening, and lead optimization.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of each new derivative.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds, which should typically be >95% for biological screening.
Biological Evaluation and SAR
Relating the structural changes of the synthesized derivatives to their biological activity is the core of Structure-Activity Relationship (SAR) analysis.[19][20]
-
Primary Screening: The library of new compounds is tested at a single high concentration in a relevant biological assay to identify initial "hits."
-
Potency Determination: Hits are then tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
The data below represents a hypothetical SAR table for a set of derivatives targeting a protein kinase.
| Compound ID | R¹ (Aryl Ring) | R² (Benzylic Position) | Kinase IC₅₀ (nM) |
| DFM-001 | H | -CH₂OH | >10,000 |
| DFM-002 | H | -CHO | 8,500 |
| DFM-003 | H | -CH₂-O-CH₃ | 1,200 |
| DFM-004 | 3-Phenyl | -CH₂-O-CH₃ | 150 |
| DFM-005 | 3-(4-F-Phenyl) | -CH₂-O-CH₃ | 75 |
| DFM-006 | 3-(4-CN-Phenyl) | -CH₂-O-CH₃ | 980 |
From this hypothetical data, one can infer that:
-
Modification of the alcohol to a methyl ether is beneficial (DFM-001 vs DFM-003).
-
Adding a phenyl group at the 3-position via Suzuki coupling dramatically improves potency (DFM-003 vs DFM-004).
-
An electron-withdrawing fluorine on the distal phenyl ring further enhances activity, possibly through a specific interaction with the target (DFM-004 vs DFM-005).
Conclusion
This compound is a privileged starting material for the development of novel chemical entities in drug discovery. The unique electronic and physicochemical properties of the difluoromethoxy group, combined with the synthetic versatility of the benzyl alcohol moiety, provide a rich platform for generating diverse molecular libraries. By employing strategic synthetic transformations, rigorous analytical characterization, and systematic biological screening, research teams can effectively navigate the chemical space around this scaffold. The iterative process of design, synthesis, and testing, guided by robust SAR analysis, is a powerful paradigm for optimizing lead compounds and ultimately identifying next-generation therapeutics with improved efficacy and pharmacokinetic profiles.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 6. cs.gordon.edu [cs.gordon.edu]
- 7. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 8. Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lakeland.edu [lakeland.edu]
- 10. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 20. collaborativedrug.com [collaborativedrug.com]
- 21. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. azolifesciences.com [azolifesciences.com]
An In-Depth Technical Guide to the Toxicological Profile of 4-(Difluoromethoxy)benzyl alcohol
This guide provides a comprehensive framework for evaluating the toxicological profile of 4-(Difluoromethoxy)benzyl alcohol. Given the limited publicly available data on this specific molecule, this document outlines a systematic, multi-tiered approach to thoroughly characterize its potential hazards. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of novel chemical entities. We will draw upon established toxicological principles and methodologies, using the well-characterized toxicological profile of benzyl alcohol as a comparative baseline to inform our experimental design and data interpretation.
Introduction: The Significance of the Difluoromethoxy Moiety
This compound is an aromatic alcohol distinguished by the presence of a difluoromethoxy group on the phenyl ring. This structural feature is of particular interest in medicinal chemistry and materials science due to its potential to modulate physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. However, the introduction of fluorine atoms can also significantly alter the toxicological profile of a molecule compared to its non-fluorinated analog, benzyl alcohol. Therefore, a thorough and specific toxicological evaluation is imperative.
This guide will delineate a proposed research program to elucidate the toxicological properties of this compound, encompassing its physicochemical characterization, pharmacokinetic profile, and a comprehensive suite of in vitro and in vivo toxicity studies.
Physicochemical Characterization and Initial Hazard Identification
A foundational step in any toxicological assessment is the characterization of the compound's physical and chemical properties. This information is crucial for designing subsequent studies and for preliminary hazard identification.
| Property | Anticipated Value/Characteristic | Significance in Toxicology |
| Molecular Formula | C8H8F2O2 | Defines the elemental composition. |
| Molecular Weight | 174.14 g/mol [1] | Influences absorption and distribution. |
| Appearance | Colorless liquid | Basic physical state identification. |
| Solubility | Moderate in water, miscible in alcohols and diethyl ether (inferred from benzyl alcohol) | Affects formulation for in vitro and in vivo studies and potential for environmental dissemination. |
| pKa | Not available | Determines the ionization state at physiological pH, impacting membrane permeability and receptor interactions. |
| LogP | 2.1[1] | A measure of lipophilicity, which influences absorption, distribution, and potential for bioaccumulation. |
| Vapor Pressure | Not available | Relevant for assessing inhalation exposure risk. |
Initial hazard identification based on available Safety Data Sheets (SDS) indicates that this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][2] However, the SDS also notes that the toxicological properties have not been fully investigated, highlighting the data gap that this proposed research program aims to fill.[2]
Proposed Toxicological Evaluation Workflow
The following workflow outlines a logical progression of studies, from in vitro screening to definitive in vivo characterization. This tiered approach allows for early identification of potential hazards and informs the design of more complex and resource-intensive studies.
Caption: Proposed tiered workflow for the toxicological evaluation of this compound.
Detailed Experimental Protocols
In Vitro Genotoxicity Assessment
Rationale: Early assessment of genotoxic potential is critical. The presence of the difluoromethoxy group could potentially lead to the formation of reactive metabolites. A standard battery of in vitro tests is recommended to assess different genotoxic endpoints.
Experimental Protocols:
-
Bacterial Reverse Mutation Test (Ames Test):
-
Select a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA).
-
Prepare a range of concentrations of this compound.
-
Incubate the test substance with each bacterial strain in the presence and absence of a mammalian metabolic activation system (S9 fraction).
-
Plate the treated bacteria on minimal glucose agar plates.
-
Incubate for 48-72 hours and count the number of revertant colonies.
-
A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.
-
-
In Vitro Mammalian Cell Micronucleus Test:
-
Culture a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes).
-
Expose the cells to various concentrations of this compound with and without S9 metabolic activation.
-
Treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest the cells, fix, and stain with a DNA-specific stain (e.g., DAPI or Giemsa).
-
Score the frequency of micronuclei in binucleated cells using a microscope.
-
A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic potential.
-
Pharmacokinetic (ADME) Studies
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental to interpreting toxicity data and extrapolating findings to humans. The metabolism of the difluoromethoxy group is of particular interest, as it may differ from the metabolism of the parent benzyl alcohol. Benzyl alcohol is rapidly oxidized to benzoic acid, which is then conjugated with glycine and excreted as hippuric acid.[3][4] The metabolic fate of the difluoromethoxy group needs to be determined.
Proposed In Vivo Pharmacokinetic Study:
-
Administer a single dose of radiolabeled (e.g., ¹⁴C) this compound to a rodent species (e.g., Sprague-Dawley rats) via intravenous and oral routes.
-
Collect blood samples at multiple time points.
-
Collect urine and feces over a defined period (e.g., 72 hours).
-
Analyze plasma, urine, and feces for the parent compound and potential metabolites using liquid chromatography-mass spectrometry (LC-MS) and radiometric detection.
-
Key pharmacokinetic parameters to be determined include:
-
Bioavailability
-
Clearance
-
Volume of distribution
-
Half-life
-
Major routes of excretion
-
Metabolite profiling
-
Caption: Predicted metabolic pathway of this compound.
Acute Toxicity Studies
Rationale: To determine the potential for toxicity from a single exposure and to establish dose ranges for subsequent studies.
Protocols (Following OECD Guidelines):
-
Acute Oral Toxicity (OECD 423):
-
Administer this compound by gavage to fasted rodents (rats or mice).
-
Use a stepwise procedure with a starting dose based on in vitro cytotoxicity data.
-
Observe animals for clinical signs of toxicity and mortality for up to 14 days.
-
Conduct a gross necropsy on all animals.
-
Determine the LD50 (lethal dose for 50% of animals) and identify target organs of toxicity.
-
-
Acute Dermal Toxicity (OECD 402):
-
Apply the test substance to a shaved area of the skin of rodents.
-
Observe for skin irritation and systemic toxicity for 14 days.
-
Provides information on dermal absorption and local and systemic effects.
-
-
Acute Inhalation Toxicity (OECD 403):
-
Expose animals to an aerosol or vapor of the test substance for a defined period (e.g., 4 hours).
-
Observe for signs of respiratory and systemic toxicity.
-
Relevant if the compound has a high vapor pressure or is used in applications that generate aerosols.
-
Repeated Dose Toxicity Studies
Rationale: To evaluate the effects of repeated exposure and to identify target organs for chronic toxicity. A 28-day or 90-day study in a rodent species is standard.
Protocol (90-day Oral Toxicity Study - OECD 408):
-
Administer this compound daily by gavage to at least three dose groups of rodents and a control group for 90 days.
-
Monitor clinical signs, body weight, and food consumption.
-
Conduct detailed clinical pathology (hematology and clinical chemistry) and ophthalmological examinations at specified intervals.
-
At termination, perform a full necropsy and histopathological examination of a comprehensive list of tissues.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
Data Interpretation and Risk Assessment
The culmination of this comprehensive toxicological evaluation will be a robust dataset that allows for a thorough risk assessment of this compound. The findings from each study will be integrated to understand the dose-response relationship, the mechanism of toxicity, and the potential for human health effects. This information is essential for establishing safe exposure limits for various applications, from industrial handling to potential therapeutic use.
Conclusion
While the current toxicological data for this compound is limited, a systematic and scientifically rigorous evaluation, as outlined in this guide, will provide the necessary information to characterize its safety profile. By employing a tiered approach that combines in vitro and in vivo methodologies, researchers and drug development professionals can make informed decisions regarding the potential risks and safe handling of this compound. The structural similarity to benzyl alcohol provides a useful starting point for hypothesis generation, but the unique properties conferred by the difluoromethoxy group necessitate a dedicated and thorough toxicological investigation.
References
Introduction: The Role of 4-(Difluoromethoxy)benzyl alcohol in Modern Chemistry
An In-depth Technical Guide to the Safe Handling and Use of 4-(Difluoromethoxy)benzyl alcohol
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 170924-50-2). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure personnel safety and experimental integrity. The narrative is structured to build from foundational chemical knowledge to applied safety procedures and emergency preparedness, reflecting a holistic approach to laboratory safety.
This compound is a key synthetic intermediate valued in medicinal chemistry and agrochemical research.[1] Its utility stems from the unique properties conferred by the difluoromethoxy group (-OCF2H), which often serves as a bioisostere for methoxy or hydroxyl groups.[1] This substitution can enhance metabolic stability, improve lipophilicity, and modulate the physicochemical properties of target molecules, making it a critical building block in the development of novel active pharmaceutical ingredients (APIs) and advanced materials.[1] However, its chemical reactivity and hazard profile necessitate a thorough understanding and strict adherence to safety protocols.
Section 1: Chemical Profile and Physical Properties
A precise understanding of a chemical's properties is the foundation of its safe handling. The difluoromethoxy moiety and the benzyl alcohol functional group dictate its physical behavior and reactivity.
| Property | Value | Source |
| CAS Number | 170924-50-2 | [2][3][4] |
| Molecular Formula | C₈H₈F₂O₂ | [3][4] |
| Molecular Weight | 174.14 g/mol | [4] |
| Physical State | Liquid | [3] |
| Appearance | No information available (typically colorless to pale yellow) | [3] |
| Recommended Storage | Store in a cool, dry, well-ventilated place | [2][3][5] |
Section 2: Hazard Identification and Toxicological Profile
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[2][4] The primary routes of exposure are inhalation, skin contact, and eye contact.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][4][6][7] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][4][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][4][6] |
Expert Analysis of Hazards:
-
Skin and Eye Irritation: Like many benzyl alcohol derivatives, this compound can defat the skin, leading to irritation upon contact.[8] Its irritant nature is a direct chemical effect on the tissues. Prolonged or repeated exposure can lead to contact dermatitis.[8] The "serious" classification for eye irritation means that contact can cause significant, though reversible, damage if not treated promptly.
-
Respiratory Irritation: The potential for respiratory irritation is linked to the inhalation of its vapors or aerosols.[2][4] This can manifest as coughing, shortness of breath, and irritation of the nasal passages and throat. The causality lies in the compound's direct interaction with the mucous membranes of the respiratory tract.
Section 3: Risk Assessment and Control Measures
A systematic approach to risk management involves a hierarchy of controls. The following measures are essential for mitigating the risks associated with this compound.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Chemical Fume Hood: All work involving the handling of this liquid, including weighing, transferring, and use in reactions, must be performed in a properly functioning chemical fume hood.[5][9] This is the most critical engineering control to prevent inhalation of vapors.[5]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[2][10]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[10]
Administrative Controls
These are work policies and procedures designed to reduce exposure duration, frequency, and severity.
-
Standard Operating Procedures (SOPs): All personnel must be trained on detailed SOPs for the safe handling, storage, and disposal of this chemical before commencing work.[5]
-
Hazard Communication: All containers must be clearly labeled in accordance with OSHA's Hazard Communication Standard.[11][12] Safety Data Sheets (SDS) must be readily available to all personnel.[12]
-
Workplace Practices: Avoid working alone when handling hazardous materials.[5] Prohibit eating, drinking, and smoking in the laboratory.[10][11]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[10] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
Section 4: Standard Operating Procedures (SOPs)
Adherence to validated protocols is the cornerstone of laboratory safety.
SOP: Storage and Handling
Objective: To ensure the chemical is stored safely and handled in a manner that minimizes exposure.
-
Procurement and Receipt: Upon receipt, record the date on the container.[8] Inspect the container for any damage or leaks.
-
Storage:
-
Store containers in a cool, dry, and well-ventilated area designated for hazardous chemicals.[2][5][11]
-
Ensure containers are kept tightly closed when not in use.[2][10][11]
-
Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5] The improper storage of incompatible chemicals can lead to dangerous reactions.[13]
-
-
Handling and Dispensing:
-
Before handling, confirm the availability and functionality of the fume hood, eyewash station, and safety shower.
-
Don all required PPE as specified in Section 3.3.
-
Perform all transfers and dispensing of the liquid inside a chemical fume hood to contain any vapors.[9]
-
Use appropriate, clean glassware and tools (e.g., pipettes, syringes) for transfers.
-
After dispensing, securely close the primary container and return it to its designated storage location.
-
Thoroughly wash hands after handling is complete, even if gloves were worn.[2][10]
-
SOP: Waste Disposal
Objective: To ensure chemical waste is managed safely and in compliance with environmental regulations.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[9][13] This is critical because disposal methods for halogenated compounds are different and mixing them can create hazardous situations and complicate disposal.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated materials (e.g., pipette tips, gloves) and solvent rinses, in a designated and properly labeled hazardous waste container.[9]
-
The container must be made of a compatible material and kept securely closed except when adding waste.
-
The label must clearly state "Hazardous Waste" and list the chemical constituents.[9]
-
-
Disposal: Arrange for disposal through the institution's environmental health and safety office.[5] Do not pour chemical waste down the drain.[14]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
Exposure Response
-
In Case of Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes.[2][6] Remove all contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Seek immediate medical attention.
-
In Case of Inhalation: Move the person into fresh air.[6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
In Case of Ingestion: Do NOT induce vomiting. Clean mouth with water and then drink plenty of water.[2] Seek immediate medical attention.
Spill Response Protocol
-
Small Spills (manageable by trained personnel):
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[2]
-
Carefully collect the absorbed material and contaminated debris into a sealed, labeled container for hazardous waste disposal.[2]
-
Decontaminate the spill area with a suitable solvent, collecting the rinsate as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others and activate the facility's emergency response team or call emergency services.
-
Provide the emergency response team with the Safety Data Sheet and any relevant information.
-
Visual Workflow and Decision Support
Diagrams provide at-a-glance guidance for critical procedures, enhancing comprehension and recall.
Caption: A typical workflow for safely handling this compound.
Caption: A decision tree for first aid response to chemical exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemical-label.com [chemical-label.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. greenfield.com [greenfield.com]
- 11. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 12. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 13. nottingham.ac.uk [nottingham.ac.uk]
- 14. redox.com [redox.com]
The Emergence of a Key Building Block: A Technical Guide to 4-(Difluoromethoxy)benzyl Alcohol
Abstract
This in-depth technical guide provides a comprehensive overview of 4-(Difluoromethoxy)benzyl alcohol, a pivotal building block in modern medicinal chemistry and drug discovery. Eschewing a conventional chronological narrative, this guide is structured to first establish the chemical and strategic importance of the difluoromethoxy motif, and then delves into the synthetic evolution that enabled the creation and widespread application of this valuable intermediate. We will explore the nuanced history of its conceptual discovery, detail robust synthetic protocols, and showcase its application in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic and medicinal chemistry endeavors.
The Strategic Value of the Difluoromethoxy (-OCF₂H) Group in Drug Design
The significance of this compound is intrinsically linked to the desirable physicochemical properties imparted by the difluoromethoxy group.[1] In the rational design of drug candidates, the strategic incorporation of fluorine-containing moieties is a well-established approach to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[2] The difluoromethoxy group, in particular, has garnered significant attention as a bioisosteric replacement for more common functional groups like hydroxyl (-OH), thiol (-SH), and even methoxy (-OCH₃) groups.[1]
Key Physicochemical Modulations:
-
Metabolic Stability: The robust C-F bonds in the difluoromethoxy group render it significantly more resistant to oxidative metabolism compared to a methoxy group. This can lead to an extended half-life and improved bioavailability of the parent drug molecule.[1][3]
-
Lipophilicity and Permeability: The -OCF₂H group generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes.[2][3] This modulation of lipophilicity is a critical parameter in optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Hydrogen Bonding Capacity: Unlike the trifluoromethoxy (-OCF₃) group, the difluoromethoxy group retains a proton that can act as a weak hydrogen bond donor.[3] This unique characteristic allows it to engage in specific interactions with biological targets, potentially increasing binding affinity and selectivity.
-
Conformational Control: The electronic properties of the -OCF₂H group can influence the conformation of the molecule, which can be crucial for optimal binding to a target protein.[4]
These unique properties make the difluoromethoxy group a valuable tool for medicinal chemists to overcome common challenges in drug development, such as poor metabolic stability and low bioavailability. The demand for versatile building blocks containing this moiety, such as this compound, is a direct consequence of these strategic advantages.
The Genesis of this compound: A History of Synthetic Enablement
The "discovery" of this compound is not marked by a single eureka moment, but rather by the gradual development of synthetic methodologies for the O-difluoromethylation of phenols. The existence of this compound is a testament to the advancements in organofluorine chemistry.
The journey to efficiently synthesize aryl difluoromethyl ethers has been centered on the generation and trapping of the highly reactive difluorocarbene (:CF₂) intermediate.[5] Early methods often relied on harsh reagents or conditions, limiting their broad applicability. A significant breakthrough came with the development of more practical and accessible difluorocarbene precursors.
Timeline of Key Reagent Development for O-Difluoromethylation:
| Reagent/Method | Approximate Era of Development | Key Advantages and Limitations |
| Chlorodifluoromethane (Freon-22) | Mid-20th Century | Effective but is an ozone-depleting substance with handling challenges. |
| Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Late 20th Century | A stable, solid reagent that generates difluorocarbene upon heating.[6] |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Late 20th Century | Can generate difluorocarbene under milder conditions. |
| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Early 21st Century | A versatile and efficient difluorocarbene precursor.[7] |
| Bromo(difluoro)acetic acid | 2010s | An inexpensive and readily available reagent.[8] |
The development of these and other reagents paved the way for the routine synthesis of a wide array of aryl difluoromethyl ethers, including the O-difluoromethylation of 4-hydroxybenzyl alcohol to produce the target compound of this guide.
Synthetic Pathways to this compound
The most common and practical synthetic route to this compound involves a two-step process: the preparation of the precursor, 4-hydroxybenzyl alcohol, followed by O-difluoromethylation.
Synthesis of the Precursor: 4-Hydroxybenzyl Alcohol
4-Hydroxybenzyl alcohol (p-hydroxybenzyl alcohol) is a readily available starting material. For researchers needing to synthesize it, a common method is the reduction of 4-hydroxybenzaldehyde.
Diagram of Synthetic Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Synthesis of 4-(Difluoromethoxy)benzyl Alcohol: A Two-Step Protocol from p-Hydroxybenzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(Difluoromethoxy)benzyl alcohol is a valuable building block in medicinal chemistry and materials science. The difluoromethoxy (-OCF₂H) group serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol moieties, often enhancing metabolic stability and binding affinity in drug candidates.[1][2] This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the readily available p-hydroxybenzaldehyde. The synthesis involves an initial O-difluoromethylation using sodium chlorodifluoroacetate as a safe and stable difluorocarbene precursor, followed by a selective reduction of the intermediate aldehyde with sodium borohydride. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and characterization data to ensure reliable and reproducible execution.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages: (1) O-difluoromethylation of the phenolic hydroxyl group and (2) reduction of the aromatic aldehyde to a primary alcohol.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 4-(Difluoromethoxy)benzaldehyde via O-Difluoromethylation
Mechanistic Rationale & Experimental Design
The introduction of the difluoromethoxy group is achieved via the reaction of a phenoxide with difluorocarbene (:CF₂). While historically, this transformation used hazardous and ozone-depleting gases like chlorodifluoromethane (Freon-22), modern protocols favor safer, solid-state carbene precursors.[3][4][5]
Our protocol utilizes sodium chlorodifluoroacetate (ClCF₂CO₂Na), a bench-stable and commercially available salt.[4] The key advantages of this reagent are its ease of handling, lower toxicity, and minimal environmental impact compared to gaseous alternatives.[3]
The mechanism proceeds via three key steps:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of p-hydroxybenzaldehyde to form the more nucleophilic potassium phenoxide.
-
Carbene Generation: Upon heating in a polar aprotic solvent like N,N-Dimethylformamide (DMF), sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate the highly electrophilic difluorocarbene intermediate.[4]
-
Nucleophilic Trapping: The electron-rich phenoxide attacks the difluorocarbene, forming a new C-O bond. A subsequent protonation event (likely from trace water or during aqueous workup) yields the final 4-(difluoromethoxy)benzaldehyde product.
Caption: Experimental workflow for O-difluoromethylation.
Materials and Equipment
| Reagent/Material | Formula | M.W. | Amount | Moles | Equiv. |
| p-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 10.0 g | 81.89 mmol | 1.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 16.98 g | 122.8 mmol | 1.5 |
| Sodium Chlorodifluoroacetate | C₂ClF₂NaO₂ | 152.46 | 18.73 g | 122.8 mmol | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 150 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~400 mL | - | - |
| Deionized Water | H₂O | 18.02 | ~500 mL | - | - |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~100 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, thermometer, separatory funnel, rotary evaporator, glass column for chromatography.
Detailed Experimental Protocol
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add p-hydroxybenzaldehyde (10.0 g, 81.89 mmol) and anhydrous potassium carbonate (16.98 g, 122.8 mmol).
-
Solvent Addition: Add 150 mL of N,N-Dimethylformamide (DMF). Begin stirring the suspension under a gentle flow of nitrogen.
-
Reagent Addition: Add sodium chlorodifluoroacetate (18.73 g, 122.8 mmol) to the suspension in one portion.
-
Reaction: Heat the reaction mixture to 100 °C using an oil bath. Maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]
-
Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into 500 mL of cold deionized water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 5% EtOAc/Hexanes) to afford 4-(difluoromethoxy)benzaldehyde as a clear oil.
Characterization of Intermediate
-
Appearance: Colorless to light yellow oil.
-
Molecular Formula: C₈H₆F₂O₂
-
Molecular Weight: 172.13 g/mol
-
Boiling Point: 222 °C (lit.)
-
¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, -CHO), 7.85 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 6.60 (t, J=72 Hz, 1H, -OCF₂H).
-
¹⁹F NMR (CDCl₃, 376 MHz): δ -80.5 (d, J=72 Hz).
Part 2: Reduction of 4-(Difluoromethoxy)benzaldehyde to Benzyl Alcohol
Mechanistic Rationale & Experimental Design
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this step, sodium borohydride (NaBH₄) is the reagent of choice due to its excellent selectivity and operational simplicity.[7][8] It is a mild reducing agent that readily reduces aldehydes and ketones without affecting more robust functional groups like esters or, in this case, the difluoromethyl ether.[9][10]
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate boron-alkoxide intermediate. Subsequent workup with a protic source (in this case, the methanol solvent and the final aqueous quench) protonates the alkoxide to yield the desired this compound.[7]
References
- 1. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Sodium Borohydride [commonorganicchemistry.com]
Synthesis of 4-(Difluoromethoxy)benzyl Alcohol: A Detailed Laboratory-Scale Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
4-(Difluoromethoxy)benzyl alcohol is a valuable building block in medicinal chemistry and materials science. The difluoromethoxy (-OCHF₂) group is a bioisostere of the methoxy and hydroxyl groups, offering a unique combination of electronic properties and metabolic stability. Its incorporation into molecular scaffolds can significantly enhance a compound's pharmacokinetic and pharmacodynamic profile. This application note provides a detailed, reliable, and reproducible laboratory-scale protocol for the synthesis of this compound via the reduction of 4-(Difluoromethoxy)benzaldehyde.
Reaction Principle and Causality
The synthesis of this compound is achieved through the reduction of the corresponding aldehyde, 4-(Difluoromethoxy)benzaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol. Among the various reducing agents available, sodium borohydride (NaBH₄) is selected for this protocol due to its excellent chemoselectivity, operational simplicity, and mild reaction conditions.
The underlying principle of this reaction is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The borohydride ion (BH₄⁻) acts as a source of four hydride equivalents. The reaction proceeds via a tetrahedral alkoxide intermediate, which is subsequently protonated during the workup step to yield the final alcohol product. Methanol is chosen as the solvent as it is protic and effectively solubilizes both the aldehyde and the sodium borohydride, while also participating in the protonation of the intermediate.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier |
| 4-(Difluoromethoxy)benzaldehyde | ≥97% | Commercially Available |
| Sodium borohydride (NaBH₄) | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aqueous ammonium chloride (NH₄Cl) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Round-bottom flask | Standard laboratory glassware | |
| Magnetic stirrer and stir bar | Standard laboratory equipment | |
| Ice bath | ||
| Rotary evaporator | Standard laboratory equipment | |
| Glass column for chromatography | Standard laboratory equipment | |
| Thin-layer chromatography (TLC) plates | Silica gel coated | Commercially Available |
Safety Precautions
-
This compound: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Sodium borohydride: Flammable solid, toxic if swallowed, and causes severe skin burns and eye damage. Reacts with water to produce flammable hydrogen gas.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane: Can cause skin and eye irritation. May be carcinogenic.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
Experimental Protocol
Step 1: Reaction Setup and Execution
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(Difluoromethoxy)benzaldehyde (1.0 g, 5.81 mmol).
-
Dissolve the aldehyde in 20 mL of methanol. Stir the solution at room temperature until the aldehyde is completely dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.24 g, 6.39 mmol, 1.1 equivalents) to the solution in small portions over 5-10 minutes. Effervescence (hydrogen gas evolution) will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting aldehyde spot has disappeared.
Step 2: Work-up and Extraction
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution to the reaction mixture at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Transfer the resulting aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a colorless oil.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Characterization
The identity and purity of the synthesized this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.37 (d, J = 8.6 Hz, 2H), 7.10 (d, J = 8.6 Hz, 2H), 6.51 (t, J = 73.6 Hz, 1H), 4.69 (s, 2H), 1.80 (s, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 150.3 (t, J = 3.9 Hz), 140.0, 128.8, 119.7, 115.5 (t, J = 259.5 Hz), 64.6.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Discussion
This protocol provides a straightforward and efficient method for the laboratory-scale synthesis of this compound. The use of sodium borohydride offers a safe and selective reduction of the aldehyde functional group. The reaction proceeds cleanly under mild conditions, and the product can be isolated in good yield and high purity after a standard work-up and purification by flash column chromatography. The provided NMR data serves as a reliable reference for the characterization of the final product, ensuring the integrity of the synthesized material for downstream applications in research and development.
References
Application Notes & Protocols: The Strategic Implementation of 4-(Difluoromethoxy)benzyl Alcohol in Modern Medicinal Chemistry
Abstract
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, providing a powerful toolkit for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest. This guide details the application of 4-(Difluoromethoxy)benzyl alcohol, a versatile building block, in the synthesis of novel therapeutic agents. We provide an in-depth analysis of the difluoromethoxy group's unique properties, its role as a strategic bioisostere, and detailed, field-proven protocols for its synthetic manipulation.
The Difluoromethoxy Group: A Privileged Moiety in Drug Design
The difluoromethoxy (-OCF₂H) group offers a unique combination of properties that medicinal chemists can leverage to overcome common drug development challenges, such as poor metabolic stability and suboptimal lipophilicity.[1] Unlike the more electron-withdrawing trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety possesses a hydrogen atom capable of acting as a hydrogen bond donor, a feature not present in methoxy or trifluoromethoxy analogues.[1][2][3]
The primary advantages of incorporating the -OCF₂H group include:
-
Enhanced Metabolic Stability : The strong carbon-fluorine bonds in the difluoromethoxy group confer high resistance to oxidative metabolism.[1] Replacing a metabolically labile methoxy group, for instance, can block O-demethylation pathways, thereby increasing a drug's half-life and reducing clearance.[1]
-
Lipophilicity Modulation : The -OCF₂H group significantly increases lipophilicity compared to a hydroxyl group and is more lipophilic than a methoxy group.[4] This "tuned" lipophilicity can enhance membrane permeability and improve oral absorption, critical factors for bioavailability.[4]
-
Bioisosteric Replacement : The difluoromethoxy group serves as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores.[2][4] This allows for the retention of key biological interactions while improving the overall drug-like properties of a molecule.
-
pKa Influence : As an electron-withdrawing group, the -OCF₂H moiety can influence the acidity or basicity (pKa) of nearby functional groups, which can be crucial for target binding and pharmacokinetic profiles.[1]
Comparative Analysis of Key Functional Groups
The decision to incorporate a difluoromethoxy group is often made by comparing its properties to those of more traditional functional groups. The following table provides a comparative summary:
| Property | Hydroxyl (-OH) | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity (π) | -0.67 | -0.02 | +0.46 | +1.04 |
| H-Bond Capability | Donor & Acceptor | Acceptor | Donor & Acceptor | Acceptor |
| Metabolic Stability | Low (Prone to oxidation/conjugation) | Moderate (Prone to O-dealkylation) | High | Very High |
| Electronic Effect | Electron Donating (Resonance) | Electron Donating (Resonance) | Electron Withdrawing (Inductive) | Strongly Electron Withdrawing (Inductive) |
Data synthesized from established principles in medicinal chemistry.
This compound: A Versatile Synthetic Intermediate
This compound is a key synthetic building block for introducing the difluoromethoxy-phenyl motif into target molecules. Its benzyl alcohol functionality provides a versatile handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. It serves as a critical precursor in the development of active pharmaceutical ingredients (APIs), particularly in research areas like kinase inhibitors and GPCR ligands.
The diagram below illustrates the central role and synthetic versatility of this building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Role of 4-(Difluoromethoxy)benzyl Alcohol in Agrochemical Synthesis
Introduction: The Advantage of Fluorine in Modern Agrochemicals
In the relentless pursuit of more effective and environmentally benign crop protection solutions, the strategic incorporation of fluorine into active ingredients has become a cornerstone of modern agrochemical design. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a privileged moiety. It serves as a bioisostere for more metabolically labile groups, such as methoxy or hydroxyl functionalities, and its inclusion can profoundly and beneficially alter the physicochemical properties of a molecule.[1] The introduction of the -OCF₂H group can enhance metabolic stability by blocking oxidative dealkylation, increase lipophilicity to improve membrane permeability, and modulate the acidity of nearby functional groups.[1] These attributes often translate to agrochemicals with improved efficacy, better bioavailability, and a more desirable toxicological profile.
4-(Difluoromethoxy)benzyl alcohol stands out as a versatile and highly valuable building block for accessing these advanced agrochemicals.[1][2] Its benzylic alcohol functionality provides a reactive handle for a variety of chemical transformations, allowing for its seamless integration into a wide array of molecular scaffolds. This guide provides an in-depth look at the applications of this compound in agrochemical synthesis, complete with detailed protocols for the preparation of a representative insecticidal compound.
Core Application: A Versatile Synthon for High-Value Agrochemicals
The primary application of this compound lies in its use as a key synthetic intermediate for a range of agrochemicals, including insecticides and herbicides.[3][4] The benzyl alcohol moiety can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to benzylic halides, providing multiple avenues for molecular elaboration. This flexibility allows for the introduction of the 4-(difluoromethoxy)phenyl motif into various classes of agrochemicals.
While the direct synthesis of some commercial herbicides like diflufenican involves related chemistries, the strategic value of this compound is particularly evident in the synthesis of modern pyrethroid insecticides.[5][6] These insecticides are known for their high efficacy at low application rates and are crucial for controlling a broad spectrum of agricultural pests.
Synthetic Protocol: Preparation of a Novel Pyrethroid Insecticide
The following section details a representative synthetic protocol for a novel pyrethroid insecticide, leveraging this compound as a key starting material. The target molecule, designated DFP-Pyrethroid , is an ester of a commercially relevant pyrethroid acid, demonstrating the practical application of this building block.
Overall Synthetic Workflow
The synthesis of DFP-Pyrethroid from this compound is a two-step process. The first step involves the conversion of the alcohol to the corresponding benzyl bromide, a more reactive intermediate. The second step is the esterification of this bromide with a suitable pyrethroid acid.
Caption: Synthetic workflow for DFP-Pyrethroid.
Experimental Protocols
Step 1: Synthesis of 4-(Difluoromethoxy)benzyl bromide
This protocol details the conversion of this compound to its corresponding bromide, a key intermediate for the subsequent esterification.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 174.14 | 10.0 g | 0.057 |
| Phosphorus tribromide (PBr₃) | 270.69 | 6.2 g (2.1 mL) | 0.023 |
| Toluene | 92.14 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | 5 g | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add this compound (10.0 g, 0.057 mol) and toluene (100 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (6.2 g, 0.023 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(difluoromethoxy)benzyl bromide as a pale yellow oil.
Expected Yield: ~12.5 g (92%)
Purity (by GC-MS): >95%
Step 2: Synthesis of DFP-Pyrethroid
This protocol describes the esterification of 4-(difluoromethoxy)benzyl bromide with a commercially available pyrethroid acid (e.g., (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid) to yield the final insecticidal product.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-(Difluoromethoxy)benzyl bromide | 237.04 | 12.0 g | 0.051 |
| (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | 327.98 | 16.7 g | 0.051 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.6 g | 0.077 |
| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Deionized Water | 18.02 | 300 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |
Procedure:
-
To a 500 mL round-bottom flask, add the pyrethroid acid (16.7 g, 0.051 mol), potassium carbonate (10.6 g, 0.077 mol), and N,N-dimethylformamide (150 mL).
-
Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.
-
Add a solution of 4-(difluoromethoxy)benzyl bromide (12.0 g, 0.051 mol) in 20 mL of DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC (Eluent: 5:1 Hexane/Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and pour it into 300 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient) to yield DFP-Pyrethroid as a viscous oil.
Expected Yield: ~20.3 g (82%)
Purity (by HPLC): >98%
Data Summary
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 4-(Difluoromethoxy)benzyl bromide | This compound | PBr₃ | Toluene | 0 to RT | 2.5 | 92 | >95 (GC-MS) |
| 2 | DFP-Pyrethroid | 4-(Difluoromethoxy)benzyl bromide | Pyrethroid Acid, K₂CO₃ | DMF | 60 | 4-6 | 82 | >98 (HPLC) |
Conclusion and Future Perspectives
This compound is a strategically important building block in the synthesis of modern agrochemicals. The protocols detailed herein provide a clear and reproducible pathway for the synthesis of a novel pyrethroid insecticide, showcasing the utility of this versatile synthon. The continued exploration of derivatives of this compound is expected to yield new agrochemicals with enhanced performance and improved safety profiles, addressing the ongoing challenges in global agriculture. The development of new fungicidal and herbicidal compounds based on this scaffold also represents a promising avenue for future research.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]
- 5. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]
- 6. US4929271A - Herbicidal method using diflufenican - Google Patents [patents.google.com]
- 7. FR3097407A1 - Use of benzyl alcohol as a herbicide - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Oxidation of 4-(Difluoromethoxy)benzyl Alcohol to 4-(Difluoromethoxy)benzaldehyde
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting aldehydes are versatile intermediates, pivotal for constructing complex molecular architectures through reactions such as Wittig olefination, reductive amination, and aldol condensations. 4-(Difluoromethoxy)benzaldehyde, in particular, is a valuable building block.[1][2] The difluoromethoxy (-OCHF₂) group is a bioisostere for hydroxyl and thiol moieties, capable of enhancing metabolic stability, modulating lipophilicity, and improving the pharmacokinetic profile of drug candidates. This guide provides a detailed overview of established and reliable methods for the oxidation of 4-(difluoromethoxy)benzyl alcohol to its corresponding aldehyde, with a focus on practical application, mechanistic understanding, and safety.
Choosing the Right Oxidation Method: A Comparative Overview
The successful and selective oxidation of a primary alcohol to an aldehyde hinges on preventing over-oxidation to the carboxylic acid.[3] Several methods have been developed to achieve this transformation under mild conditions, each with its own set of advantages and limitations. For a sensitive substrate like this compound, avoiding harsh, non-selective reagents like potassium permanganate or chromic acid is crucial.[4] This note will focus on three widely adopted and highly effective methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and TEMPO-catalyzed oxidation.
| Oxidation Method | Key Reagents | Typical Temperature | Advantages | Disadvantages |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to room temp. | High yields, wide functional group tolerance, avoids heavy metals.[5][6] | Requires cryogenic temperatures, malodorous dimethyl sulfide byproduct, moisture-sensitive reagents.[5][6] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | Mild conditions, short reaction times, high chemoselectivity, easy workup.[7][8][9] | Cost of reagent, potentially explosive nature of impure DMP.[9][10] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), a stoichiometric oxidant (e.g., NaOCl, O₂) | Room Temperature | Catalytic, environmentally benign (with O₂), mild conditions.[11][12] | Can be slower, may require co-catalysts for optimal performance.[11][13] |
Method 1: Swern Oxidation
The Swern oxidation is a highly reliable and widely used method for the conversion of primary alcohols to aldehydes.[14][15] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride.[15][16] The reaction is performed at low temperatures (-78 °C) to control the stability of key intermediates.[17]
Mechanistic Rationale
The causality behind the Swern oxidation lies in a sequence of activation and elimination steps.
Caption: Workflow of the Swern Oxidation Mechanism.
-
Activation of DMSO: Oxalyl chloride reacts with DMSO at low temperature to form a highly electrophilic chlorosulfonium salt intermediate, with the release of carbon monoxide and carbon dioxide.[18][19]
-
Alcohol Addition: The this compound acts as a nucleophile, attacking the electrophilic sulfur atom of the activated intermediate to form an alkoxysulfonium salt.[16][19]
-
Deprotonation and Ylide Formation: A hindered, non-nucleophilic base, typically triethylamine, is added to deprotonate the carbon adjacent to the sulfur atom, forming a sulfur ylide.[18]
-
Elimination: The ylide undergoes an intramolecular proton transfer via a five-membered ring transition state, leading to the formation of the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[6][14]
Detailed Protocol for Swern Oxidation
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
-
Standard laboratory glassware (dried in oven)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Reagent Preparation: In the flask, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -65 °C. Stir for 30-45 minutes at this temperature.[23]
-
Base Addition: Slowly add triethylamine (5.0 eq.) to the reaction mixture. A precipitate of triethylammonium chloride will form.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Self-Validation: A successful reaction is often indicated by the characteristic malodorous smell of dimethyl sulfide.[5] TLC analysis should show the disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the aldehyde. ¹H NMR spectroscopy of the purified product should show a characteristic aldehyde proton signal around 9.8-10.0 ppm.[24][25]
Method 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly efficient and mild method for oxidizing primary alcohols to aldehydes using the hypervalent iodine reagent, Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one).[7][8] Its key advantages include operation at room temperature and a simple work-up procedure.[8][9]
Mechanistic Rationale
The reaction proceeds through a ligand exchange and subsequent elimination pathway.
Caption: Simplified Mechanism of Dess-Martin Oxidation.
-
Ligand Exchange: The alcohol displaces one of the acetate ligands on the iodine(V) center of the DMP reagent to form an alkoxyperiodinane intermediate.[3][4][26]
-
Elimination: An acetate ion, acting as a base, abstracts the proton from the carbon bearing the oxygen. This initiates a reductive elimination, forming the aldehyde, the reduced iodinane byproduct, and acetic acid.[9]
Detailed Protocol for Dess-Martin Oxidation
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous DCM, add Dess-Martin periodinane (1.1-1.5 eq.) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (to reduce any remaining DMP and the iodinane byproduct). Stir vigorously until the solid dissolves.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often of high purity, but can be further purified by silica gel chromatography if necessary.
Self-Validation: The disappearance of the starting material and the formation of the aldehyde can be monitored by TLC. The final product's identity and purity can be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The aldehyde product, 4-(difluoromethoxy)benzaldehyde, has a boiling point of approximately 222 °C.[1]
Method 3: TEMPO-Catalyzed Aerobic Oxidation
For a greener and more atom-economical approach, the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst is an excellent choice. This method often uses molecular oxygen or air as the terminal oxidant, making it an environmentally friendly alternative.[12]
Mechanistic Rationale
The catalytic cycle involves the oxidation of TEMPO to a more potent oxidant, which then oxidizes the alcohol.
Caption: The TEMPO-catalyzed oxidation cycle.
-
Oxidation of TEMPO: A co-oxidant (often a metal catalyst like copper with O₂ or a stoichiometric oxidant like NaOCl) oxidizes the TEMPO radical to the active N-oxoammonium ion.[31]
-
Alcohol Oxidation: The N-oxoammonium ion is the active species that oxidizes the alcohol to the aldehyde, during which it is reduced to a hydroxylamine.
-
Catalyst Regeneration: The hydroxylamine is then re-oxidized back to TEMPO by the primary oxidant, completing the catalytic cycle.[13][32]
Detailed Protocol for TEMPO-Catalyzed Oxidation
Materials:
-
This compound
-
TEMPO (catalytic amount, e.g., 1-5 mol%)
-
Copper(I) bromide (CuBr) or similar copper salt (catalytic amount)
-
Bipyridine (bpy) or similar ligand
-
N-Methylimidazole (NMI)
-
Acetonitrile (MeCN)
-
Air or Oxygen supply
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.
-
Catalyst Addition: Add CuBr (e.g., 5 mol%), bipyridine (e.g., 5 mol%), and TEMPO (e.g., 5 mol%).
-
Initiation: Add N-Methylimidazole (e.g., 10 mol%) and stir the reaction mixture under an atmosphere of air or oxygen (using a balloon).
-
Reaction Monitoring: The reaction is typically stirred at room temperature for several hours to 24 hours. Monitor the reaction progress by TLC. The reaction mixture often undergoes a color change from red-brown to green upon completion.[32]
-
Work-up: Once the reaction is complete, dilute the mixture with a nonpolar solvent like pentane or diethyl ether and water.
-
Purification: Separate the layers. The organic layer can be washed with water to remove the copper catalyst. Dry the organic layer over Na₂SO₄, filter, and concentrate. Further purification can be achieved via column chromatography.
Self-Validation: Successful oxidation can be confirmed by the disappearance of the starting material on a TLC plate and the appearance of the aldehyde. NMR and mass spectrometry will confirm the structure and purity of the final product.
Safety Precautions
-
Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water.[20][21][22] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[33][21]
-
Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive, especially if impure or heated.[10] It is also an oxidizing solid.[28][30] Avoid mixing with combustible materials.[27]
-
General Procedures: All reactions should be performed in a well-ventilated fume hood. Always wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all reagents before use.[33][21][27][28][29][30]
Conclusion
The oxidation of this compound to 4-(difluoromethoxy)benzaldehyde can be accomplished efficiently using several reliable methods. The choice between Swern, Dess-Martin, and TEMPO-catalyzed oxidation will depend on the specific requirements of the synthesis, such as scale, cost, available equipment, and environmental considerations. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently perform this crucial transformation and access a valuable intermediate for further synthetic endeavors.
References
- 1. 4-(Difluoromethoxy)benzaldehyde 95 73960-07-3 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TEMPO [organic-chemistry.org]
- 14. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. ijsart.com [ijsart.com]
- 18. youtube.com [youtube.com]
- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. lobachemie.com [lobachemie.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 25. 4-(DIFLUOROMETHOXY)BENZALDEHYDE(73960-07-3) 1H NMR [m.chemicalbook.com]
- 26. alfa-chemistry.com [alfa-chemistry.com]
- 27. fishersci.com [fishersci.com]
- 28. carlroth.com [carlroth.com]
- 29. assets.thermofisher.cn [assets.thermofisher.cn]
- 30. carlroth.com [carlroth.com]
- 31. researchgate.net [researchgate.net]
- 32. rsc.org [rsc.org]
- 33. westliberty.edu [westliberty.edu]
Application Notes and Protocols for the Etherification of 4-(Difluoromethoxy)benzyl Alcohol
Introduction: The Strategic Value of the 4-(Difluoromethoxy)benzyl Moiety
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a unique blend of properties that can significantly enhance the therapeutic potential of drug candidates.[1][2] 4-(Difluoromethoxy)benzyl alcohol serves as a critical building block for introducing this moiety.[3]
The -OCF₂H group is often employed as a bioisostere for more common functional groups like hydroxyls or methoxy groups.[1] Its introduction can confer several advantages:
-
Enhanced Metabolic Stability: It can block sites of oxidative metabolism, such as O-demethylation, which often increases a drug's in vivo half-life.[1]
-
Modulated Physicochemical Properties: The group is moderately lipophilic and can act as a weak hydrogen bond donor, influencing a molecule's solubility, membrane permeability, and binding interactions with its target.[1]
-
Fine-tuned Acidity/Basicity: Its electron-withdrawing nature can alter the pKa of nearby functional groups, which is crucial for optimizing a drug's ionization state at physiological pH.[1]
This guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for the etherification of this compound, a key transformation for incorporating this strategic fragment into more complex molecular architectures. We will explore three robust and widely applicable methodologies: the Williamson Ether Synthesis, the Mitsunobu Reaction, and Acid-Catalyzed Dehydrative Etherification.
Methodology 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic synthesis, prized for its reliability and broad scope in forming both symmetrical and asymmetrical ethers.[4][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][6]
Causality and Mechanistic Insight
The process involves two discrete conceptual steps:
-
Deprotonation: The alcohol is treated with a strong base to form a potent nucleophile, the corresponding alkoxide. For benzyl alcohols, sodium hydride (NaH) is a common and effective choice as it reacts irreversibly to produce the sodium alkoxide and hydrogen gas, which simply bubbles out of the reaction.[7]
-
Nucleophilic Attack: The newly formed alkoxide attacks a primary or methyl alkyl halide (or sulfonate ester), displacing the leaving group and forming the C-O ether bond.[5][8]
For synthesizing ethers from this compound, the most effective strategy is to convert the benzyl alcohol into the nucleophilic alkoxide and react it with an unhindered electrophile (e.g., a primary alkyl halide). The alternative—reacting a different alkoxide with 4-(difluoromethoxy)benzyl halide—is also viable. However, attempting to use secondary or tertiary alkyl halides as the electrophile is ill-advised, as the strongly basic alkoxide will favor an E2 elimination pathway, leading to the formation of alkenes instead of the desired ether.[9][10]
Caption: Mechanism of the Williamson Ether Synthesis.
Protocol and Data Summary
A generalized protocol is provided below. Specific reaction times and temperatures may require optimization based on the reactivity of the alkyl halide.
Table 1: Typical Parameters for Williamson Ether Synthesis
| Parameter | Value / Reagent | Rationale & Notes |
|---|---|---|
| Base | Sodium Hydride (NaH), 60% in mineral oil | A strong, non-nucleophilic base that ensures complete deprotonation. Use 1.1-1.2 equivalents.[7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Aprotic solvents are required. DMF can accelerate SN2 reactions but is harder to remove.[5] |
| Temperature | 0 °C to Room Temperature (RT) | The deprotonation is often performed at 0 °C to control the initial exotherm, then warmed to RT for the substitution. |
| Electrophile | Primary Alkyl Halide (R-I > R-Br > R-Cl) | 1.0-1.1 equivalents. Iodides are most reactive but bromides are often a good cost/reactivity compromise. |
| Typical Yield | 70-95% | Yields are generally high for unhindered primary halides. |
Methodology 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming ethers, particularly from two different alcohol partners, under exceptionally mild, neutral conditions.[11][12] It is renowned for its reliability and stereochemical control, proceeding with a clean inversion of configuration at a chiral alcohol center (though not applicable to the achiral benzylic carbon of our substrate).[12][13]
Causality and Mechanistic Insight
The reaction's complexity belies its utility. The key is the in situ activation of the alcohol's hydroxyl group into an excellent leaving group.[13]
-
Betaine Formation: Triphenylphosphine (PPh₃) performs a nucleophilic attack on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[11]
-
Oxyphosphonium Salt Formation: This betaine deprotonates the nucleophile (the second alcohol, R'-OH), which then allows the primary alcohol (this compound) to attack the phosphorus atom, forming a key oxyphosphonium salt. This step converts the -OH into a superb leaving group (-OPPh₃).
-
SN2 Displacement: The conjugate base of the nucleophilic alcohol (R'-O⁻) then displaces the bulky triphenylphosphine oxide leaving group in a classic SN2 reaction to furnish the ether.
The order of reagent addition is critical for success. The benzyl alcohol, the nucleophilic alcohol, and PPh₃ are mixed first, and the azodicarboxylate is added slowly at low temperature to control the reaction rate and minimize side products.[14][15]
Caption: Conceptual workflow of the Mitsunobu Reaction.
Protocol and Data Summary
This method is ideal for coupling with valuable or sensitive alcohols. A significant drawback is the need to remove stoichiometric amounts of triphenylphosphine oxide and the reduced hydrazine byproduct during purification, which can sometimes be challenging.
Table 2: Typical Parameters for Mitsunobu Etherification
| Parameter | Value / Reagent | Rationale & Notes |
|---|---|---|
| Phosphine | Triphenylphosphine (PPh₃) | 1.2-1.5 equivalents. Acts as the oxygen activator. |
| Azodicarboxylate | Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) | 1.2-1.5 equivalents. The ultimate oxidant. DIAD is often preferred due to being less hazardous.[15] |
| Nucleophile | Primary or Secondary Alcohol | 1.0 equivalent. The reaction works best with nucleophiles having a pKa < 13.[11] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) | Aprotic solvents are essential to prevent quenching of the reactive intermediates. |
| Temperature | 0 °C to Room Temperature (RT) | Slow addition of the azodicarboxylate at 0 °C is crucial to control the exotherm.[14] |
| Typical Yield | 65-90% | Yields are generally good but can be impacted by steric hindrance on the nucleophile. |
Methodology 3: Acid-Catalyzed Dehydrative Etherification
Dehydrative etherification represents an atom-economical route to ethers, where two alcohol molecules are coupled with the formal loss of water.[16] This approach can be catalyzed by various Lewis or Brønsted acids and is particularly effective for producing symmetrical ethers from benzylic alcohols.[17][18]
Causality and Mechanistic Insight
The reaction is initiated by the protonation of the benzylic alcohol's hydroxyl group by an acid catalyst. This transforms the poor -OH leaving group into an excellent H₂O leaving group. For a benzylic alcohol, the subsequent departure of water is highly favorable as it generates a resonance-stabilized benzylic carbocation.[19] This carbocation is then rapidly intercepted by a second molecule of alcohol (either another molecule of the starting material for symmetrical etherification or a different alcohol for cross-etherification) to form the final product after deprotonation.
The choice of catalyst is key to achieving high yields and selectivity. While strong mineral acids can be used, they often lead to side reactions. Modern methods often employ milder, more selective catalysts. Iron(III) chloride (FeCl₃), for example, has been shown to be an effective, inexpensive, and eco-friendly catalyst for both the self-condensation (homo-etherification) and cross-etherification of benzyl alcohols.[17][18]
Caption: Workflow for Acid-Catalyzed Dehydrative Etherification.
Protocol and Data Summary
This method's primary advantage is its simplicity and the use of low-cost catalysts. A key challenge is controlling selectivity in cross-coupling reactions, as self-condensation of the more reactive benzyl alcohol is often a competitive pathway.[17][18] Using the second alcohol as the solvent can help drive the formation of the unsymmetrical product.
Table 3: Typical Parameters for FeCl₃-Catalyzed Etherification
| Parameter | Value / Reagent | Rationale & Notes |
|---|---|---|
| Catalyst | Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O) | 5-10 mol%. An inexpensive and effective Lewis acid catalyst.[17][18] |
| Solvent | Propylene Carbonate (PC) or solvent-free | PC is a green, recyclable solvent.[17][18] For cross-etherification, the second alcohol can serve as the solvent. |
| Temperature | 70-120 °C | Higher temperatures are needed to drive the dehydration. |
| Reaction Type | Symmetrical (Homo-etherification) or Unsymmetrical (Cross-etherification) | Symmetrical products form from the benzyl alcohol alone. Unsymmetrical ethers require a second alcohol partner. |
| Typical Yield | 50-90% | Yields vary based on substrate and conditions. Symmetrical etherification is often very efficient.[17][18] |
Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 4-(Difluoromethoxy)benzyl Ethyl Ether
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.74 g, 10.0 mmol, 1.0 eq.).
-
Solvent Addition: Add 30 mL of anhydrous THF via syringe. Cool the stirred solution to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq.) portion-wise over 10 minutes.
-
Scientist's Note: Vigorous hydrogen gas evolution will occur. Ensure adequate venting.
-
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases and a homogeneous solution or fine suspension of the alkoxide forms.
-
Electrophile Addition: Add iodoethane (0.88 mL, 11.0 mmol, 1.1 eq.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the pure ether.
Protocol 2: Mitsunobu Etherification with Phenol
-
Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.74 g, 10.0 mmol, 1.0 eq.), phenol (1.04 g, 11.0 mmol, 1.1 eq.), and triphenylphosphine (3.15 g, 12.0 mmol, 1.2 eq.) in 40 mL of anhydrous THF.[14]
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve diisopropyl azodicarboxylate (DIAD) (2.37 mL, 12.0 mmol, 1.2 eq.) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Scientist's Note: A color change to yellow/orange and the formation of a precipitate (triphenylphosphine oxide) are typically observed.[14]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours. Monitor by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and byproducts.
-
Purification: Directly purify the crude residue by flash column chromatography. A gradient elution (e.g., 2-15% ethyl acetate in hexanes) is often effective. Triphenylphosphine oxide can be challenging to remove; sometimes crystallization from a solvent like diethyl ether/hexanes can precipitate the byproduct before chromatography.[14]
Conclusion
The etherification of this compound is a critical transformation for leveraging the unique benefits of the -OCF₂H group in drug discovery and materials science. The choice of method depends on the specific synthetic context. The Williamson ether synthesis offers a robust, high-yielding route when reacting with unhindered primary alkyl halides. The Mitsunobu reaction provides a mild, versatile alternative for coupling with other alcohols, including sensitive and sterically hindered partners. Finally, acid-catalyzed dehydration presents an atom-economical approach, particularly for the synthesis of symmetrical dibenzyl ethers. By understanding the causality behind each protocol, researchers can effectively select and optimize the ideal conditions to advance their synthetic campaigns.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. askthenerd.com [askthenerd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-(Difluoromethoxy)benzyl Alcohol in Synthesis
Abstract
This technical guide delineates the pivotal role of 4-(Difluoromethoxy)benzyl alcohol as a versatile chemical intermediate in modern synthetic chemistry, particularly within the realms of drug discovery and materials science. We explore the strategic importance of the difluoromethoxy (-OCF₂H) group, provide detailed, field-proven protocols for the synthesis and key transformations of the title compound, and present its application in the construction of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated building blocks for molecular optimization.
Introduction: The Strategic Value of the Difluoromethoxy Moiety
The deliberate incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[1] The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a substituent of significant interest. It serves as a unique bioisostere for more common functional groups like hydroxyl (-OH) and methoxy (-OCH₃) groups.[1][2][3] Its value stems from a finely balanced set of physicochemical properties:
-
Metabolic Stability: The strong carbon-fluorine bonds render the -OCF₂H group highly resistant to oxidative metabolism, such as O-demethylation, which can significantly increase a drug candidate's in vivo half-life.[1]
-
Modulated Lipophilicity: The difluoromethoxy group increases lipophilicity compared to a hydroxyl group and is generally more lipophilic than a methoxy group, which can enhance membrane permeability and oral absorption.[1][2]
-
Hydrogen Bond Donor Capability: Unlike the trifluoromethoxy (-OCF₃) group, the hydrogen atom in the -OCF₂H group can act as a weak hydrogen bond donor, enabling it to mimic the interactions of hydroxyl or thiol groups with biological targets.[1][4]
-
Electronic Influence: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups, influencing binding affinities and overall molecular properties.[1]
This compound provides a stable, crystalline, and synthetically versatile scaffold to introduce this valuable moiety into a target molecule. The benzylic alcohol functionality serves as a reactive handle for a wide array of chemical transformations.[3]
Synthesis of the Intermediate: this compound
The most common route to this compound begins with the difluoromethylation of 4-hydroxybenzaldehyde, followed by reduction of the aldehyde.
Protocol 2.1: Two-Step Synthesis from 4-Hydroxybenzaldehyde
Step A: Synthesis of 4-(Difluoromethoxy)benzaldehyde
-
Reaction Setup: To a stirred solution of 4-hydroxybenzaldehyde (1.0 equiv) and a suitable base (e.g., potassium carbonate, 2.5 equiv) in a polar aprotic solvent such as DMF, add sodium chlorodifluoroacetate (2.0 equiv).
-
Reaction Conditions: Heat the mixture to 100-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield 4-(difluoromethoxy)benzaldehyde.
Step B: Reduction to this compound
-
Reaction Setup: Dissolve the 4-(difluoromethoxy)benzaldehyde (1.0 equiv) from the previous step in a suitable alcohol solvent, such as methanol or ethanol, and cool the solution to 0 °C in an ice bath.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄, 1.1 equiv), portion-wise to the stirred solution.
-
Reaction Conditions: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting this compound is often of sufficient purity for subsequent steps, or it can be further purified by recrystallization or column chromatography.
Key Synthetic Transformations and Protocols
The utility of this compound lies in the reactivity of its benzylic hydroxyl group. It can be readily transformed into aldehydes, carboxylic acids, ethers, and halides, making it a versatile precursor for a wide range of derivatives.[3]
Oxidation to 4-(Difluoromethoxy)benzaldehyde
Selective oxidation of the primary alcohol to the aldehyde provides a key building block for reactions such as reductive aminations, Wittig reactions, and aldol condensations. While many reagents can effect this transformation, methods using mild, selective oxidants are preferred to avoid over-oxidation to the carboxylic acid.[5][6]
Protocol 3.1.1: PCC Oxidation
-
Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 equiv) and celite in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a solution of this compound (1.0 equiv) in DCM dropwise.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.
A greener alternative involves photocatalytic oxidation using air or O₂ as the terminal oxidant.[7][8]
Conversion to 4-(Difluoromethoxy)benzyl Bromide
Activation of the alcohol by conversion to a benzyl halide creates a potent electrophile for nucleophilic substitution reactions, enabling the formation of C-C, C-O, C-N, and C-S bonds. The synthesis of the corresponding benzyl bromide is a common and highly useful transformation.
Protocol 3.2.1: Appel-Type Bromination
-
Reaction Setup: Dissolve this compound (1.0 equiv) and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF or DCM under a nitrogen atmosphere and cool to 0 °C.
-
Bromination: Add N-Bromosuccinimide (NBS, 1.2 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 1-5 minutes. The reaction is typically very fast and should be monitored closely by TLC.
-
Workup: Quench the reaction with water and extract with DCM.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product is purified by silica gel column chromatography to yield 4-(Difluoromethoxy)benzyl bromide.
Rationale: The combination of PPh₃ and NBS provides a mild and efficient method for converting primary and secondary alcohols to the corresponding bromides with high yields and minimal side products.[9]
Etherification Reactions
The synthesis of ethers from this compound is crucial for creating linkers in complex molecules, particularly in drug discovery where ether linkages are common.[10]
Protocol 3.3.1: Williamson Ether Synthesis
-
Reaction Setup: To a stirred suspension of a strong base, such as sodium hydride (NaH, 1.2 equiv), in anhydrous DMF or THF at 0 °C, add the desired alcohol (R-OH, 1.1 equiv) dropwise.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Coupling: Add a solution of 4-(Difluoromethoxy)benzyl bromide (1.0 equiv, prepared as in Protocol 3.2.1) in the same solvent.
-
Reaction Conditions: Heat the reaction mixture as necessary (e.g., 60-80 °C) and monitor by TLC until the starting bromide is consumed.
-
Workup and Purification: Cool the reaction, quench carefully with water, and extract with an organic solvent. Standard aqueous workup followed by column chromatography provides the desired ether.
Causality: This classic Sₙ2 reaction relies on the generation of a potent nucleophile (the alkoxide) which displaces the bromide from the electrophilic benzylic carbon. The use of a polar aprotic solvent like DMF facilitates the reaction.
Visualization of Key Synthetic Workflows
The following diagrams illustrate the central role of this compound as a branching point for further synthesis.
Caption: Synthetic pathways originating from this compound.
Data Summary: Representative Transformations
The following table summarizes typical reaction conditions and outcomes for the key transformations described.
| Transformation | Reagents & Conditions | Typical Yield | Notes |
| Oxidation | PCC, Celite, DCM, rt, 2-4 h | 85-95% | Mild conditions, prevents over-oxidation. |
| Bromination | PPh₃, NBS, THF, 0 °C to rt, <10 min | 85-90% | Very rapid and high-yielding reaction. |
| Etherification | NaH, R-OH, DMF; then Add Benzyl Bromide | 70-90% | Yield is dependent on the nucleophilicity of the alcohol. |
Applications in Drug Discovery
The 4-(difluoromethoxy)benzyl moiety is found in numerous advanced drug candidates and approved pharmaceuticals. Its role as a metabolically robust, lipophilic, hydrogen-bond-donating group makes it ideal for optimizing lead compounds. For instance, this structural motif is used in the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and anti-infective agents.[3] The synthetic routes detailed above provide a reliable framework for incorporating this valuable pharmacophore during structure-activity relationship (SAR) studies.[3]
Conclusion
This compound is a high-value, versatile intermediate that provides a direct and efficient entry point for incorporating the strategically important difluoromethoxy group into complex molecules. The straightforward protocols for its oxidation, halogenation, and etherification empower chemists to systematically modify target structures, thereby fine-tuning their physicochemical and pharmacokinetic profiles. Its continued use in medicinal chemistry and materials science underscores its importance as a key building block in modern synthetic endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Oxidant-Free Electrochemical Direct Oxidative Benzyl Alcohols to Benzyl Aldehydes Using Three-Dimensional Printing PPAR Polyoxometalate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. External Catalyst- and Additive-Free Photo-Oxidation of Aromatic Alcohols to Carboxylic Acids or Ketones Using Air/O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 9. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Comprehensive Characterization of 4-(Difluoromethoxy)benzyl Alcohol
Abstract: This document provides a detailed guide to the analytical methodologies for the comprehensive characterization of 4-(Difluoromethoxy)benzyl alcohol, a key building block in pharmaceutical and agrochemical research. The unique physicochemical properties conferred by the difluoromethoxy group necessitate a multi-technique approach for unambiguous identification and purity assessment. This guide offers in-depth protocols and expected results for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Introduction: The Significance of this compound
This compound is a versatile synthetic intermediate valued for the introduction of the difluoromethoxy (-OCF₂H) moiety into more complex molecules. This functional group serves as a bioisostere for methoxy or hydroxyl groups, offering strategic advantages in drug design. The incorporation of the difluoromethoxy group can enhance metabolic stability by blocking oxidative dealkylation, improve lipophilicity and cell membrane permeability, and modulate the acidity of nearby functional groups. Consequently, this compound is a critical precursor in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
Given its pivotal role in drug development, rigorous analytical characterization is imperative to ensure its identity, purity, and stability. This application note provides a suite of validated analytical protocols tailored for researchers and scientists engaged in the synthesis and application of this important building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is the most powerful technique for the structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and the electronic environment of each nucleus.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.
Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the alcohol proton, and the proton of the difluoromethoxy group.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (Ha) | ~7.40 | Doublet | ~8.5 | 2H |
| Aromatic (Hb) | ~7.15 | Doublet | ~8.5 | 2H |
| -OCH F₂ | ~6.60 | Triplet | ~73.0 (²JHF) | 1H |
| -CH ₂OH | ~4.65 | Singlet | - | 2H |
| -CH₂OH | Variable | Broad Singlet | - | 1H |
Causality of Experimental Observations:
-
The aromatic protons (Ha and Hb) appear as two distinct doublets due to their ortho and meta positions relative to the substituents. The protons ortho to the electron-donating alcohol group (Hb) are expected to be slightly upfield compared to the protons ortho to the more electron-withdrawing difluoromethoxy group (Ha).
-
The proton of the difluoromethoxy group exhibits a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JHF). The large coupling constant is typical for geminal H-F coupling.
-
The benzylic methylene protons appear as a singlet as there are no adjacent protons to couple with.
-
The chemical shift of the alcohol proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbons and their chemical environments.
Expected Spectrum: The ¹³C NMR spectrum will show distinct signals for each of the eight carbons in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF).
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |
| C-O (Aromatic) | ~151 | Triplet | ~3 |
| C-CH₂OH (Aromatic) | ~145 | Singlet | - |
| CH (Aromatic) | ~128 | Singlet | - |
| CH (Aromatic) | ~117 | Singlet | - |
| -OC F₂H | ~115 | Triplet | ~260 |
| -C H₂OH | ~64 | Singlet | - |
Causality of Experimental Observations:
-
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
-
The carbon of the difluoromethoxy group is significantly coupled to the two fluorine atoms, resulting in a triplet with a large ¹JCF coupling constant. This is a key diagnostic signal.
¹⁹F NMR Spectroscopy
Principle: ¹⁹F NMR is highly specific for fluorine-containing compounds and provides information about the chemical environment of the fluorine nuclei.
Expected Spectrum: The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the two equivalent fluorine atoms.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCF ₂H | ~ -82.0 | Doublet | ~73.0 (²JHF) |
Causality of Experimental Observations:
-
The chemical shift of the fluorine atoms is characteristic of a difluoromethoxy group attached to an aromatic ring.
-
The signal appears as a doublet due to coupling with the geminal proton (²JHF).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Expected Results (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound is expected at m/z = 174.
-
Key Fragments: The fragmentation pattern of benzyl alcohols is well-characterized. The presence of the difluoromethoxy group will influence the relative abundance of certain fragments.
| m/z | Proposed Fragment | Notes |
| 174 | [C₈H₈F₂O₂]⁺ | Molecular Ion |
| 155 | [M - F]⁺ | Loss of a fluorine radical |
| 123 | [M - OCF₂H]⁺ | Loss of the difluoromethoxy radical |
| 107 | [C₇H₇O]⁺ | Tropylium-like ion after rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Causality of Fragmentation:
-
Upon electron ionization, the molecule loses an electron to form the molecular ion.
-
The molecular ion can then undergo fragmentation through various pathways, including the loss of radicals such as fluorine or the entire difluoromethoxy group.
-
Rearrangements can lead to the formation of stable ions like the tropylium ion.
Chromatographic Methods: Purity Assessment and Quantification
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in reaction mixtures or formulations.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.
**dot
Caption: HPLC analysis workflow for this compound.
Protocol: Reversed-Phase HPLC
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | ~3-5 minutes (highly dependent on exact conditions) |
Causality of Method Choices:
-
A C18 column is chosen for its versatility in separating moderately polar organic compounds.
-
An isocratic mobile phase of acetonitrile and water provides a good balance of elution strength for this analyte.
-
UV detection at 254 nm is suitable due to the aromatic ring in the molecule.
Gas Chromatography (GC)
Principle: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.
**dot
Caption: GC-MS analysis workflow for this compound.
Protocol: GC-Mass Spectrometry (GC-MS)
| Parameter | Condition |
| Column | DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | 50-300 amu |
Causality of Method Choices:
-
A non-polar column like DB-5ms is suitable for the analysis of this moderately polar compound.
-
The temperature program ensures good separation from potential impurities and timely elution of the analyte.
-
Coupling with a mass spectrometer allows for both quantification and confirmation of the peak's identity based on its mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The absorption bands correspond to specific functional groups present in the molecule.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400-3200 | O-H stretch (alcohol) | Strong, Broad |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2950-2850 | C-H stretch (aliphatic) | Medium |
| 1610, 1510 | C=C stretch (aromatic) | Medium |
| 1250-1200 | C-O stretch (aryl ether) | Strong |
| 1100-1000 | C-F stretch | Strong |
| 1050-1000 | C-O stretch (primary alcohol) | Strong |
Causality of Spectral Features:
-
The broad O-H stretch is characteristic of the alcohol functional group and is due to hydrogen bonding.
-
The C-F stretching vibrations of the difluoromethoxy group are expected to be strong and appear in the fingerprint region.
-
The C-O stretching of the aryl ether and the primary alcohol will also produce strong, characteristic bands.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal nature of these techniques—structural elucidation by NMR, molecular weight and fragmentation by MS, purity assessment by HPLC and GC, and functional group identification by FTIR—ensures a high degree of confidence in the identity and quality of this important synthetic intermediate. Adherence to these protocols will enable researchers and drug development professionals to confidently utilize this compound in their synthetic endeavors, contributing to the advancement of new chemical entities.
Application and Protocol for the Structural Elucidation of 4-(Difluoromethoxy)benzyl Alcohol Utilizing NMR and Mass Spectrometry
Introduction: The Significance of the Difluoromethoxy Moiety in Modern Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary drug discovery and materials science. The difluoromethoxy group (-OCHF₂) in particular, has emerged as a valuable substituent for modulating the physicochemical and pharmacokinetic properties of bioactive compounds. 4-(Difluoromethoxy)benzyl alcohol is a key building block in this context, serving as a precursor for a diverse range of pharmaceuticals and advanced materials. Its utility lies in the unique electronic properties conferred by the difluoromethoxy group, which can enhance metabolic stability, improve lipophilicity, and influence receptor binding affinity.
This application note provides a comprehensive guide to the structural characterization of this compound using state-of-the-art Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The protocols and data interpretation presented herein are designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the verification of fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For fluorinated compounds such as this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F NMR) provides a wealth of information regarding the molecular framework and the electronic environment of the constituent atoms.
Protocol for NMR Sample Preparation and Analysis
A meticulously prepared sample is paramount for acquiring high-quality NMR spectra. The following protocol outlines the recommended procedure for the preparation of this compound for NMR analysis.
Materials:
-
This compound (purity ≥97%)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette
-
Cotton or glass wool for filtration
Procedure:
-
Sample Weighing: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Spectroscopy: Interpretation and Data
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Interpretation:
The ¹H NMR spectrum of this compound is expected to show four distinct signals:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the protons on the benzene ring. The protons ortho to the benzyl alcohol group will appear as one doublet, and the protons ortho to the difluoromethoxy group will appear as the other.
-
Benzylic Protons: A singlet or a doublet (depending on coupling to the hydroxyl proton) in the region of δ 4.5-4.8 ppm, corresponding to the two protons of the -CH₂OH group.
-
Difluoromethoxy Proton: A triplet in the region of δ 6.5-7.0 ppm, corresponding to the single proton of the -OCHF₂ group. The triplet splitting pattern is due to coupling with the two adjacent fluorine atoms.
-
Hydroxyl Proton: A broad singlet whose chemical shift is concentration and solvent-dependent, corresponding to the -OH proton.
Experimental ¹H NMR Data:
| Signal | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 1 | ~7.35 | d | 2H | Ar-H (ortho to CH₂OH) |
| 2 | ~7.10 | d | 2H | Ar-H (ortho to OCHF₂) |
| 3 | ~6.55 | t | 1H | OCH F₂ |
| 4 | ~4.68 | s | 2H | CH ₂OH |
| 5 | Variable | br s | 1H | OH |
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted Interpretation:
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals:
-
Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm). The carbon attached to the difluoromethoxy group (C-OCHF₂) will appear as a triplet due to coupling with the two fluorine atoms. The carbon attached to the benzyl alcohol group (C-CH₂OH) and the other aromatic carbons will appear as singlets.
-
Benzylic Carbon: A singlet around δ 64 ppm corresponding to the -C H₂OH carbon.
-
Difluoromethoxy Carbon: A triplet in the region of δ 115-120 ppm, due to one-bond coupling with the two fluorine atoms.
Predicted ¹³C NMR Data:
| Signal | Predicted Chemical Shift (δ ppm) | Multiplicity (in ¹⁹F-coupled spectrum) | Assignment |
| 1 | ~155 | t | C -OCHF₂ |
| 2 | ~140 | s | C -CH₂OH |
| 3 | ~128 | s | C H (ortho to CH₂OH) |
| 4 | ~120 | s | C H (ortho to OCHF₂) |
| 5 | ~117 | t | OC HF₂ |
| 6 | ~64 | s | C H₂OH |
¹⁹F NMR Spectroscopy: Predicted Data and Interpretation
¹⁹F NMR is a powerful technique for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.
Predicted Interpretation:
The proton-decoupled ¹⁹F NMR spectrum of this compound is predicted to show a single signal. In the proton-coupled spectrum, this signal will appear as a doublet due to coupling with the geminal proton of the -OCHF₂ group.
Predicted ¹⁹F NMR Data:
| Signal | Predicted Chemical Shift (δ ppm) | Multiplicity (in ¹H-coupled spectrum) | Assignment |
| 1 | -80 to -90 | d | OCHF ₂ |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Both Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) are suitable techniques for the analysis of this compound.
Protocol for Mass Spectrometry Sample Preparation and Analysis
For GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
-
Instrumental Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for a few minutes, then ramp to a final temperature (e.g., 280°C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
For LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in a mixture of water and an organic solvent like methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation for positive ion mode.
-
Instrumental Analysis:
-
Instrument: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).
-
LC Column: A standard C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid for positive ion mode).
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 100-300).
-
Predicted Mass Spectrum and Fragmentation Pattern (EI)
The mass spectrum of this compound (Molecular Weight: 174.14 g/mol ) under EI conditions is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Interpretation:
-
Molecular Ion (M⁺): A peak at m/z = 174, corresponding to the intact molecule with one electron removed.
-
Loss of Hydroxyl Radical (M-17): A peak at m/z = 157, resulting from the loss of the -OH group.
-
Tropylium-type Ion (m/z = 125): A significant peak resulting from the loss of the difluoromethoxy group, followed by rearrangement to a stable tropylium-like cation.
-
Difluoromethoxy Cation (m/z = 67): A peak corresponding to the [OCHF₂]⁺ fragment.
-
Other Fragments: Other smaller fragments corresponding to further fragmentation of the aromatic ring.
Predicted Major Fragments in EI-MS:
| m/z | Predicted Identity |
| 174 | [C₈H₈F₂O₂]⁺ (Molecular Ion) |
| 157 | [C₈H₇F₂O]⁺ |
| 125 | [C₇H₅O]⁺ |
| 107 | [C₇H₇O]⁺ (from a different fragmentation pathway) |
| 77 | [C₆H₅]⁺ |
| 67 | [OCHF₂]⁺ |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the NMR and Mass Spectrometry analyses for this compound.
Caption: Workflow for NMR Analysis of this compound.
Caption: Workflow for Mass Spectrometry Analysis.
Conclusion
The combination of multi-nuclear NMR spectroscopy and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. The protocols and expected data presented in this application note serve as a valuable resource for scientists engaged in the synthesis and analysis of fluorinated molecules. By following these guidelines, researchers can confidently verify the identity and purity of this important chemical building block, thereby ensuring the integrity of their subsequent research and development activities.
Application Notes and Protocols: 4-(Difluoromethoxy)benzyl Alcohol in Novel Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. This guide introduces the 4-(difluoromethoxy)benzyl (DFMBn) group, derived from 4-(difluoromethoxy)benzyl alcohol, as a robust and versatile protecting group for hydroxyl functionalities. The presence of the electron-withdrawing difluoromethoxy moiety imparts unique stability characteristics to the benzyl ether, rendering it significantly more resistant to standard oxidative and acidic cleavage conditions compared to traditional benzyl (Bn) and p-methoxybenzyl (PMB) ethers. This enhanced stability forms the basis for novel orthogonal protection strategies, allowing for the selective deprotection of more labile groups in its presence. This document provides a comprehensive overview of the DFMBn protecting group, including detailed protocols for its introduction and cleavage, a mechanistic rationale for its unique stability, and a comparative analysis against common benzyl-type protecting groups.
Introduction: The Need for Tunable Benzyl-Type Protecting Groups
Protecting groups are indispensable tools in modern organic synthesis, enabling chemists to temporarily mask reactive functional groups and achieve chemoselectivity in complex molecular transformations.[1][2] Benzyl ethers are a mainstay for the protection of alcohols due to their general stability and the variety of methods available for their removal.[3][4] The reactivity of the benzyl group can be modulated by introducing substituents on the aromatic ring. For instance, the electron-donating p-methoxy group in the PMB protecting group renders the ether linkage highly susceptible to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), allowing for mild and selective deprotection.[5][6]
However, there is a growing need for benzyl-type protecting groups with enhanced stability for use in synthetic routes that require harsh conditions. The 4-(difluoromethoxy)benzyl (DFMBn) group addresses this need. The strongly electron-withdrawing nature of the difluoromethoxy (-OCF₂H) group significantly deactivates the aromatic ring towards oxidation and destabilizes the formation of a benzylic carbocation intermediate required for acidic cleavage.[7] This heightened stability makes the DFMBn group an ideal candidate for orthogonal protection schemes where more labile groups, such as PMB or silyl ethers, need to be removed selectively. Furthermore, the incorporation of the difluoromethoxy motif can enhance the metabolic stability and lipophilicity of synthetic intermediates, a desirable feature in drug discovery programs.[8]
This guide provides the necessary protocols and technical insights for the effective implementation of the DFMBn protecting group in your synthetic endeavors.
Mechanistic Rationale: The Source of DFMBn's Stability
The unique stability of the DFMBn group compared to its Bn and PMB counterparts is rooted in the electronic properties of the difluoromethoxy substituent.
-
Resistance to Oxidative Cleavage: The oxidative cleavage of benzyl ethers, particularly PMB ethers, with DDQ proceeds through the formation of a charge-transfer complex, facilitated by the electron-rich nature of the aromatic ring.[5] The electron-withdrawing -OCF₂H group in the DFMBn moiety reduces the electron density of the benzene ring, thereby disfavoring the formation of the charge-transfer complex with DDQ and rendering the group significantly more stable to oxidative conditions.[9]
-
Stability Towards Acidic Cleavage: Acid-catalyzed cleavage of benzyl ethers involves the protonation of the ether oxygen followed by the formation of a benzylic carbocation. The rate of this cleavage is highly dependent on the stability of this carbocation. Electron-donating groups, like the methoxy group in PMB, stabilize the carbocation, accelerating cleavage. Conversely, the electron-withdrawing difluoromethoxy group destabilizes the benzylic carbocation, thus increasing the stability of the DFMBn ether under acidic conditions.[7]
This differential reactivity is the foundation of the DFMBn group's orthogonality with other more labile protecting groups.
Experimental Protocols
Protection of a Primary Alcohol with 4-(Difluoromethoxy)benzyl Bromide
This protocol describes a general procedure for the protection of a primary alcohol using a Williamson ether synthesis.[9]
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
4-(Difluoromethoxy)benzyl bromide (DFMBn-Br, 1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 4-(difluoromethoxy)benzyl bromide in a small amount of anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(difluoromethoxy)benzyl ether.
Deprotection of a 4-(Difluoromethoxy)benzyl Ether via Catalytic Hydrogenolysis
Given the increased stability of the DFMBn group to oxidative and acidic conditions, catalytic hydrogenolysis is the recommended method for its cleavage.[3][10] This method is mild and generally high-yielding.
Materials:
-
DFMBn-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol% by weight)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the DFMBn-protected alcohol in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (a balloon filled with H₂ is suitable for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification is typically not required.
Orthogonality and Comparative Stability
The primary advantage of the DFMBn protecting group is its enhanced stability, which allows for its use in orthogonal protection schemes. A key example is its orthogonality with the PMB group. The PMB group can be selectively cleaved under oxidative conditions that leave the DFMBn group intact.[9]
Table 1: Comparative Stability of Benzyl-Type Protecting Groups
| Protecting Group | Abbreviation | Stability to DDQ (Oxidative) | Stability to TFA (Acidic) | Cleavage by H₂/Pd-C (Reductive) |
| p-Methoxybenzyl | PMB | Labile[5] | Labile[11] | Labile[3] |
| Benzyl | Bn | Stable (requires forcing conditions)[12] | Stable (requires strong acid)[13] | Labile[10] |
| 4-(Difluoromethoxy)benzyl | DFMBn | Highly Stable | Highly Stable | Labile |
This differential stability allows for the selective deprotection of a PMB ether in the presence of a DFMBn ether, as illustrated in the following conceptual workflow.
Conclusion
The 4-(difluoromethoxy)benzyl (DFMBn) protecting group offers a valuable addition to the synthetic chemist's toolkit. Its enhanced stability towards oxidative and acidic cleavage, a direct consequence of the electron-withdrawing difluoromethoxy substituent, provides a robust alternative to standard benzyl and PMB ethers. This stability allows for the design of sophisticated orthogonal protection strategies, enabling the selective manipulation of functional groups in complex molecule synthesis. The protocols provided herein for the introduction and cleavage of the DFMBn group offer a reliable foundation for its application in research, discovery, and drug development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arep.med.harvard.edu [arep.med.harvard.edu]
- 3. nbinno.com [nbinno.com]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
- 9. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzyl Ethers [organic-chemistry.org]
The Strategic Utility of 4-(Difluoromethoxy)benzyl Alcohol in Modern Fluorinated Compound Synthesis
Application Note & Protocols for Researchers
Authored by: Gemini, Senior Application Scientist
Introduction: The Rise of the Difluoromethoxy Group
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine is a well-established strategy for fine-tuning molecular properties. Among the arsenal of fluorinated motifs, the difluoromethoxy group (–OCF₂H) has garnered significant attention as a uniquely versatile substituent. 4-(Difluoromethoxy)benzyl alcohol emerges as a critical building block, providing an accessible entry point to this valuable functionality.
The –OCF₂H group is often considered a "smart" bioisostere, offering a nuanced alternative to the more common methoxy (–OCH₃) and trifluoromethoxy (–OCF₃) groups. Its distinct electronic profile and conformational properties allow chemists to meticulously modulate the characteristics of a parent molecule.[1] Unlike the trifluoromethoxy group, the hydrogen atom on the difluoromethoxy moiety can act as a hydrogen bond donor, potentially introducing new, favorable interactions with biological targets.[2] Furthermore, it serves as a metabolically robust replacement for hydroxyl or methoxy groups, which are often susceptible to oxidative degradation by metabolic enzymes.[1][3] This resistance to metabolism can enhance a drug candidate's half-life and bioavailability.
This guide provides an in-depth exploration of this compound as a synthetic precursor, detailing its core transformations, providing field-tested protocols, and illustrating its application in the synthesis of advanced molecules.
Physicochemical Properties & Strategic Advantages
The utility of the 4-(difluoromethoxy)benzyl moiety is rooted in the predictable effects of the –OCF₂H group on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
| Property | Value / Description | Significance in Synthesis & Drug Design |
| CAS Number | 170924-50-2 | Unique identifier for sourcing and regulatory purposes. |
| Molecular Formula | C₈H₈F₂O₂ | Provides elemental composition.[4] |
| Molecular Weight | 174.14 g/mol | Essential for stoichiometric calculations in reaction protocols.[4] |
| Appearance | Colorless to light yellow liquid/solid | Basic physical property for material handling. |
| XLogP3 | 2.1 | Indicates moderate lipophilicity, often enhancing membrane permeability compared to hydroxyl or methoxy analogs.[4] |
| Hydrogen Bonding | Acts as a weak H-bond donor | Offers unique, non-covalent interaction potential in biological systems, unlike –OCH₃ or –OCF₃.[2] |
| Metabolic Stability | High resistance to oxidative metabolism | The C-F bonds resist enzymatic cleavage (e.g., O-dealkylation), leading to longer in-vivo half-life.[1] |
The benzyl alcohol functional group provides the primary site for synthetic manipulation, allowing this valuable fluorinated motif to be incorporated into larger structures through a variety of well-established chemical reactions.
Core Synthetic Transformations & Protocols
This compound is a versatile starting material that can be readily converted into several key synthetic intermediates. The following protocols are foundational for its application.
Diagram: Synthetic Utility Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Chiral synthesis of fused bicyclic raf inhibitors - Patent US-2022041595-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophilic Reactions of 4-(Difluoromethoxy)benzyl alcohol
Abstract
This technical guide provides an in-depth analysis of the reactivity of 4-(difluoromethoxy)benzyl alcohol with various electrophiles. As a crucial building block in medicinal chemistry and materials science, understanding its reaction pathways is paramount for the strategic design of complex molecules.[1] The difluoromethoxy (-OCF₂H) group serves as a valuable bioisostere for common functionalities like methoxy or hydroxyl groups, offering enhanced metabolic stability and modulated lipophilicity.[1][2] This document delineates the two primary sites of electrophilic interaction: Electrophilic Aromatic Substitution (SₑAr) on the phenyl ring and reactions at the benzylic hydroxyl group . We provide detailed mechanistic insights, step-by-step experimental protocols, and a discussion of the controlling electronic factors to guide researchers in leveraging this versatile substrate.
Foundational Principles: Electronic Effects of the Difluoromethoxy Group
The synthetic utility of this compound is dictated by the nuanced electronic properties of the -OCF₂H substituent, which exhibits a dual nature.
-
Strong Inductive Withdrawal (-I): The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect reduces the overall electron density of the aromatic ring, rendering it less nucleophilic and thus deactivated towards electrophilic attack compared to toluene or anisole.[3][4] This deactivation often necessitates more forcing reaction conditions for aromatic substitutions. The -OCF₂H group can also protect the ring from certain oxidative and electrophilic degradation pathways.[3]
-
Resonance Donation (+R): Despite the inductive pull of the fluorine atoms, the oxygen atom possesses lone pairs that can be donated into the aromatic π-system through resonance. This +R effect increases electron density specifically at the ortho and para positions.
The interplay of these effects is critical: the strong -I effect governs the overall reaction rate (making it slower), while the +R effect dictates the regioselectivity . Since the para position is occupied by the benzyl alcohol moiety, incoming electrophiles are directed to the positions ortho to the difluoromethoxy group (i.e., positions 3 and 5). The benzylic -CH₂OH group is itself a weak activating ortho-, para-director, meaning its directing effect is synergistic with the -OCF₂H group.
Pathway I: Electrophilic Aromatic Substitution (SₑAr)
These reactions involve the direct substitution of a hydrogen atom on the aromatic ring. The general mechanism proceeds via a two-step addition-elimination pathway, initiated by the attack of the π-system on a potent electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[5][6][7] A subsequent deprotonation step restores the ring's aromaticity.
Caption: General mechanism for Electrophilic Aromatic Substitution.
Aromatic Halogenation
Halogenation introduces a halogen atom (Cl, Br, I) onto the aromatic ring, typically at the 3- and/or 5-positions. The reaction requires a Lewis acid catalyst to polarize the dihalogen molecule, generating a sufficiently powerful electrophile.
Protocol 2.1.1: Bromination of this compound
-
Preparation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of iron(III) bromide (FeBr₃, ~0.1 eq.).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of molecular bromine (Br₂, 1.1 eq.) in the same solvent dropwise over 30 minutes. The characteristic red-brown color of bromine should dissipate as the reaction proceeds.
-
Reaction Execution: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine. Separate the organic layer, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 3-bromo-4-(difluoromethoxy)benzyl alcohol.
Aromatic Nitration
Nitration introduces a nitro group (-NO₂) and requires a strong acid medium to generate the highly electrophilic nitronium ion (NO₂⁺). Careful temperature control is essential to prevent side reactions, including oxidation of the benzylic alcohol.[8]
Protocol 2.2.1: Nitration of this compound
-
Preparation: In a round-bottom flask, cool concentrated sulfuric acid (H₂SO₄, 2.5 eq.) to 0-5 °C in an ice-salt bath. Slowly add this compound (1.0 eq.) with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (1.5 eq.), maintaining the temperature below 10 °C.
-
Reagent Addition: Add the prepared nitrating mixture dropwise to the benzyl alcohol solution over 30-45 minutes, ensuring the internal reaction temperature is strictly maintained between 0 and 5 °C.
-
Reaction Execution: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Workup: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the nitrated product should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry. The primary product expected is 3-nitro-4-(difluoromethoxy)benzyl alcohol. Further purification can be achieved by recrystallization.
Friedel-Crafts Reactions
The Friedel-Crafts alkylation and acylation are powerful C-C bond-forming reactions.[9] However, they are notoriously difficult on electronically deactivated aromatic rings.[10][11] The strong Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the oxygen atoms of both the hydroxyl and difluoromethoxy groups, adding a positive charge to the substituent and causing further, powerful deactivation. Therefore, standard Friedel-Crafts reactions are generally not recommended for this substrate and are likely to fail or give very low yields.
Pathway II: Reactions at the Benzylic Hydroxyl Group
The second major reaction pathway involves the functionalization of the benzylic alcohol. These reactions typically proceed via an Sₙ1 or Sₙ2 mechanism after the hydroxyl group is converted into a better leaving group. The stability of the intermediate benzylic carbocation makes the Sₙ1 pathway particularly favorable.
Caption: General workflow for substitution at the benzylic position.
Conversion to Benzylic Halides
A primary transformation is the conversion of the alcohol to a more synthetically versatile benzylic halide.
Protocol 3.1.1: Synthesis of 4-(Difluoromethoxy)benzyl chloride
-
Preparation: In a fume hood, add this compound (1.0 eq.) to a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Slowly and carefully add thionyl chloride (SOCl₂, ~1.5 eq.) to the alcohol at room temperature. The reaction is exothermic and will evolve HCl and SO₂ gas. A small amount of a base like pyridine can be added to scavenge the HCl produced.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 50-60 °C) for 1-2 hours until gas evolution ceases.
-
Workup: Cool the reaction to room temperature and carefully pour it onto crushed ice. Extract the product with an organic solvent like diethyl ether or dichloromethane.
-
Purification: Wash the organic layer with water, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl chloride, which can be purified by distillation or chromatography if necessary.
Friedel-Crafts Benzylation of Arenes
In this variation, the this compound itself becomes the electrophile precursor . Activation with a Brønsted or Lewis acid facilitates the loss of the hydroxyl group as water, generating a stable benzylic carbocation that can then be trapped by an electron-rich aromatic nucleophile.[12][13]
Protocol 3.2.1: Benzylation of Anisole
-
Preparation: To a solution of anisole (a large excess, ~10 eq., can serve as both reactant and solvent) and this compound (1.0 eq.), add a catalytic amount of a strong acid like concentrated H₂SO₄ or trifluoroacetic acid.
-
Reaction Execution: Stir the mixture at room temperature for 4-8 hours. The reaction progress can be monitored by TLC for the consumption of the benzyl alcohol.
-
Workup: Quench the reaction by pouring the mixture into water. Extract the product with ethyl acetate or dichloromethane.
-
Purification: Wash the organic extracts with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting diarylmethane product can be purified by column chromatography.
Summary of Reactivity
| Reaction Type | Pathway | Typical Reagents | Expected Major Product | Key Considerations |
| Halogenation | SₑAr | Br₂/FeBr₃ or Cl₂/FeCl₃ | 3-Halo-4-(difluoromethoxy)benzyl alcohol | Ring is deactivated; requires Lewis acid catalyst. Directs ortho to -OCF₂H. |
| Nitration | SₑAr | Conc. HNO₃, Conc. H₂SO₄ | 3-Nitro-4-(difluoromethoxy)benzyl alcohol | Strict temperature control (0-5 °C) is critical to avoid oxidation and side products. |
| Friedel-Crafts | SₑAr | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Low to no yield expected | Not recommended. Ring is strongly deactivated by -OCF₂H and catalyst complexation. |
| Halogenation | Benzylic OH | SOCl₂, PBr₃, PPh₃/I₂ | 4-(Difluoromethoxy)benzyl halide | Converts alcohol to a versatile halide for further Sₙ2 reactions. |
| Benzylation | Benzylic OH | Electron-rich arene, Acid catalyst | Diaryl- or Triarylmethane derivatives | The benzyl alcohol acts as the electrophile precursor. Requires an activated arene partner. |
Conclusion
This compound presents a dualistic reactivity profile that can be selectively exploited through careful choice of reagents and conditions. Electrophilic attack on the aromatic ring is feasible for halogenation and nitration, yielding ortho-substituted products, though the deactivating nature of the difluoromethoxy group must be considered. Standard Friedel-Crafts reactions on the ring are largely ineffective. Conversely, the benzylic hydroxyl group provides a robust handle for a variety of substitution reactions, enabling its conversion to halides or its use as a benzylic electrophile in reactions with other nucleophiles. A thorough understanding of the underlying electronic principles is essential for researchers to successfully incorporate this valuable fluorinated building block into their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Difluoromethoxy)benzyl alcohol
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. As a key building block in medicinal chemistry, the purity of this compound is paramount, and understanding the potential synthetic pitfalls is crucial for an efficient and successful outcome.[1]
This document provides in-depth, field-proven insights in a question-and-answer format, focusing on the causality behind experimental observations and providing validated protocols to mitigate common issues.
Primary Synthetic Pathway: An Overview
The most prevalent and scalable synthesis of this compound is a two-step process. It begins with the difluoromethylation of 4-hydroxybenzaldehyde, followed by the selective reduction of the resulting aldehyde to the target benzyl alcohol. Each step presents a unique set of challenges that can lead to specific, and often troublesome, side products.
References
managing thermal stability of 4-(Difluoromethoxy)benzyl alcohol in reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical and practical advice for managing the thermal stability of 4-(Difluoromethoxy)benzyl alcohol in chemical reactions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and troubleshooting strategies to ensure the integrity of your experiments and the quality of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and reactivity of this compound.
Q1: What are the primary stability concerns with this compound?
A1: The primary concerns are twofold, stemming from the two key functional groups: the benzyl alcohol and the difluoromethoxy group.
-
Benzyl Alcohol Moiety: Like other benzyl alcohols, it is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents, which can convert the alcohol to the corresponding aldehyde or carboxylic acid.[1][2] Dehydration to form dibenzyl ether is another potential side reaction, often catalyzed by acid and heat.[3]
-
Difluoromethoxy Group: While generally stable, fluorinated groups can be sensitive under certain conditions.[4][5] Extreme temperatures could potentially lead to decomposition, which may involve the release of hazardous substances like hydrogen fluoride (HF).[6][7]
Q2: What is the recommended storage condition for this compound?
A2: It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4] A tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation and moisture absorption.
Q3: Are there any known incompatible reagents or conditions to avoid?
A3: Yes. Avoid:
-
Strong Oxidizing Agents: Unless controlled oxidation is the goal, avoid reagents like permanganates, chromates, and peroxides that can non-selectively oxidize the alcohol.
-
Strong Acids at High Temperatures: This combination can promote dehydration, leading to the formation of dibenzyl ether impurities.[3]
Q4: What safety precautions should be taken when working with this compound?
A4: Standard laboratory personal protective equipment (PPE) is crucial. This includes chemical splash goggles, a face shield, appropriate chemical-resistant gloves, and a lab coat.[4][9] All manipulations should be performed in a well-ventilated fume hood.[9] Given the fluorinated nature of the compound, be aware of the potential for HF release upon decomposition.[6][9] Ensure that a calcium gluconate gel is readily available as a first-aid measure for potential HF exposure.[4][6]
Part 2: Troubleshooting Guide for Common Reactions
This section provides structured guidance for diagnosing and resolving issues encountered during common transformations involving this compound.
Issue 1: Low Yield or Incomplete Conversion in Oxidation Reactions
Symptoms:
-
Starting material remains after the expected reaction time.
-
The yield of the desired aldehyde or carboxylic acid is lower than anticipated.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Reagent Activity | The electron-withdrawing nature of the difluoromethoxy group can deactivate the benzyl alcohol, making it less susceptible to oxidation compared to electron-rich benzyl alcohols.[1] | Select a more potent oxidizing agent or adjust reaction conditions (e.g., temperature, catalyst loading) to overcome the reduced reactivity. Consider systems like TEMPO/bleach or Swern oxidation for milder, more controlled oxidation. |
| Sub-optimal Reaction Temperature | Oxidation reactions often have a specific activation energy. Temperatures that are too low may result in sluggish or incomplete reactions.[10] | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while carefully monitoring the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and side product formation. |
| Poor Solubility | The reactant or catalyst may not be fully dissolved in the chosen solvent, limiting the reaction rate. | Choose a solvent system in which all components are fully soluble at the reaction temperature. A co-solvent system may be necessary. |
Troubleshooting Workflow: Oxidation Reactions
Caption: Troubleshooting workflow for low yield oxidation.
Issue 2: Formation of Impurities in Etherification Reactions
Symptoms:
-
Presence of a significant amount of dibenzyl ether byproduct.
-
Discoloration of the reaction mixture (indicating decomposition).
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Acid-Catalyzed Dehydration | Protic or Lewis acids can catalyze the intermolecular dehydration of two benzyl alcohol molecules, especially at elevated temperatures, to form a symmetric ether.[3] | Use milder, non-acidic conditions. For example, a Williamson ether synthesis approach (deprotonation of the alcohol with a base like NaH followed by reaction with an alkyl halide) avoids acidic conditions. Alternatively, methods using mediators like alkoxyhydrosilanes can be effective.[11] |
| Thermal Decomposition | Excessive heat can lead to decomposition of the starting material or product. The difluoromethoxy group, while relatively stable, can degrade under harsh thermal stress.[7] | Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. Monitor the reaction closely and avoid prolonged heating once the reaction is complete. |
| Carbocation Instability | Etherification reactions proceeding through a benzyl carbocation intermediate can be sluggish due to the destabilizing effect of the electron-withdrawing -OCF2H group.[12] | Employ reaction conditions that do not rely on carbocation formation, or use a highly effective nucleophile to trap the carbocation as it forms. |
Experimental Protocol: Mild Etherification (Williamson Synthesis)
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.) to a flame-dried flask containing anhydrous solvent (e.g., THF, DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas) should be observed.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required for less reactive halides.
-
Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 3: Understanding Decomposition Pathways
While specific studies on the thermal decomposition of this compound are limited, we can infer potential pathways based on the reactivity of its constituent functional groups. Elevated temperatures, particularly in the presence of acid or base catalysts, can initiate degradation.
Potential Decomposition Pathway:
One plausible, albeit undesirable, pathway under harsh thermal or acidic conditions could involve the degradation of the difluoromethoxy group. This could proceed through the elimination of HF to form an unstable intermediate, which could then lead to a cascade of further reactions.
Caption: A potential acid-catalyzed decomposition pathway.
To mitigate this, it is critical to maintain strict temperature control and operate under neutral or mildly basic conditions whenever possible, especially when prolonged reaction times are necessary.
References
- 1. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eiga.eu [eiga.eu]
- 6. fluoropolymers.eu [fluoropolymers.eu]
- 7. turi.org [turi.org]
- 8. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 11. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
Technical Support Center: Troubleshooting the Oxidation of 4-(Difluoromethoxy)benzyl alcohol
Welcome to the technical support center for the oxidation of 4-(Difluoromethoxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals who are working with this important fluorinated building block. The introduction of the difluoromethoxy (-OCHF₂) group is a key strategy in modern medicinal chemistry to enhance metabolic stability and fine-tune physicochemical properties.[1] However, its strong electron-withdrawing nature can present unique challenges during synthetic transformations, particularly in the oxidation of the benzylic alcohol to the corresponding aldehyde, a crucial intermediate.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction, ensuring reliable and high-yielding results.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures. Each answer provides a causal explanation and actionable steps for remediation.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix this?
This is the most common issue encountered. The primary cause is the deactivation of the benzylic C-H bond by the potent electron-withdrawing effect of the para-difluoromethoxy group, which makes the alcohol less susceptible to oxidation compared to electron-rich or neutral benzyl alcohols.[2][3] Several factors must be critically assessed.
Detailed Remediation Steps:
-
Oxidant Potency and Stoichiometry:
-
Dess-Martin Periodinane (DMP): DMP is sensitive to moisture. Use a freshly opened bottle or material from a desiccator. Its quality can be assayed by a test reaction with benzyl alcohol.[4] For deactivated substrates, using 1.5-2.0 equivalents is often necessary.
-
Swern Oxidation: The active species, chloro(dimethyl)sulfonium chloride, is highly moisture and temperature-sensitive, decomposing above -60°C.[5][6] Ensure your DMSO is anhydrous and the reaction is maintained at -78°C during the addition sequence.
-
Manganese Dioxide (MnO₂): The activity of MnO₂ varies significantly with its method of preparation.[7] Use "activated" MnO₂ and a large excess (5-20 eq. by weight) may be required for benzylic alcohols.[8] The reaction is heterogeneous, so efficient stirring is critical.
-
-
Reaction Conditions:
-
Temperature: For activated DMSO oxidations (like Swern), maintaining -78°C is critical to prevent side reactions and decomposition of the active oxidant.[9] For heterogeneous oxidants like MnO₂, gentle heating (e.g., refluxing in dichloromethane or chloroform) can increase the reaction rate.[7][10]
-
Solvent: Use anhydrous solvents, especially for moisture-sensitive reagents like DMP and Swern reagents. Dichloromethane (DCM) is a common and effective solvent for many of these oxidations.[10][11]
-
Q2: My reaction is complete, but I am observing significant byproduct formation. What are these byproducts and how can I prevent them?
Byproduct formation usually points to over-oxidation or side reactions specific to the chosen oxidant.
-
Over-oxidation to Carboxylic Acid: This is a primary concern with stronger oxidants (like chromium reagents, which should generally be avoided for this transformation) or under certain aerobic conditions.[12][13]
-
Formation of Benzoic Acid and Toluene: This can occur with some catalytic systems (e.g., certain Pd catalysts) via disproportionation of the starting alcohol or aldehyde.[16]
-
Solution: Stick to stoichiometric, mild oxidants designed for alcohol-to-aldehyde transformations.
-
-
Acetate or Thioacetal Adducts (Swern/DMP):
-
With DMP, incomplete reaction or improper workup can leave intermediates that hydrolyze to byproducts. A basic workup (e.g., saturated NaHCO₃ with Na₂S₂O₃) is crucial to quench excess DMP and reduce the iodinane byproduct.[11]
-
With Swern oxidation, if the temperature rises above the stability threshold of the alkoxysulfonium ylide, Pummerer-type rearrangements can occur.[15] Strict temperature control is paramount.
-
Q3: The yield is low after workup and purification. Where is my product going?
Assuming the reaction went to completion, product loss often occurs during the isolation and purification stages. The target molecule, 4-(Difluoromethoxy)benzaldehyde, is a relatively volatile, low-melting solid or oil.[17]
-
Evaporation: Avoid concentrating the product on a high-vacuum rotary evaporator for extended periods, especially with heating. Use moderate vacuum and minimal heat.
-
Aqueous Workup: The product has some water solubility. Ensure you perform multiple extractions (e.g., 3x with DCM or Ethyl Acetate) from the aqueous layer to maximize recovery.
-
Silica Gel Chromatography: The aldehyde can be sensitive to acidic silica gel.
-
Streaking/Decomposition: If streaking is observed on the column, consider neutralizing the silica gel by pre-treating a slurry with a small amount of triethylamine (~1%) in the eluent, followed by solvent flushing.
-
Elution: Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing). Running the column quickly can minimize contact time and potential degradation.
-
Section 2: Frequently Asked Questions (FAQs)
This section covers broader topics related to reagent choice, mechanistic considerations, and best practices.
Q4: Which oxidizing agent is best for converting this compound to the aldehyde?
There is no single "best" agent, as the choice depends on scale, available equipment, and tolerance for byproducts. However, for this electron-deficient substrate, some reagents are more reliable than others.
| Oxidizing System | Typical Conditions | Pros | Cons |
| Dess-Martin Periodinane (DMP) | 1.5 eq, DCM, Room Temp, 1-4 h | Very mild, high chemoselectivity, simple workup.[11][14] | Expensive, potentially explosive nature of impure reagent.[4][14] |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, DCM, -78°C | Excellent for sensitive substrates, high yields, aldehyde is not over-oxidized.[6][15] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[6][9] |
| TEMPO-based Systems | Catalytic TEMPO, co-oxidant (e.g., bleach, H₂O₂/HBr), Biphasic or MeCN | Catalytic, often uses inexpensive terminal oxidants, environmentally benign.[18][19] | Optimization may be required; some systems are sensitive to steric hindrance.[20] |
| Activated MnO₂ | 5-20 wt. eq., DCM or CHCl₃, RT to Reflux | Inexpensive, easy workup (filtration), mild.[21] | Requires large excess, activity varies, can be slow for deactivated substrates.[7][8] |
Recommendation: For laboratory scale, Dess-Martin Periodinane (DMP) is often the first choice due to its reliability, mild conditions, and operational simplicity for this specific transformation. For larger scales where cost is a factor, a well-optimized TEMPO-catalyzed process may be superior.
Q5: How exactly does the -OCHF₂ group hinder the oxidation?
The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[1] This effect is transmitted through the benzene ring to the benzylic position.
-
Mechanism: Most benzylic alcohol oxidations involve the removal of a hydride (H⁻) or a proton/electron pair from the benzylic carbon in the rate-determining step.
-
Electronic Effect: The -OCHF₂ group pulls electron density away from the benzylic carbon. This destabilizes the electron-deficient transition state that forms during hydride abstraction, thereby increasing the activation energy and slowing down the reaction rate compared to an unsubstituted or electron-donating group-substituted benzyl alcohol.[2][3]
Q6: What is a reliable, step-by-step protocol I can start with?
The following protocol for a Dess-Martin Periodinane (DMP) oxidation is a robust starting point for a 1 mmol scale reaction.
-
Preparation:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 mmol, 174.1 mg).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM, 10 mL).
-
-
Reaction:
-
To the stirred solution at room temperature, add Dess-Martin Periodinane (1.5 mmol, 636 mg) in one portion. Note: A slight exotherm may be observed.
-
Rinse the weighing paper/funnel with a small amount of DCM (2 mL) to ensure complete transfer.
-
Stir the resulting mixture at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours. The product aldehyde should have a higher Rf than the starting alcohol.
-
-
Workup:
-
Once the starting material is consumed, dilute the reaction mixture with DCM (10 mL).
-
Pour the mixture into a separatory funnel containing a vigorously stirred aqueous solution of saturated sodium bicarbonate (NaHCO₃, 20 mL) and sodium thiosulfate (Na₂S₂O₃, ~5 eq., ~800 mg). Stir until the organic layer is clear.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 4-(Difluoromethoxy)benzaldehyde.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. nanotrun.com [nanotrun.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 15. Swern Oxidation [organic-chemistry.org]
- 16. Benzyl alcohol oxidation with Pd-Zn/TiO2: computational and experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-DIFLUOROMETHOXY-3-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Manganese Dioxide [commonorganicchemistry.com]
Technical Support Center: Optimizing Williamson Ether Synthesis for 4-(Difluoromethoxy)benzyl Alcohol
Welcome to the technical support center for the Williamson ether synthesis, with a specialized focus on optimizing reactions involving 4-(Difluoromethoxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this crucial reaction, ensuring both high yield and purity. The difluoromethoxy group, while beneficial for modulating physicochemical properties in drug candidates, introduces electronic effects that can influence the reactivity of the benzylic alcohol.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to streamline your synthetic workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the Williamson ether synthesis of this compound.
Issue 1: Low or No Yield of the Desired Ether
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted this compound and/or the alkylating agent, with minimal product formation.
Potential Causes & Solutions:
-
Insufficient Deprotonation of the Alcohol: The Williamson ether synthesis requires the formation of an alkoxide, which is a potent nucleophile.[2][3] this compound is a primary alcohol, but the electron-withdrawing nature of the difluoromethoxy group can slightly increase its acidity compared to unsubstituted benzyl alcohol. However, incomplete deprotonation is a common pitfall.
-
Weak Base: Using a weak base like potassium carbonate (K₂CO₃) may not be sufficient to fully deprotonate the alcohol, leading to a low concentration of the active nucleophile.
-
Solution: Employ a stronger base to ensure complete and irreversible deprotonation. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they react to form the alkoxide and hydrogen gas, which bubbles out of the reaction, driving the equilibrium forward.[2][4]
-
-
Poor Solvent Choice: The choice of solvent is critical for an S_N2 reaction.[5]
-
Protic Solvents: Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[5][6]
-
Solution: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile.[5][6][7] These solvents effectively solvate the cation of the base but leave the alkoxide nucleophile relatively free to attack the electrophile.
-
-
Unreactive Alkylating Agent: The reactivity of the alkylating agent follows the trend I > Br > Cl.[8]
-
Solution: If using an alkyl chloride, the reaction may be sluggish. Consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).[6] For more challenging substrates, using a more reactive alkylating agent like an alkyl triflate or tosylate is a good alternative.[4]
-
Issue 2: Formation of Significant Side Products
Symptom: TLC or NMR analysis indicates the presence of impurities alongside the desired ether product.
Potential Causes & Solutions:
-
Elimination (E2) Reaction: This is a major competing pathway, especially if the alkylating agent is secondary or tertiary.[4][9] The alkoxide is a strong base and can abstract a proton from the alkyl halide, leading to an alkene.[9]
-
Self-Condensation/Oxidation: Benzyl alcohols can be prone to self-condensation or oxidation under certain conditions, although this is less common under standard Williamson conditions.
-
Solution: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the reaction is heated for an extended period. Use purified, anhydrous solvents to avoid side reactions.
-
Below is a troubleshooting workflow to help diagnose and resolve common issues:
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson_ether_synthesis [chemeurope.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. francis-press.com [francis-press.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
challenges in scaling up 4-(Difluoromethoxy)benzyl alcohol production
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the complexities of scaling up 4-(Difluoromethoxy)benzyl alcohol production. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to empower your experimental success. This guide moves beyond simple step-by-step instructions, delving into the causality behind procedural choices to foster a robust and self-validating experimental design.
This compound is a crucial building block in modern medicinal chemistry. Its difluoromethoxy (-OCF₂H) group serves as a valuable bioisostere for more common functionalities like hydroxyl or methoxy groups.[1][2] The incorporation of this moiety can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a privileged component in the design of novel therapeutics.[3][4]
However, transitioning the synthesis of this compound from the bench to a larger scale introduces a unique set of challenges. This guide is structured to address these hurdles directly, providing a clear path to efficient, safe, and scalable production.
Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses the most common issues encountered during the synthesis and purification of this compound, presented in a direct question-and-answer format.
Question 1: My O-difluoromethylation reaction is showing low yield and incomplete conversion of the 4-hydroxybenzyl alcohol starting material. What's going wrong?
This is a frequent challenge when scaling up. The root cause often lies in the generation and reactivity of the key intermediate, difluorocarbene (:CF₂).
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Inefficient Difluorocarbene Generation | The most common scale-friendly method involves the thermal decarboxylation of sodium chlorodifluoroacetate.[5] Insufficient temperature will lead to slow or incomplete carbene formation. Solution: Ensure the reaction temperature is maintained consistently, typically around 110 °C in a solvent like DMF. Monitor the reaction for steady off-gassing (CO₂), but ensure the reactor is properly vented to avoid pressure buildup. |
| Insufficient Base Strength or Stoichiometry | The reaction requires the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the starting material will not be fully activated to trap the electrophilic difluorocarbene.[5] Solution: Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility and basicity. Use at least 1.5 equivalents. While potassium carbonate can be used as a more economical alternative, it may require higher temperatures or longer reaction times. |
| Poor Mass and Heat Transfer | At larger scales, inadequate stirring can lead to localized temperature gradients and poor mixing of the solid base and reagents. This results in inconsistent reaction rates throughout the vessel. Solution: Employ mechanical overhead stirring. For vessels larger than 5L, ensure the stirrer and baffle design are adequate to maintain a homogenous slurry. Monitor the internal reaction temperature closely, not just the heating mantle temperature. |
| Difluorocarbene Side Reactions | Difluorocarbene is highly reactive and can be quenched by trace amounts of water or react with the solvent.[6] Solution: Use anhydrous solvents and reagents. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to exclude moisture. While DMF is a common solvent, consider acetonitrile (MeCN) as it can be more stable under these conditions. |
Question 2: I'm observing significant byproduct formation in my crude product. How can I identify and minimize these impurities?
Byproduct formation can complicate purification and reduce overall yield. The key is to understand the potential side reactions.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Oxidation of Benzyl Alcohol | The benzyl alcohol functional group is susceptible to oxidation to the corresponding 4-(difluoromethoxy)benzaldehyde, especially at elevated temperatures if air is present. Solution: Maintain a strict inert atmosphere throughout the reaction and workup. Avoid excessively high temperatures or prolonged reaction times. If the aldehyde is a persistent impurity, it can often be separated via column chromatography or bisulfite adduction. |
| Formation of Dimer or Polymer Byproducts | Difluorocarbene can potentially insert into C-H bonds or react with the product alcohol under certain conditions, though this is less common for O-difluoromethylation. Solution: Control the stoichiometry carefully. Do not use a large excess of the difluorocarbene precursor. Ensure the phenoxide is readily available for trapping by adding the base first and ensuring it's well-dispersed before initiating the decarboxylation. |
| Impurities from Starting Material | The quality of the initial 4-hydroxybenzyl alcohol is critical. Impurities like the ortho or meta isomers will lead to the corresponding difluoromethylated isomers, which can be very difficult to separate.[7] Solution: Verify the purity of your starting material by ¹H NMR and LC-MS before beginning the scale-up synthesis. If necessary, recrystallize the 4-hydroxybenzyl alcohol to ensure isomeric purity. |
Question 3: My product "oils out" during recrystallization, and column chromatography is proving inefficient for multi-gram batches. What are the best practices for purification at scale?
Purification is often the bottleneck in scaling up. A method that works for 100 mg may fail for 100 g.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale & Recommended Solution |
| Improper Recrystallization Solvent | "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form a crystal lattice. This traps impurities.[7] Solution: Perform a systematic solvent screen. A good solvent system will dissolve the compound completely when hot but poorly when cold. For this compound, a nonpolar/polar solvent mixture like Hexanes/Ethyl Acetate or Toluene/Heptane is a good starting point. Start by dissolving the crude oil in a minimal amount of the more polar solvent (e.g., Ethyl Acetate) at an elevated temperature, then slowly add the hot nonpolar solvent (e.g., Hexanes) until turbidity is observed. Allow it to cool slowly. |
| Overloaded Chromatography Column | At scale, traditional flash chromatography becomes impractical due to large solvent volumes and time. Overloading the column leads to poor separation. Solution: For multi-gram to kilogram scale, recrystallization is the preferred method. If chromatography is necessary, consider using a Medium Pressure Liquid Chromatography (MPLC) system. Use a larger particle size silica gel and optimize the mobile phase to maximize the separation factor (ΔRf) between the product and key impurities. A shallow solvent gradient is often more effective than an isocratic elution for large-scale separations. |
| Product Degradation During Workup | The difluoromethoxy group is generally stable, but the benzyl alcohol can be sensitive to strong acidic or basic conditions during aqueous workup, potentially leading to degradation or side reactions.[1] Solution: Perform aqueous washes with mild solutions like saturated sodium bicarbonate and brine. Avoid strong acids or bases. Ensure all solvent removal steps are done at reduced pressure and moderate temperatures (< 50 °C) to prevent thermal decomposition. |
| Filtration Incompatibility | Certain filter materials can be incompatible with organic compounds. For example, benzyl alcohol has been shown to be incompatible with polyethersulfone (PES) membranes, leading to leaching of membrane components into the product.[8] Solution: Verify the chemical compatibility of all filters, tubing, and gaskets. For filtering solutions of this compound in common organic solvents, PTFE or polypropylene membranes are generally a safer choice. Always run a small-scale compatibility test if unsure. |
Visualizing the Workflow
A clear understanding of the process flow is critical for successful scale-up. The following diagram outlines the key stages from starting material to final product.
Caption: High-level workflow for the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the best difluoromethylating agents for scale-up? For large-scale synthesis, safety, cost, and ease of handling are paramount. While various reagents exist, including gases like chlorodifluoromethane (Freon 22) and liquids like difluoromethyltriflate, they often require specialized equipment or have environmental concerns.[6] Sodium chlorodifluoroacetate is highly recommended for scale-up as it is a stable, easy-to-handle solid that generates difluorocarbene in situ upon heating, avoiding the handling of toxic gases.[5]
-
Q2: How does the -OCF₂H group differ from a methoxy (-OCH₃) or hydroxyl (-OH) group in a drug development context? The difluoromethoxy group is considered a bioisostere of these groups but offers unique advantages.
-
Metabolic Stability: Compared to a methoxy group, the -OCF₂H group is significantly more resistant to oxidative metabolism (O-dealkylation) by cytochrome P450 enzymes, which can increase a drug's half-life.[1]
-
Lipophilicity: It is more lipophilic than a hydroxyl group and has a similar lipophilicity to a methoxy group, which can improve cell membrane permeability.[4]
-
Hydrogen Bonding: Unlike the trifluoromethoxy (-OCF₃) group, the hydrogen on the -OCF₂H group can act as a weak hydrogen bond donor, potentially introducing new, favorable binding interactions with a biological target.[3][9]
-
-
Q3: What analytical techniques are essential for this process?
-
Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring to determine the consumption of starting material. A good mobile phase is 30:70 Ethyl Acetate/Hexane.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying the product and any byproducts in the crude reaction mixture, guiding the purification strategy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural confirmation of the final product. Look for the characteristic triplet for the -OCF₂H proton around 6.5-7.0 ppm in the ¹H NMR spectrum and the corresponding signals in the ¹⁹F and ¹³C NMR spectra.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the final purity of the isolated product, which is critical for materials intended for drug development.
-
-
Q4: Are there any specific safety hazards I should be aware of when scaling up? Yes. The primary hazards are:
-
Pressure Buildup: The decarboxylation of sodium chlorodifluoroacetate releases carbon dioxide gas. In a large, sealed reactor, this can lead to a dangerous pressure increase. Ensure the reactor is equipped with a pressure-relief valve and is vented to a scrubber.
-
Exothermic Reaction: While the reaction is heated to initiate, the decarboxylation can become exothermic. Controlled heating and good temperature monitoring are essential to prevent a runaway reaction.
-
Irritants: The final product, this compound, is classified as a skin, eye, and respiratory irritant.[10] Always handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Troubleshooting Logic Diagram
When faced with a low-yielding reaction, a systematic approach is key. Use this decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting low yields in the O-difluoromethylation reaction.
Detailed Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is adapted from established methods for the difluoromethylation of phenols and is designed for a 100 g scale.[5]
-
Materials:
-
4-Hydroxybenzyl alcohol (100 g, 0.806 mol, 1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (394 g, 1.21 mol, 1.5 equiv)
-
Sodium Chlorodifluoroacetate (246 g, 1.61 mol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (1 L)
-
Ethyl Acetate (3 L)
-
Deionized Water (2 L)
-
Saturated Brine Solution (1 L)
-
-
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, thermocouple, condenser, and nitrogen inlet/outlet. Ensure the outlet is routed to a scrubber.
-
Charging: Under a nitrogen atmosphere, charge the reactor with 4-hydroxybenzyl alcohol (100 g) and cesium carbonate (394 g). Add anhydrous DMF (1 L).
-
Initial Stirring: Begin stirring to form a slurry. Stir at room temperature for 30 minutes to ensure good dispersion.
-
Reagent Addition: Add the sodium chlorodifluoroacetate (246 g) to the slurry.
-
Reaction: Heat the reactor jacket to 110-115 °C. Monitor the internal temperature. Off-gassing (CO₂) should become apparent as the internal temperature approaches 100 °C. Maintain the internal temperature at 110 °C for 12-18 hours.
-
Monitoring: Monitor the reaction progress by periodically taking a small aliquot, quenching it with 1M HCl, extracting with ethyl acetate, and analyzing by TLC (30% EtOAc/Hexane). The reaction is complete when the starting material spot (Rf ~0.1) is no longer visible and a new, less polar product spot (Rf ~0.4) has appeared.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a larger vessel containing deionized water (2 L). This may be mildly exothermic.
-
Extraction: Transfer the aqueous slurry to a large separatory funnel and extract with ethyl acetate (3 x 1 L).
-
Washing: Combine the organic layers and wash with deionized water (1 x 1 L) and then saturated brine (1 x 1 L).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Protocol 2: Purification by Recrystallization
-
Procedure:
-
Solvent Selection: Transfer the crude product to a suitably sized Erlenmeyer flask. Add a minimal amount of hot toluene (or ethyl acetate) to dissolve the material completely.
-
Crystallization: While hot, slowly add heptane (or hexanes) until the solution becomes faintly cloudy. Add a few drops of toluene to redissolve and clarify.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold heptane.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The expected yield of pure this compound should be in the range of 70-85%.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. "An Investigational Study on The Impact of An Incopatible Filtration Of" by Michael DiFiore [dc.engconfintl.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. This compound | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing decomposition of 4-(Difluoromethoxy)benzyl alcohol during storage
Welcome to the technical support resource for 4-(Difluoromethoxy)benzyl alcohol (CAS 170924-50-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical synthetic intermediate. As a key building block, its purity is paramount for reproducible and successful downstream applications.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of chemical stability and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: I've stored my this compound for several months and now see new, unexpected peaks in my analytical data (GC/MS, NMR). What are these impurities?
A1: The most probable cause of degradation in this compound is oxidation. The benzylic alcohol functional group is susceptible to slow oxidation in the presence of atmospheric oxygen.[2] This process is often accelerated by exposure to light and elevated temperatures.
The primary degradation products you are likely observing are:
-
4-(Difluoromethoxy)benzaldehyde: The initial oxidation product of the alcohol.
-
4-(Difluoromethoxy)benzoic acid: The subsequent oxidation product of the aldehyde.
This degradation pathway is analogous to the well-documented oxidation of benzyl alcohol to benzaldehyde and benzoic acid.[2][3] The presence of the difluoromethoxy group generally enhances metabolic stability but does not render the benzylic alcohol immune to chemical oxidation during storage.[1]
Q2: What are the optimal long-term storage conditions to prevent the decomposition of this compound?
A2: To maintain the purity and integrity of the compound, strict adherence to optimal storage conditions is crucial. The primary goal is to mitigate exposure to oxygen, light, and heat.[2][4]
| Parameter | Recommended Condition | Rationale & Causality | Poor Practice | Consequence of Poor Practice |
| Atmosphere | Inert Gas Blanket (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary oxidant responsible for converting the alcohol to the aldehyde and carboxylic acid.[5] | Storage in air-filled containers with significant headspace. | Gradual oxidation, leading to decreased purity and accumulation of impurities. |
| Temperature | Refrigerated (2°C to 8°C) | Reduces the kinetic rate of potential degradation reactions.[6] | Room temperature or fluctuating temperatures. | Accelerated rate of oxidation and other potential side reactions. |
| Light | Amber Glass Vial or Stored in Darkness | Prevents photo-induced oxidation, where light energy can catalyze the formation of radical species that initiate degradation.[2][7] | Clear glass vials left on the lab bench. | Increased rate of decomposition, particularly if oxygen is also present. |
| Container | Tightly Sealed Glass or Teflon™-Lined Cap | Prevents ingress of atmospheric oxygen and moisture. Glass is inert and non-reactive.[2][8] | Loosely capped vials; incompatible plastic containers. | Contamination from air/moisture; potential leaching from or reaction with the container material. |
Q3: My compound is a liquid. Does it still need to be protected from air and moisture?
A3: Absolutely. While solids have a lower surface area exposed, liquids can readily dissolve oxygen from the air, facilitating oxidation throughout the bulk of the material. Furthermore, any dissolved moisture can participate in side reactions, although oxidation is the primary concern for this specific molecule. For air-sensitive liquids, using specialized packaging like the AcroSeal™ or Sure/Seal™ systems, which allow for the withdrawal of the reagent via syringe through a self-healing septum under an inert atmosphere, is highly recommended.[9][10]
Troubleshooting Guide
Problem: Purity has decreased upon re-analysis.
You've re-analyzed a batch of this compound and found the purity is lower than the initial specification.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased purity.
Explanation of Workflow:
-
Review Storage History: The first step is to critically assess how the material was stored. Compare the actual conditions against the recommended protocol in the table above. Most often, the cause is a deviation such as frequent opening of the container in air.
-
Confirm Impurity Identity: Use a definitive analytical technique like Gas Chromatography-Mass Spectrometry (GC/MS) to confirm that the new peaks correspond to the expected oxidation products.
-
Take Corrective Action: If oxidation is confirmed, the immediate solution is to implement a stricter handling protocol. For all future uses, ensure the container is flushed with an inert gas like argon or nitrogen after opening and before re-sealing.[11]
-
Consider Purification: If the level of impurity is unacceptable for your experiment, the material can often be repurified using standard laboratory techniques such as silica gel column chromatography.
Experimental Protocols
Protocol 1: Stability Assessment by Gas Chromatography (GC)
This protocol provides a self-validating system to monitor the stability of your stored this compound over time.
Objective: To quantify the percentage of the parent alcohol and its primary degradation product, 4-(Difluoromethoxy)benzaldehyde.
Methodology:
-
Sample Preparation (Timepoint 0):
-
Upon receiving a new bottle, carefully prepare a "Timepoint 0" sample.
-
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), withdraw a small aliquot (~5-10 mg).
-
Accurately weigh the sample and dissolve it in a known volume of a suitable solvent (e.g., 1.0 mL of Acetonitrile or Dichloromethane) in a GC vial.
-
-
GC Analysis:
-
Analyze the sample using the GC parameters outlined below. The goal is to achieve baseline separation between the solvent, the parent alcohol, and the potential aldehyde impurity.
-
Record the peak area percentages. This is your baseline purity.
-
-
Storage:
-
Store the main container under the recommended conditions (refrigerated, dark, under inert gas).
-
-
Subsequent Timepoints (e.g., 3, 6, 12 months):
-
Repeat steps 1 & 2 using the same protocol.
-
Compare the peak area percentages to the Timepoint 0 data. A stable compound will show no significant increase (<0.5%) in the aldehyde peak or decrease in the parent alcohol peak.
-
Sample GC Parameters:
| Parameter | Value |
| Instrument | Agilent GC with FID Detector or similar |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Inlet Temp | 250°C |
| Detector Temp | 280°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 15°C/min to 250°C, hold for 5 min |
| Injection Vol. | 1 µL |
| Split Ratio | 50:1 |
Note: These parameters are a starting point and may require optimization for your specific instrument and column.[12][13]
Protocol 2: Best Practices for Handling and Dispensing
This protocol minimizes atmospheric exposure during routine use.
Caption: Inert atmosphere dispensing workflow.
Methodology:
-
Equilibration: Remove the sealed container from the refrigerator and allow it to warm to ambient temperature before opening. This prevents condensation of atmospheric moisture into the cold liquid.[5]
-
Inert Gas Setup: Use a bottle equipped with a septum cap (e.g., Sure/Seal™).[8] Puncture the septum with a needle connected to a source of dry, inert gas (argon or nitrogen) that is vented through an oil bubbler to maintain a slight positive pressure.
-
Withdrawal: Use a clean, dry syringe to puncture the septum at a different location. Withdraw the required volume of liquid. The positive pressure from the inert gas source will prevent air from entering.
-
Sealing: Remove the syringe first, followed by the inert gas needle. The septum will self-seal. Replace the outer protective cap.
-
Re-Storage: Return the container to the recommended refrigerated, dark storage location.
By adhering to these protocols, you can significantly extend the shelf-life of this compound and ensure the reliability of your experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. phexcom.com [phexcom.com]
- 3. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of 4-(Difluoromethoxy)benzyl alcohol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-(Difluoromethoxy)benzyl alcohol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. The unique electronic properties conferred by the difluoromethoxy (-OCF2H) group present both opportunities and specific challenges in derivatization.[1] This guide provides in-depth, field-proven insights into common pitfalls and their solutions, structured in a practical question-and-answer format.
The -OCF2H group is often employed as a bioisostere for methoxy or hydroxyl moieties, offering advantages such as enhanced metabolic stability, increased lipophilicity, and the ability to act as a hydrogen bond donor.[2][3][4] However, its electron-withdrawing nature can influence the reactivity of the benzylic alcohol, necessitating careful consideration of reaction conditions. This guide will help you navigate these subtleties to achieve optimal outcomes in your experiments.
Troubleshooting Guide 1: Williamson Ether Synthesis (O-Alkylation)
The Williamson ether synthesis is a fundamental method for forming C-O bonds. However, when working with this compound, several issues can arise, leading to low yields or undesired byproducts.
Q1: My Williamson ether synthesis with this compound is giving a very low yield. What are the common causes and how can I fix it?
A low yield in this reaction is typically traced back to one of four key areas: inefficient deprotonation, poor leaving group choice, competing side reactions, or the presence of moisture. The electron-withdrawing difluoromethoxy group can slightly increase the acidity of the alcohol proton compared to an unsubstituted benzyl alcohol, but proper base selection remains critical.
Common Causes and Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Deprotonation | The base used is not strong enough to completely convert the alcohol to its corresponding alkoxide, leading to unreacted starting material. | Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil). Ensure at least 1.1-1.2 equivalents are used.[5][6] |
| Poor Leaving Group on Electrophile | The rate of the SN2 reaction is highly dependent on the quality of the leaving group. | Use an alkyl halide with a good leaving group. The general reactivity order is I > Br > Ts > Ms > Cl. For sluggish reactions, converting an alkyl chloride or bromide to an iodide in situ with NaI (Finkelstein reaction) can be effective.[5] |
| Competing E2 Elimination | The generated alkoxide is a strong base. If a secondary or tertiary alkyl halide is used as the electrophile, the E2 elimination pathway will compete with, or even dominate, the desired SN2 substitution, forming an alkene byproduct.[5][6] | Strongly prefer primary or methyl halides. Avoid secondary and tertiary halides entirely for this synthesis.[5] |
| Presence of Water | Water will quench strong bases like NaH and can hydrolyze the alkyl halide. | Use anhydrous solvents (e.g., THF, DMF) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (N2 or Ar) is best practice.[6] |
Workflow: Troubleshooting Low Yield in Williamson Ether Synthesis
Caption: A logical workflow for diagnosing low-yield Williamson ether synthesis.
Optimized Protocol: Synthesis of 4-(Difluoromethoxy)benzyl Propyl Ether
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the mixture back to 0 °C. Add 1-iodopropane (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction & Purification: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide 2: Esterification Reactions (O-Acylation)
Esterification is another key derivatization. While the benzylic alcohol is reactive, pitfalls such as equilibrium limitations and byproduct formation can complicate the synthesis.
Q2: I'm attempting a Fischer esterification with this compound and a carboxylic acid, but the conversion is poor. How can I drive the reaction to completion?
Fischer esterification is an equilibrium-controlled process.[7] To achieve high conversion, the equilibrium must be shifted towards the product side. Additionally, under strong acid and heat, side reactions like the formation of dibenzyl ether can occur.[8][9]
Improving Fischer Esterification and Alternative Methods
| Issue | Explanation | Recommended Solution |
| Reversible Reaction | The reaction between an alcohol and a carboxylic acid produces water, which can hydrolyze the ester product, re-establishing the equilibrium.[7] | 1. Water Removal: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.2. Use Excess Reagent: Employ a large excess of either the carboxylic acid or the alcohol (whichever is less expensive) to push the equilibrium forward. |
| Byproduct Formation | Strong acid catalysts (like H2SO4) at elevated temperatures can catalyze the self-condensation of the benzyl alcohol to form bis(4-(difluoromethoxy)benzyl) ether.[8] | 1. Milder Conditions: Use a milder catalyst or lower the reaction temperature if possible.2. Alternative Methods: For valuable or sensitive substrates, avoid Fischer esterification altogether. |
| Low Reactivity | The substrate may be too sensitive for harsh acidic conditions, or steric hindrance may be an issue. | Switch to a non-equilibrium method. React the alcohol with a more reactive acylating agent like an acyl chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. For highly sensitive substrates, use a coupling agent like DCC or EDC with a catalyst like DMAP.[10] |
Optimized Protocol: Synthesis of 4-(Difluoromethoxy)benzyl Acetate (Acyl Chloride Method)
-
Setup: In a flame-dried flask under N2, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M). Add pyridine (1.5 eq).
-
Addition: Cool the solution to 0 °C. Slowly add acetyl chloride (1.2 eq) dropwise. A precipitate of pyridinium hydrochloride will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude ester, which can be purified by column chromatography if necessary.
Troubleshooting Guide 3: Protecting Group Strategies
Protecting the hydroxyl group is often necessary to perform chemistry elsewhere in a molecule. The choice of protecting group is critical and must be compatible with all subsequent reaction steps.[11][12]
Q3: What is the best protecting group for this compound, and what is "orthogonal protection"?
There is no single "best" protecting group; the optimal choice depends entirely on the planned synthetic route. The key is to select a group that is stable to downstream reaction conditions but can be removed selectively when desired.[13][14]
"Orthogonal protection" is a strategy where multiple, different classes of protecting groups are used in a single molecule. These groups are chosen such that each can be removed with a specific set of reagents that do not affect the others, allowing for selective deprotection at various stages of a synthesis.[11][12]
Decision Logic for Protecting Group Selection
Caption: A decision tree for selecting an appropriate alcohol protecting group.
Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Typical Protection Conditions | Cleavage Conditions | Orthogonal To |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole, DMF | TBAF (Fluoride source); or mild acid (e.g., PPTS) | Benzyl (Bn), PMB, Acyl |
| Benzyl Ether | Bn | NaH, then BnBr, THF | H2, Pd/C (Hydrogenolysis)[14][15] | Silyl, Acyl, PMB (if DDQ used) |
| p-Methoxybenzyl Ether | PMB | NaH, then PMBCl, THF | DDQ or CAN (Oxidative); or strong acid (TFA)[15] | Silyl, Bn (if H2 used), Acyl |
| Acetate Ester | Ac | Ac2O, Pyridine | K2CO3, MeOH (Basic hydrolysis); or acid[13] | Silyl, Bn, PMB |
Frequently Asked Questions (FAQs)
Q4: How stable is the difluoromethoxy group itself to common reaction conditions? The -OCF2H group is generally robust and stable to many common reagents, which is a primary reason for its use in medicinal chemistry to enhance metabolic stability.[1][2] It is stable to the conditions required for installing and removing most common protecting groups, including catalytic hydrogenation (for Bn removal) and mild oxidative conditions (for PMB removal). However, it is prudent to avoid exceptionally harsh acidic or basic conditions or prolonged heating, as hydrolysis of related fluorinated groups has been reported under forcing conditions.[16]
Q5: Does the electron-withdrawing nature of the -OCF2H group affect the reactivity of the benzyl alcohol? Yes, it has a subtle but important electronic influence. As an electron-withdrawing group, it slightly deactivates the aromatic ring to electrophilic substitution. More relevant to derivatization, it can make the hydroxyl proton slightly more acidic than in an unsubstituted benzyl alcohol, potentially facilitating deprotonation. Conversely, it can slightly decrease the nucleophilicity of the oxygen atom, which might slow down reactions where the neutral alcohol is the active nucleophile. In practice, these effects are usually minor and do not prevent standard derivatization, but they can influence reaction rates and optimal conditions.
Q6: I am observing the formation of bis(4-(difluoromethoxy)benzyl) ether as a byproduct. Why is this happening? This side product, a dibenzyl ether, typically forms under two conditions:
-
Acid-Catalyzed Condensation: Under acidic conditions (e.g., Fischer esterification), two molecules of the benzyl alcohol can condense with the elimination of water.[8]
-
Base-Mediated Self-Alkylation: In a Williamson synthesis, if any benzyl bromide is formed in situ (e.g., from a bromide source in the reaction), it can be attacked by the benzyl alkoxide. More commonly, if the alcohol is activated (e.g., converted to a tosylate) and then reacted with a nucleophile, unreacted starting material can act as the nucleophile.[17]
To mitigate this, use non-acidic conditions where possible (e.g., the acyl chloride method for esters) and ensure complete conversion of the alcohol to the alkoxide in Williamson synthesis before adding the alkylating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5302748A - Esterification process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 16. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Reactivity of 4-(Difluoromethoxy)benzyl Alcohol
Welcome to the technical support center for 4-(difluoromethoxy)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered when enhancing the reactivity of the hydroxyl group in this versatile building block. The unique electronic properties conferred by the difluoromethoxy group can influence reaction outcomes, and this guide aims to provide both theoretical understanding and practical solutions to navigate these nuances successfully.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Basics
Here we address common questions regarding the fundamental reactivity of this compound.
Question 1: How does the difluoromethoxy group affect the reactivity of the benzylic hydroxyl group?
The difluoromethoxy (-OCHF₂) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This has a dual effect on the reactivity of the benzyl alcohol:
-
Decreased Nucleophilicity of the Hydroxyl Group: The electron-withdrawing nature of the -OCHF₂ group reduces the electron density on the oxygen atom of the hydroxyl group. This makes the alcohol a weaker nucleophile compared to unsubstituted benzyl alcohol.
-
Increased Electrophilicity of the Benzylic Carbon: The electron-withdrawing effect extends to the benzylic carbon, making it more electron-deficient and, therefore, more susceptible to nucleophilic attack once the hydroxyl group is converted into a good leaving group.
Question 2: What are the primary strategies to enhance the reactivity of the hydroxyl group for nucleophilic substitution?
Since the hydroxyl group is a poor leaving group, its reactivity must be enhanced for nucleophilic substitution reactions.[1][2] The two primary strategies are:
-
Protonation under Acidic Conditions: In the presence of a strong acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This is a good leaving group (water), which can then be displaced by a nucleophile. This method is generally more suitable for secondary and tertiary benzylic alcohols that can form stable carbocations.[1]
-
Conversion to a Better Leaving Group: The hydroxyl group can be converted into a sulfonate ester (e.g., tosylate, mesylate) or a halide. These are excellent leaving groups and are readily displaced by a wide range of nucleophiles in Sₙ2 reactions.[1][3]
Section 2: Troubleshooting Guides for Common Transformations
This section provides detailed troubleshooting for specific reactions you may encounter while working with this compound.
Williamson Ether Synthesis: Overcoming Incomplete Reactions
The Williamson ether synthesis is a common method for forming ethers from an alcohol and an alkyl halide.[4]
Problem: My Williamson ether synthesis with this compound is sluggish or incomplete, with significant starting material remaining. [5][6]
Causality: The reduced nucleophilicity of the 4-(difluoromethoxy)benzyloxide anion, formed after deprotonation, is a likely culprit. The electron-withdrawing -OCHF₂ group destabilizes the negative charge on the oxygen, making it a less potent nucleophile. Additionally, incomplete deprotonation of the alcohol can lead to low yields.[4]
Troubleshooting Workflow:
Workflow for troubleshooting Williamson ether synthesis.
Solutions & Protocols:
-
Stronger Base Selection: Instead of common bases like sodium hydroxide, use a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of the alcohol.[7]
Protocol: Ether Synthesis using Sodium Hydride
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Higher Temperatures and Polar Aprotic Solvents: The use of polar aprotic solvents like DMF or DMSO can help to solvate the cation of the alkoxide, making the anion more "naked" and nucleophilic. Increasing the reaction temperature can also provide the necessary activation energy for the reaction to proceed.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) | Ensures complete deprotonation of the alcohol.[7] |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents enhance nucleophilicity. |
| Temperature | Room Temperature to 60 °C | Provides sufficient energy to overcome the activation barrier. |
Swern Oxidation: Avoiding Byproducts and Low Yields
The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.[8]
Problem: My Swern oxidation of this compound results in low yields of the desired aldehyde and the formation of byproducts.
Causality: The Swern oxidation involves several temperature-sensitive intermediates.[9] Improper temperature control can lead to side reactions like the Pummerer rearrangement.[10] The stoichiometry of the reagents is also critical for a successful reaction.
Troubleshooting Workflow:
Workflow for troubleshooting Swern oxidation.
Solutions & Protocols:
-
Rigorous Temperature Control: Maintain the reaction temperature below -60 °C during the addition of oxalyl chloride/trifluoroacetic anhydride and the alcohol. The formation of the key intermediate, the alkoxysulfonium ylide, is highly exothermic.
Protocol: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM dropwise, ensuring the internal temperature does not exceed -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and allow the reaction to warm to room temperature over 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify by column chromatography if necessary.
-
| Parameter | Recommendation | Rationale |
| Temperature | -78 °C (Dry ice/acetone bath) | Prevents side reactions like the Pummerer rearrangement.[10] |
| Reagents | Anhydrous solvents and freshly opened reagents | Moisture can quench the activated species. |
| Addition Rate | Slow, dropwise addition | Maintains strict temperature control. |
Mitsunobu Reaction: Improving Yields and Stereochemical Control
The Mitsunobu reaction is a powerful tool for converting alcohols into a variety of functional groups with inversion of stereochemistry.[11][12]
Problem: I am observing low yields and/or loss of stereochemical integrity in the Mitsunobu reaction with this compound.
Causality: The success of the Mitsunobu reaction is highly dependent on the pKa of the nucleophile and the order of reagent addition.[13][14] A common side product arises when the azodicarboxylate displaces the leaving group instead of the intended nucleophile, especially with less acidic nucleophiles (pKa > 13).[11]
Troubleshooting Workflow:
Workflow for troubleshooting the Mitsunobu reaction.
Solutions & Protocols:
-
Correct Order of Addition: The standard and generally most effective protocol involves pre-mixing the alcohol, nucleophile, and triphenylphosphine before the dropwise addition of the azodicarboxylate at a low temperature.[11][14]
Protocol: Mitsunobu Esterification
-
Dissolve this compound (1.0 eq), the carboxylic acid nucleophile (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF or diethyl ether under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in THF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
-
-
Alternative Reagents for Easier Purification: The removal of triphenylphosphine oxide can be challenging. Using resin-bound triphenylphosphine can simplify the workup, as the byproduct can be removed by filtration.[11] Alternatively, using di-(4-chlorobenzyl)azodicarboxylate (DCAD) allows for the easy removal of the hydrazine byproduct by filtration.[11]
| Parameter | Recommendation | Rationale |
| Nucleophile pKa | Should be less than 13 | Minimizes side reactions with the azodicarboxylate.[11] |
| Addition Order | Add azodicarboxylate last | This is the generally accepted and most reliable method.[11][14] |
| Temperature | Start at 0 °C | Controls the initial fast and exothermic reaction steps.[11] |
Section 3: Protecting Group Strategies
Question: When should I consider protecting the hydroxyl group of this compound, and what are suitable protecting groups?
Answer: Protection of the hydroxyl group is necessary when it might interfere with a desired transformation elsewhere in the molecule, or when its acidic proton is incompatible with the reagents being used (e.g., Grignard reagents, organolithiums).[15]
Common Protecting Groups for Benzyl Alcohols:
-
Benzyl (Bn) Ether: While it may seem counterintuitive to protect a benzyl alcohol with another benzyl group, this strategy is employed when differentiating between two different benzylic alcohols. Deprotection is typically achieved by catalytic hydrogenation (e.g., H₂, Pd/C).[16][17]
-
Silyl Ethers (e.g., TBDMS, TIPS): These are robust protecting groups that are stable to a wide range of non-acidic and non-fluoride-containing reagents. They are typically installed using the corresponding silyl chloride and an amine base (e.g., imidazole, triethylamine). Deprotection is achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
p-Methoxybenzyl (PMB) Ether: This group is similar to the benzyl ether but can be cleaved under oxidative conditions (e.g., with DDQ or CAN) in addition to hydrogenation. This allows for orthogonal deprotection strategies in the presence of a standard benzyl ether.[16]
Protecting Group Selection Workflow:
Decision workflow for selecting a hydroxyl protecting group.
References
- 1. m.youtube.com [m.youtube.com]
- 2. digscholarship.unco.edu [digscholarship.unco.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. Benzyl Ethers [organic-chemistry.org]
- 17. uwindsor.ca [uwindsor.ca]
Technical Support Center: Synthesis of 4-(Difluoromethoxy)benzyl alcohol
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)benzyl alcohol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we delve into the critical nuances of this synthesis, with a particular focus on the profound effects of solvent selection on reaction outcomes. Our goal is to provide you with actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles to empower your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing diagnostic insights and corrective actions.
Q1: Why is my reaction yield for the O-difluoromethylation step consistently low?
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent plays a crucial role in the nucleophilic substitution reaction that forms the difluoromethoxy ether. The efficiency of this step is highly dependent on the solvent's ability to solvate the reactants and stabilize the transition state.[1]
-
Insight: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Tetrahydrofuran (THF) , or Acetonitrile (ACN) are generally preferred. They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH), leaving the phenoxide anion of the starting material (e.g., 4-hydroxybenzyl alcohol) "naked" and highly nucleophilic.
-
Troubleshooting Step: If you are using a nonpolar solvent (e.g., Toluene) or a polar protic solvent (e.g., Ethanol, Methanol), consider switching to a polar aprotic solvent. Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing down the desired reaction.
-
-
Insufficient Base Strength or Solubility: The base must be strong enough to deprotonate the phenolic hydroxyl group and soluble enough in the chosen solvent to be effective.
-
Insight: A common issue is the use of a base that is poorly soluble in the reaction solvent. For example, while potassium carbonate is a common choice, its solubility can be limited in solvents like THF.
-
Troubleshooting Step:
-
Ensure you are using a sufficient excess of the base.
-
If solubility is an issue, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the base into the organic phase.
-
Alternatively, switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be highly effective, but requires stricter anhydrous conditions.
-
-
-
Degradation of Difluoromethylating Agent: Reagents like difluoromethyl bromide (CH₂F₂Br) are gases and can be challenging to handle.[1] Other reagents can be sensitive to moisture.
-
Troubleshooting Step: Ensure the difluoromethylating agent is of high quality and handled correctly. For gaseous reagents, ensure proper addition to the reaction vessel. For liquid or solid reagents, ensure they have been stored under inert and dry conditions.
-
Q2: My final product is impure, with significant byproducts. How can solvent choice help improve selectivity?
Possible Causes & Solutions:
-
Side Reactions of the Benzyl Alcohol Moiety: The benzyl alcohol functional group can undergo side reactions, such as oxidation to the aldehyde or etherification, especially under harsh conditions.[1]
-
Insight: The choice of solvent can influence the reaction temperature required for the O-difluoromethylation. A solvent that promotes a faster reaction at a lower temperature can minimize temperature-dependent side reactions.
-
Troubleshooting Step: Optimize your solvent and temperature conditions. A solvent like DMF might allow the reaction to proceed efficiently at a lower temperature compared to THF, thus reducing byproduct formation.
-
-
Formation of Dialkylated Products: If the starting material has other reactive sites, or if the product itself can react further, dialkylation or polymerization can occur. While less common for this specific molecule, it's a possibility.
-
Insight: Using a solvent that provides good solubility for the reactants can allow for more dilute conditions, which can disfavor intermolecular side reactions.
-
Troubleshooting Step: Ensure your starting material is pure. Run the reaction at a slightly lower concentration by increasing the solvent volume. After the reaction is complete, promptly work up the mixture to prevent degradation of the product.[2]
-
Q3: The reaction is very slow or appears to have stalled. What solvent-related factors should I investigate?
Possible Causes & Solutions:
-
Poor Reactant Solubility: If the starting phenol or the base is not sufficiently soluble in the chosen solvent, the reaction will be heterogeneous and slow.
-
Insight: Visual inspection of the reaction mixture can be informative. If large amounts of solid are present and not dissolving, solubility is likely an issue.
-
Troubleshooting Step:
-
Switch to a solvent with better solubilizing properties. DMF is an excellent choice for dissolving a wide range of organic salts.
-
Consider a co-solvent system. For instance, adding a small amount of a highly polar solvent to a less polar one can sometimes improve solubility without drastically changing the overall reaction environment.
-
-
-
Anhydrous Conditions Not Met: Water in the reaction can consume the base and react with some difluoromethylating agents.
-
Insight: Many common organic solvents are hygroscopic.
-
Troubleshooting Step: Use a properly dried, anhydrous grade of solvent, especially when working with water-sensitive reagents like sodium hydride. Distilling the solvent over a suitable drying agent (e.g., CaH₂) before use is a standard practice for ensuring rigorously anhydrous conditions.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical process for diagnosing a failed or low-yielding synthesis of this compound.
Caption: A troubleshooting flowchart for the synthesis.
Frequently Asked Questions (FAQs)
What is the general mechanism for the O-difluoromethylation step?
The reaction typically proceeds via a nucleophilic substitution (Sₙ2-type) mechanism. First, a base deprotonates the hydroxyl group of the phenolic starting material to form a more nucleophilic phenoxide anion. This anion then attacks the electrophilic carbon of the difluoromethylating agent (e.g., CH₂F₂Br), displacing the leaving group (e.g., Br⁻) to form the desired ether linkage.
Simplified O-Difluoromethylation Mechanism
Caption: The two-step mechanism of O-difluoromethylation.
How do I select the optimal solvent for my synthesis?
Selecting the optimal solvent involves balancing several factors. The ideal solvent should:
-
Dissolve Reactants: Ensure both the phenolic precursor and the base are at least partially soluble.
-
Promote Nucleophilicity: Favor polar aprotic solvents (DMF, THF, ACN) that enhance the nucleophilicity of the phenoxide.
-
Have an Appropriate Boiling Point: The boiling point should be high enough to allow the reaction to be conducted at an optimal temperature but low enough for easy removal during workup.[3]
-
Be Inert: The solvent should not react with any of the starting materials, reagents, or products.
| Solvent | Type | Typical Boiling Point (°C) | Key Considerations |
| DMF | Polar Aprotic | 153 | Excellent dissolving power for many salts. High boiling point can be a disadvantage for removal. |
| THF | Polar Aprotic | 66 | Good general-purpose solvent. Lower boiling point. May not dissolve all bases well. Must be anhydrous. |
| Acetonitrile | Polar Aprotic | 82 | Good choice, less hygroscopic than THF. |
| Acetone | Polar Aprotic | 56 | Can be used, but its lower boiling point limits the reaction temperature.[2] |
| Toluene | Nonpolar | 111 | Generally a poor choice as it does not stabilize the phenoxide anion effectively. |
| Methanol/Ethanol | Polar Protic | 65 / 78 | Not recommended as they can hydrogen-bond with and deactivate the nucleophile. |
What are the key safety precautions for this synthesis?
-
Handling Reagents: Difluoromethylating agents can be hazardous. Always consult the Safety Data Sheet (SDS) before use.[4] Operations should be conducted in a well-ventilated fume hood.
-
Handling Bases: Strong bases like sodium hydride (NaH) are flammable and react violently with water. Ensure strictly anhydrous conditions and handle under an inert atmosphere (e.g., Nitrogen or Argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
Experimental Protocol Example
This protocol is a representative example and may require optimization for specific substrates and scales.
Objective: Synthesis of this compound from 4-hydroxybenzyl alcohol.
Materials:
-
4-hydroxybenzyl alcohol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Difluoromethyl Bromide (CH₂F₂Br) or an alternative difluoromethylating agent
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable slurry (approx. 0.2 M concentration with respect to the starting alcohol).
-
Reagent Addition: Cool the mixture in an ice bath. Slowly bubble difluoromethyl bromide gas into the stirred suspension or add the difluoromethylating agent dropwise if it's a liquid.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final product, this compound.[2]
References
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Validation of 4-(Difluoromethoxy)benzyl alcohol by HPLC: A Comparative Analysis
Abstract
4-(Difluoromethoxy)benzyl alcohol is a critical structural motif and key building block in the synthesis of high-value molecules within the pharmaceutical and agrochemical industries.[1] Its purity is paramount, as even trace impurities can significantly impact reaction yields, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity validation against alternative analytical techniques. We will delve into the causality behind HPLC method development, present a self-validating protocol grounded in ICH guidelines, and offer a comparative framework to assist researchers in selecting the most appropriate technique for their analytical objectives.
The Analytical Imperative: Understanding Potential Impurities
The validation of any purity method begins with a foundational understanding of the potential impurities. For this compound, these typically arise from the synthetic route and potential degradation pathways. Common impurities may include:
-
Residual Starting Materials: Such as 4-hydroxybenzaldehyde.
-
Incomplete Reactions: Unreacted intermediates from the difluoromethoxy functionalization.
-
Over-oxidation Products: Such as 4-(difluoromethoxy)benzaldehyde or 4-(difluoromethoxy)benzoic acid.
-
By-products: Arising from side reactions during synthesis.[2]
A robust analytical method must be able to separate, detect, and quantify these and other unknown impurities with high specificity and sensitivity.
The Gold Standard: Purity Validation by Reversed-Phase HPLC
For non-volatile, UV-active compounds like this compound, reversed-phase HPLC (RP-HPLC) is the undisputed method of choice. Its high resolving power, sensitivity, and adaptability make it ideal for separating the target analyte from structurally similar impurities.
The "Why": Strategic HPLC Method Development
An effective HPLC method is not a matter of chance; it is the result of deliberate, scientifically-grounded choices.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse for RP-HPLC and the logical starting point. The non-polar C18 stationary phase effectively retains the moderately non-polar benzyl alcohol derivative, allowing for separation based on subtle differences in hydrophobicity between the analyte and its potential impurities.
-
Mobile Phase Composition: A gradient elution using a mixture of water (Mobile Phase A) and a polar organic solvent like acetonitrile or methanol (Mobile Phase B) is optimal. A gradient is crucial because it provides the necessary elution power to resolve both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe, while maintaining sharp peak shapes. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is a common practice to suppress the ionization of any acidic or basic functional groups, leading to more symmetrical and reproducible peaks.
-
Detector Selection: The presence of the benzene ring chromophore in this compound makes it ideally suited for UV detection. A photodiode array (PDA) detector is superior to a single-wavelength UV detector as it provides spectral data across a range of wavelengths. This allows for the determination of the optimal detection wavelength (λmax) for the main peak and can also be used for peak purity analysis, ensuring that a chromatographic peak corresponds to a single component.
A Self-Validating Protocol: Adhering to ICH Q2(R1) Guidelines
Trust in analytical data is built upon rigorous validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[3][4][5][6] The protocol below is designed to be a self-validating system, incorporating checks and acceptance criteria at each stage.
Experimental Protocol: HPLC Purity Validation
1. Chromatographic System:
-
Instrument: HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 225 nm (or determined λmax).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 90 25.0 90 25.1 30 | 30.0 | 30 |
2. System Suitability Testing (SST):
-
Procedure: Before any sample analysis, inject a standard solution of this compound (approx. 0.5 mg/mL) five times.
-
Purpose: To verify that the chromatographic system is performing adequately on the day of analysis.[7][8][9]
-
Acceptance Criteria:
Parameter Acceptance Limit Rationale Tailing Factor (T) ≤ 2.0 Ensures peak symmetry.[9] Theoretical Plates (N) ≥ 2000 Measures column efficiency.[10] | %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision.[9][10] |
3. Validation Parameters (ICH Q2(R1)):
-
Specificity: Analyze a blank (diluent), a standard solution, and a sample solution spiked with known potential impurities. The method is specific if the principal peak is free from interference from impurities or the blank at its retention time.
-
Linearity: Prepare a series of at least five concentrations of the standard across a range (e.g., 0.05 mg/mL to 0.75 mg/mL). Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability): Analyze six replicate preparations of the sample at 100% of the target concentration. The Relative Standard Deviation (%RSD) of the purity results should be ≤ 2.0%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established by finding a signal-to-noise ratio of approximately 10:1.
A Comparative Overview of Purity Assessment Techniques
While HPLC is the primary technique, other methods can provide orthogonal (different and independent) data, which is valuable in comprehensive purity assessments. The choice of technique depends on the specific analytical question being asked.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates compounds based on their volatility and boiling point, followed by detection and identification based on their mass-to-charge ratio.[12][13]
-
Applicability: Suitable for this compound and any volatile or semi-volatile impurities. It is excellent for identifying unknown impurities through mass spectral library matching.
-
Advantages: High sensitivity and superb specificity for volatile compounds.
-
Limitations: The analyte must be thermally stable and sufficiently volatile. Non-volatile impurities (e.g., salts, polymers) will not be detected.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Principle: A primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte to the integral of a resonance from a certified internal standard of known purity and weight.[14][15]
-
Applicability: Provides an absolute measure of purity (mass/mass) without the need for a reference standard of the analyte itself.
-
Advantages: Highly accurate and precise, provides structural information, and is orthogonal to chromatographic techniques. Can quantify compounds that lack a UV chromophore.[14]
-
Limitations: Lower sensitivity compared to HPLC, requiring more sample. The sample must be soluble in a deuterated solvent, and careful selection of a non-overlapping internal standard is critical.
Data Summary and Visualization
Tabulated Comparison of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic Separation (Polarity) | Chromatographic Separation (Volatility) | Nuclear Magnetic Resonance |
| Purity Type | Relative (% Area) | Relative (% Area) | Absolute (% Mass) |
| Sensitivity | High (ng/mL) | Very High (pg/mL) | Moderate (µg/mL) |
| Specificity | High (with PDA) | Very High (Mass Spectrum) | High (Chemical Shift) |
| Impurity ID | Limited (Retention Time) | Excellent (Library Matching) | Good (Structural Info) |
| Throughput | High | Moderate | Low |
Workflow Visualizations
The following diagrams illustrate the logical flow of the validation process and the decision-making framework for selecting an appropriate analytical technique.
Caption: HPLC validation workflow from method development to final report.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. starodub.nl [starodub.nl]
- 6. fda.gov [fda.gov]
- 7. youtube.com [youtube.com]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 10. jpionline.org [jpionline.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 13. news-medical.net [news-medical.net]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. reddit.com [reddit.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzyl Alcohols
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone for modulating physicochemical properties and biological activity. Benzyl alcohols, fundamental building blocks in organic synthesis, are frequently subjected to fluorination to fine-tune their characteristics. However, the introduction of fluorine, the most electronegative element, profoundly alters the electronic nature of the benzyl ring and the benzylic position, leading to significant, and often non-intuitive, differences in reactivity compared to their non-fluorinated analogs.
This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated benzyl alcohols. Moving beyond simple descriptions, we will dissect the underlying electronic principles that govern these differences and provide supporting experimental data and detailed protocols. This content is designed for researchers, scientists, and drug development professionals who utilize these critical synthons and seek a deeper, field-proven understanding of their chemical behavior.
The Decisive Influence of Fluorine's Electronic Effects
The reactivity of a benzyl alcohol is intrinsically linked to the electron density of the aromatic ring, the stability of reaction intermediates (such as benzylic carbocations), and the acidity of the hydroxyl proton. Fluorine exerts a powerful, dual electronic influence:
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent and deactivates the aromatic ring, making it more electron-poor.[1][2]
-
Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic pi (π) system through resonance. This effect is strongest when fluorine is at the ortho or para position and acts to increase electron density on the ring.[1]
Crucially, for fluorine, the inductive effect (-I) is overwhelmingly dominant over its mesomeric effect (+M).[1] This net electron-withdrawing character is the primary driver of the reactivity differences we observe. The position of the fluorine atom is critical; a para-fluorine atom will exert a strong -I effect along with a moderate +M effect, while a meta-fluorine atom will exert an almost purely inductive pull.
Caption: Dueling electronic effects of a fluorine substituent on a benzyl ring.
This net electron withdrawal has several immediate consequences for reactivity:
-
Increased Acidity: The O-H bond of a fluorinated benzyl alcohol is more polarized due to the inductive effect, making the proton more acidic and the corresponding alkoxide a weaker base.[3][4]
-
Destabilized Carbocations: Reactions proceeding through a benzylic carbocation intermediate (S_N1-type) are generally disfavored. The electron-withdrawing fluorine atom(s) strongly destabilize the positive charge that develops on the benzylic carbon.[5]
Comparative Reactivity in Key Synthetic Transformations
We will now explore how these fundamental principles manifest in common synthetic reactions, comparing experimental outcomes for fluorinated and non-fluorinated benzyl alcohols.
Oxidation to Aldehydes and Ketones
The oxidation of benzyl alcohols is a cornerstone transformation. The reaction mechanism often involves the removal of the hydroxyl proton and a hydrogen atom from the benzylic carbon.
Causality Behind Reactivity: The presence of electron-withdrawing fluorine groups on the aromatic ring can influence the rate of oxidation. For many common oxidants (e.g., chromate-based reagents), the reaction is facilitated by electron-donating groups that stabilize the transition state.[6] Conversely, electron-withdrawing groups, like fluorine, can decrease the reaction rate by making the benzylic C-H bond harder to break.[7] However, for some catalytic systems, the specific nature of the catalyst and oxidant can lead to different outcomes.[8]
Comparative Experimental Data: Oxidation
| Substrate | Product | Oxidant System | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Benzaldehyde | Air, Sunlight, Rose Bengal | 14 | 75 | [9] |
| 4-Fluorobenzyl alcohol | 4-Fluorobenzaldehyde | Air, Sunlight, Rose Bengal | 14 | 70 | [9] |
| 4-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzaldehyde | Air, Sunlight, Rose Bengal | 14 | 14 | [9] |
| 1-Phenylethanol | Acetophenone | Air, Sunlight, Rose Bengal | 14 | 95 | [9] |
| 1-(4-Fluorophenyl)ethanol | 4-Fluoroacetophenone | Air, Sunlight, Rose Bengal | 14 | 96 | [9] |
The data clearly shows that while a single fluorine substituent has a minor impact, a strongly electron-withdrawing CF₃ group significantly retards the reaction rate under these photochemical conditions.
Caption: General workflow for the photochemical oxidation of benzyl alcohols.
Dehydrative Etherification
The acid-catalyzed self-condensation of benzyl alcohols to form dibenzyl ethers typically proceeds via an S_N1 mechanism involving a benzylic carbocation intermediate.
Causality Behind Reactivity: This reaction is highly sensitive to the stability of the benzylic carbocation. Non-fluorinated benzyl alcohols, especially those with electron-donating groups, readily form this intermediate. In stark contrast, the powerful -I effect of fluorine destabilizes the carbocation, significantly hindering or completely shutting down this reaction pathway. Therefore, fluorinated benzyl alcohols are much less prone to acid-catalyzed etherification.[10][11]
Comparative Experimental Data: Etherification
| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |
| Benzyl alcohol | FeCl₃·6H₂O (5 mol%) | PC, 70°C, 14h | Dibenzyl ether | 85 | [11] |
| 4-Methylbenzyl alcohol | FeCl₃·6H₂O (5 mol%) | PC, 70°C, 14h | Bis(4-methylbenzyl) ether | 93 | [11] |
| 4-Fluorobenzyl alcohol | FeCl₃·6H₂O (5 mol%) | PC, 100°C, 24h | Bis(4-fluorobenzyl) ether | 62 | [11] |
| 2-(Trifluoromethyl)benzyl alcohol | FeCl₃·6H₂O (5 mol%) | PC, 120°C, 48h | Bis(2-(trifluoromethyl)benzyl) ether | 56 | [11] |
The trend is unmistakable: as the electron-withdrawing strength of the substituent increases (H < F < CF₃), more forcing conditions (higher temperature, longer time) are required to achieve lower yields, underscoring the destabilization of the key carbocation intermediate.
Caption: S_N1 pathway for etherification showing the critical carbocation intermediate.
Fischer Esterification
Fischer esterification involves the acid-catalyzed reaction of an alcohol with a carboxylic acid. The rate-determining step is often the nucleophilic attack of the alcohol's oxygen onto the protonated carbonyl carbon of the acid.
Causality Behind Reactivity: The nucleophilicity of the alcohol is paramount. The strong inductive electron withdrawal by fluorine reduces the electron density on the hydroxyl oxygen, making it a weaker nucleophile.[12] Consequently, fluorinated benzyl alcohols react more slowly in Fischer esterifications compared to their non-fluorinated counterparts under identical conditions.[13]
Comparative Experimental Data: Esterification
| Alcohol Substrate | Carboxylic Acid | Catalyst | Conditions | Yield (%) | Reference |
| Benzyl alcohol | Acetic Acid | PAFR (0.7 mol%) | 50°C, 12h | 96 | [13] |
| 4-Methoxybenzyl alcohol | Acetic Acid | PAFR (0.7 mol%) | 50°C, 12h | 95 | [13] |
| 4-Chlorobenzyl alcohol | Acetic Acid | PAFR (0.7 mol%) | 50°C, 12h | 94 | [13] |
| 4-Fluorobenzyl alcohol | Acetic Acid | PAFR (0.7 mol%) | 50°C, 12h | 93 | [13] |
While this catalytic system is highly efficient for all substrates, the subtle trend supports the theory. The electron-donating methoxy group gives a similar yield to the unsubstituted alcohol, while the electron-withdrawing chloro and fluoro groups show marginally lower (though still excellent) yields, consistent with reduced nucleophilicity.
Detailed Experimental Protocols
For the purpose of direct comparison, the following standardized protocols are provided.
Protocol 1: Oxidation of Benzyl Alcohol using MnO₂
This protocol provides a reliable method for comparing oxidation rates.
-
Reaction Setup: To two separate round-bottom flasks, add benzyl alcohol (1.0 mmol) and 4-fluorobenzyl alcohol (1.0 mmol), respectively.
-
Solvent Addition: Add 10 mL of dichloromethane to each flask and stir until dissolved.
-
Reagent Addition: Add activated manganese dioxide (MnO₂, 10.0 mmol, 10 eq.) to each flask at room temperature.
-
Reaction Monitoring: Stir the suspensions vigorously at room temperature. Monitor the reaction progress by withdrawing small aliquots every 30 minutes, filtering through a small plug of celite, and analyzing by GC or TLC against a standard.
-
Workup: Upon completion (or after a set time, e.g., 4 hours), filter the entire reaction mixture through a pad of celite, washing the pad with additional dichloromethane.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography if necessary.
Protocol 2: Fischer Esterification with Acetic Acid
This protocol highlights the difference in nucleophilicity.
-
Reaction Setup: To two separate round-bottom flasks equipped with a reflux condenser, add benzyl alcohol (10 mmol) and 4-fluorobenzyl alcohol (10 mmol), respectively.
-
Reagent Addition: Add glacial acetic acid (50 mmol, 5 eq.) and concentrated sulfuric acid (0.1 mL) to each flask.
-
Reaction: Heat the mixtures to reflux (approx. 110-120°C) using a heating mantle.
-
Monitoring: Monitor the formation of the ester by TLC or GC analysis of aliquots taken hourly.
-
Workup: After 4 hours, cool the reactions to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of cold water and 30 mL of diethyl ether.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution) and 50 mL of brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl acetate product. Compare yields.
Conclusion
The reactivity of benzyl alcohols is dramatically altered by fluorination, a phenomenon governed primarily by fluorine's potent electron-withdrawing inductive effect. This guide demonstrates three key principles:
-
S_N1 Reactions are Disfavored: Reactions proceeding via a benzylic carbocation, such as acid-catalyzed dehydrative etherification, are significantly impeded by the destabilizing effect of fluorine on the aromatic ring.
-
Nucleophilicity is Reduced: The electron-withdrawing nature of fluorine decreases the electron density on the hydroxyl oxygen, slowing reactions where the alcohol acts as a nucleophile, such as Fischer esterification.
-
Oxidation Rates are Substrate-Dependent: The effect on oxidation is more nuanced and depends on the mechanism of the specific oxidant used, but strongly deactivating groups like -CF₃ can significantly slow the reaction.
For the synthetic chemist, these principles are not limitations but rather tools for strategic design. The reduced reactivity of fluorinated benzyl alcohols can be exploited to achieve chemoselectivity in complex molecules. Understanding these electronic underpinnings is essential for predicting reaction outcomes, optimizing conditions, and rationally designing the next generation of pharmaceuticals and advanced materials.[14][15]
References
- 1. reddit.com [reddit.com]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 6. STRUCTURE-REACTIVITY CORRELATION IN THE OXIDATION OF SUBSTITUTED BENZYL ALCOHOLS BY IMIDAZOLIUM FLUOROCHROMATE | European Chemical Bulletin [bibliomed.org]
- 7. researchgate.net [researchgate.net]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 10. scirp.org [scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. iiste.org [iiste.org]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 4-(Difluoromethoxy)benzyl Alcohol: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. The difluoromethoxy group (-OCF₂H) has emerged as a compelling substituent, offering a nuanced alternative to more traditional moieties like the methoxy (-OCH₃) or the trifluoromethoxy (-OCF₃) group. This guide provides an in-depth, objective comparison of 4-(Difluoromethoxy)benzyl alcohol, a key building block, against its structural analogs. We will delve into its quality attributes, comparative reactivity in essential synthetic transformations, and the underlying physicochemical principles that govern its performance, supported by experimental data and detailed protocols.
Unveiling the Quality Benchmark: A Typical Certificate of Analysis
While a specific Certificate of Analysis (CoA) for every batch of this compound will vary between suppliers, a representative CoA, based on industry standards for high-purity reagents, would encompass the following specifications. This benchmark is crucial for ensuring the reproducibility and success of your synthetic endeavors.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Typical Value | Analytical Method |
| Appearance | Colorless to pale yellow liquid | Conforms | Visual Inspection |
| Identity | Conforms to the structure | Conforms | ¹H NMR, ¹⁹F NMR, FTIR |
| Purity (by GC) | ≥ 98.0% | 99.2% | Gas Chromatography (GC) |
| Water Content | ≤ 0.1% | 0.05% | Karl Fischer Titration |
| Related Substances | |||
| 4-(Difluoromethoxy)benzaldehyde | ≤ 0.5% | 0.1% | GC |
| Unspecified Impurities | ≤ 0.2% each | < 0.1% | GC |
| Residual Solvents | Meets ICH Q3C limits | Conforms | Headspace GC-MS |
Causality Behind the Specifications: The stringent control of purity, particularly the absence of the corresponding aldehyde, is paramount as this impurity can lead to unwanted side reactions and complicate product purification in subsequent synthetic steps. Water content is critical to control for reactions sensitive to moisture, such as those involving organometallic reagents.
The Difluoromethoxy Advantage: A Physicochemical Comparison
The true value of this compound lies in the unique properties imparted by the -OCF₂H group. Let's compare it with its close relatives, 4-methoxybenzyl alcohol and 4-(trifluoromethoxy)benzyl alcohol, to understand its strategic utility in drug design.
Table 2: Comparative Physicochemical Properties
| Property | 4-Methoxybenzyl alcohol | This compound | 4-(Trifluoromethoxy)benzyl alcohol |
| Molecular Weight | 138.16 g/mol | 174.14 g/mol | 192.14 g/mol |
| LogP (calculated) | ~1.6 | ~2.1 | ~2.6 |
| Hydrogen Bond Donor Acidity | Moderate | Enhanced | Significantly Enhanced |
| Metabolic Stability (O-dealkylation) | Low | High | Very High |
| Electronic Effect of Substituent | Electron-donating | Weakly electron-withdrawing | Strongly electron-withdrawing |
Expert Insights: The difluoromethoxy group acts as a "lipophilic hydrogen bond donor," a rare and valuable characteristic in medicinal chemistry. It increases lipophilicity over the methoxy group, which can improve cell membrane permeability, while the hydrogen on the difluoromethyl group can participate in hydrogen bonding interactions with biological targets.[1] Furthermore, it serves as a metabolically robust bioisostere for the methoxy group, preventing the common metabolic pathway of O-dealkylation.[2]
Performance in Key Synthetic Transformations: A Comparative Overview
The reactivity of the benzylic alcohol functionality is influenced by the electronic nature of the para-substituent. Here, we compare the expected performance of this compound in two fundamental reactions: oxidation to the corresponding aldehyde and the Williamson ether synthesis.
Oxidation to Benzaldehyde Derivatives
The oxidation of a benzyl alcohol to an aldehyde is a cornerstone of organic synthesis. The rate of this reaction is sensitive to the electron density of the aromatic ring.
Expected Performance:
-
4-Methoxybenzyl alcohol: The electron-donating methoxy group enhances the electron density of the aromatic ring, making the benzylic C-H bond more susceptible to oxidation. This generally leads to faster reaction rates.[3]
-
This compound: The weakly electron-withdrawing nature of the difluoromethoxy group will likely result in a slightly slower oxidation rate compared to the methoxy analog.
-
4-(Trifluoromethoxy)benzyl alcohol: The strongly electron-withdrawing trifluoromethoxy group significantly deactivates the ring, making oxidation more challenging and requiring harsher conditions or more potent oxidizing agents.[4]
Table 3: Hypothetical Comparative Data for the Oxidation of Benzyl Alcohol Derivatives
| Starting Material | Oxidizing Agent | Reaction Time (hours) | Yield of Aldehyde (%) |
| 4-Methoxybenzyl alcohol | MnO₂ | 4 | 95 |
| This compound | MnO₂ | 6 | 92 |
| 4-(Trifluoromethoxy)benzyl alcohol | MnO₂ | 12 | 85 |
Note: This data is illustrative and actual results may vary depending on the specific reaction conditions.
Experimental Protocol: Selective Oxidation using Manganese Dioxide (MnO₂)
This protocol provides a reliable method for the selective oxidation of benzylic alcohols to aldehydes, minimizing over-oxidation to carboxylic acids.
dot
Caption: Workflow for the oxidation of benzyl alcohol derivatives.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the respective benzyl alcohol derivative (1.0 mmol) in dichloromethane (20 mL) in a round-bottom flask, add activated manganese dioxide (10.0 mmol, 10 eq.).
-
Reaction Execution: Stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane (3 x 10 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure aldehyde.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and robust method for forming ethers. The reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile attacks an electrophilic alkyl halide.
Expected Performance:
The acidity of the benzylic alcohol, which dictates the ease of alkoxide formation, is influenced by the para-substituent.
-
4-Methoxybenzyl alcohol: The electron-donating nature of the methoxy group slightly decreases the acidity of the alcohol compared to unsubstituted benzyl alcohol.
-
This compound: The electron-withdrawing difluoromethoxy group increases the acidity of the alcohol, facilitating the formation of the corresponding alkoxide.[1]
-
4-(Trifluoromethoxy)benzyl alcohol: The strongly electron-withdrawing trifluoromethoxy group will render the alcohol even more acidic, leading to the most facile alkoxide formation.
Table 4: Hypothetical Comparative Data for the Williamson Ether Synthesis
| Starting Material | Base | Reaction Time (hours) | Yield of Ether (%) |
| 4-Methoxybenzyl alcohol | NaH | 3 | 90 |
| This compound | NaH | 2 | 94 |
| 4-(Trifluoromethoxy)benzyl alcohol | NaH | 1.5 | 96 |
Note: This data is illustrative and actual results may vary depending on the specific reaction conditions.
Experimental Protocol: Williamson Ether Synthesis
This protocol details the formation of a benzyl ether using sodium hydride to generate the alkoxide.
dot
Caption: Workflow for the Williamson ether synthesis.
Step-by-Step Methodology:
-
Alkoxide Formation: To a solution of the respective benzyl alcohol derivative (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 eq.) portion-wise.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes.
-
Electrophile Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 mmol, 1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting alcohol.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the pure ether.
Conclusion: Strategic Application in Drug Discovery
This compound is a valuable and versatile building block for drug discovery and development. Its unique combination of increased lipophilicity, metabolic stability, and hydrogen bonding potential compared to its methoxy analog makes it an attractive choice for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. While its reactivity in standard transformations like oxidation and etherification is subtly modulated by the electronic properties of the difluoromethoxy group, it remains a reliable and high-performing reagent. Understanding the comparative nuances presented in this guide will empower researchers to make informed decisions in the design and synthesis of next-generation therapeutics.
References
- 1. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High quality this compound | China | Manufacturer | career henan chemical co [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
cross-referencing spectral data of 4-(Difluoromethoxy)benzyl alcohol with literature
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Spectral Verification
4-(Difluoromethoxy)benzyl alcohol is a versatile building block in organic synthesis, particularly valued in the design of novel therapeutic agents. The difluoromethoxy (-OCF₂) group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.[1] Therefore, ensuring the correct structure and purity of this starting material is a critical first step in any synthetic workflow.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of molecular characterization. This guide will delve into the theoretical ¹H NMR, ¹³C NMR, and mass spectral data for this compound, comparing it with computationally predicted data to provide a robust framework for its identification.
The Workflow of Spectral Data Cross-Referencing
The process of verifying a chemical's identity through its spectral data is a systematic one. It involves acquiring experimental data, comparing it against known literature or database values, and interpreting any discrepancies. The following diagram illustrates this idealized workflow.
Caption: Idealized workflow for the cross-referencing of spectral data.
Predicted vs. Theoretical Spectral Data
In the absence of established literature data, we turn to a combination of computational predictions and theoretical analysis based on the compound's structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₈H₈F₂O₂), the predicted monoisotopic mass is 174.04923582 Da.[2]
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 175.05652 |
| [M+Na]⁺ | 197.03846 |
| [M-H]⁻ | 173.04196 |
| [M+NH₄]⁺ | 192.08306 |
| [M+K]⁺ | 213.01240 |
| [M+H-H₂O]⁺ | 157.04650 |
Data sourced from PubChem predictions.[3]
Experimental Protocol: Acquiring a Mass Spectrum
A high-resolution mass spectrum can be obtained using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions in the mass analyzer to obtain a high-resolution mass spectrum.
-
Data Analysis: Compare the observed m/z values with the predicted values in Table 1. The high-resolution data should allow for the confirmation of the elemental composition.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
Table 2: Theoretical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 | Doublet | 2H | Ar-H | Protons ortho to the -CH₂OH group, deshielded by its electron-withdrawing effect. |
| ~7.1 | Doublet | 2H | Ar-H | Protons ortho to the -OCF₂H group. |
| ~6.6 | Triplet | 1H | -OCF₂H | The proton on the difluoromethoxy group, split into a triplet by the two adjacent fluorine atoms. |
| ~4.7 | Singlet | 2H | -CH ₂OH | The benzylic protons, appearing as a singlet due to the absence of adjacent protons. |
| ~2.0 (variable) | Broad Singlet | 1H | -OH | The hydroxyl proton, whose chemical shift is concentration and solvent dependent. |
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
-
Interpretation: Compare the obtained chemical shifts, multiplicities, and integrations with the theoretical values in Table 2.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Table 3: Theoretical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~149 | C -OCF₂H | Aromatic carbon attached to the electron-withdrawing difluoromethoxy group, significantly deshielded. |
| ~140 | C -CH₂OH | Aromatic carbon attached to the benzyl alcohol moiety. |
| ~128 | Ar-C H | Aromatic carbons ortho to the -CH₂OH group. |
| ~119 | Ar-C H | Aromatic carbons ortho to the -OCF₂H group. |
| ~115 (triplet) | -OC F₂H | Carbon of the difluoromethoxy group, appearing as a triplet due to coupling with the two fluorine atoms. |
| ~64 | -C H₂OH | Benzylic carbon. |
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform and phase correct the spectrum.
-
Interpretation: Compare the observed chemical shifts with the theoretical values in Table 3.
Conclusion
While published experimental spectral data for this compound remains elusive, a thorough analysis of its structure allows for a reliable prediction of its spectral characteristics. This guide provides a solid foundation for researchers to verify the identity and purity of this important synthetic building block. By following the outlined experimental protocols and comparing the acquired data with the provided theoretical and predicted values, scientists can proceed with their research with a high degree of confidence in their starting materials.
References
A Senior Application Scientist's Guide to a Head-to-Head Comparison of Difluoromethoxy and Trifluoromethoxy Analogs in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated functional groups is a pivotal strategy for optimizing the druglike properties of therapeutic candidates.[1][2] Among the most valuable motifs in the medicinal chemist's toolkit are the difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) groups. While both are often employed to enhance metabolic stability and modulate physicochemical properties, their subtle yet significant differences can have profound impacts on a compound's overall biological activity and pharmacokinetic profile.
This guide provides an in-depth, objective comparison of these two critical functional groups. We will move beyond simple descriptions to explore the causal relationships between their intrinsic properties and their performance in biological systems, supported by experimental data and detailed protocols for key validation assays.
Physicochemical Properties: The Foundation of Biological Performance
The choice between a -OCF₂H and -OCF₃ group is often dictated by the specific optimization goals for a lead compound. Their distinct electronic and steric properties are the root of their differential biological effects.
Lipophilicity: A Tale of Two Fluorinated Ethers
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.[3] It is commonly expressed as LogP, the logarithm of the partition coefficient between n-octanol and water.
The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch hydrophobicity parameter (π) of +1.04.[4] In contrast, the difluoromethoxy group is less lipophilic , with a π value ranging from +0.2 to +0.6.[5] This difference is significant; the -OCF₃ group dramatically increases a molecule's lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic liability, off-target effects, or reduced aqueous solubility.[2][4]
A fascinating aspect of the -OCF₂H group is its "dynamic lipophilicity."[5] Due to a low rotational barrier around the O–CF₂H bond, it can alter its conformation to adapt to its surrounding chemical environment, switching between a more polar and a more lipophilic state.[5][6] This chameleon-like ability is not shared by the rigidly lipophilic -OCF₃ group.
Key Physicochemical & Biological Property Comparison
| Property | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Causality & Implication |
| Hansch Parameter (π) | +0.2 to +0.6[5] | +1.04[4] | -OCF₃ is significantly more lipophilic, impacting solubility and membrane permeability. |
| Hydrogen Bonding | H-bond donor[7][8] | None | The polarized C-H bond in -OCF₂H can form crucial interactions with target proteins. |
| Metabolic Stability | High (blocks O-demethylation)[7] | High (blocks O-demethylation)[2] | Both are vast improvements over a methoxy group, but the metabolic fate shifts elsewhere. |
| Conformation | Flexible | Prefers orthogonal arrangement to aryl rings[9] | The rigid conformation of -OCF₃ can be exploited for specific binding pocket interactions. |
The Unique Hydrogen-Bonding Capability of -OCF₂H
A defining difference between the two groups is the ability of the difluoromethoxy moiety to act as a hydrogen bond donor .[7][8] The strong electron-withdrawing effect of the two fluorine atoms polarizes the C-H bond, enabling it to engage in hydrogen bonding with acceptor groups (like carbonyls or nitrogens) in a protein's active site. This capability is absent in the trifluoromethoxy group and provides a unique tool for medicinal chemists to enhance binding affinity and selectivity.[8]
Impact on Pharmacokinetics and Biological Activity
The differences in physicochemical properties translate directly into distinct pharmacokinetic and pharmacodynamic profiles.
Metabolic Stability: Blocking a Common Liability
Both the -OCF₂H and -OCF₃ groups are excellent bioisosteres for the metabolically labile methoxy (-OCH₃) group.[1][7] The high strength of the carbon-fluorine bond effectively prevents O-demethylation, a common and often rapid metabolic pathway mediated by cytochrome P450 (CYP) enzymes.[1][2] This modification typically increases a drug's metabolic half-life and reduces its clearance.[7]
While both groups confer high metabolic stability to the ether linkage itself, it is crucial to understand that this often shifts the metabolic "hot spots" to other parts of the molecule.[1] Therefore, while the initial goal of preventing O-demethylation is achieved, subsequent metabolic pathways, such as hydroxylation of an adjacent aromatic ring, must be considered.
Caption: Metabolic fate of methoxy vs. fluorinated ether analogs.
Target Binding Affinity and Potency: A Case-by-Case Analysis
The choice between -OCF₂H and -OCF₃ can significantly impact a compound's binding affinity for its biological target, and thus its potency. There is no universal rule; the outcome is highly dependent on the specific topology and amino acid composition of the target's binding site.
-
-OCF₂H: The ability to act as a hydrogen bond donor can be a game-changer. If a hydrogen bond acceptor is present in the active site, a -OCF₂H analog can exhibit significantly higher potency than its -OCF₃ counterpart.
-
-OCF₃: Its greater lipophilicity and larger steric profile can lead to enhanced hydrophobic interactions within the binding pocket.[2] Furthermore, its preferred orthogonal conformation can be leveraged to probe specific regions of the active site, potentially increasing affinity and selectivity.[9]
A study on 2-substituted estratriene sulfamates provides a compelling example. Researchers replaced a 2-methoxy group with a 2-difluoromethoxy group to improve metabolic stability and potency.[10] While the parent 2-difluoromethoxyestradiol was less potent than its methoxy analog, the corresponding sulfamated version was more potent, demonstrating the nuanced and context-dependent effects of this substitution.[10]
Experimental Validation: Protocols for Objective Comparison
To rigorously compare analogs, standardized and validated assays are essential. The following protocols provide a framework for determining key parameters.
Experiment 1: In Vitro Metabolic Stability Assay
This assay determines a compound's susceptibility to metabolism by liver enzymes, providing key data for predicting in vivo clearance.[11]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds using liver microsomes.[1][12]
Methodology:
-
Preparation: Prepare a 10 mM stock solution of each test compound (the -OCF₂H analog, the -OCF₃ analog, and a positive control) in DMSO.
-
Incubation Mixture: In a 96-well plate, prepare the reaction mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., human, rat) at a final protein concentration of 0.5 mg/mL, and the test compound at a final concentration of 1 µM.[13]
-
Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding a cold stop solution (e.g., acetonitrile containing an internal standard).[13]
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[14]
Caption: Workflow for an in vitro microsomal stability assay.
Experiment 2: Lipophilicity Determination (LogP)
The shake-flask method is the "gold standard" for LogP determination, though HPLC-based methods are faster for high-throughput screening.[3][15]
Objective: To experimentally measure the octanol-water partition coefficient (LogP).
Methodology (Shake-Flask):
-
Solvent Saturation: Pre-saturate n-octanol with water and water (buffered to pH 7.4) with n-octanol to ensure thermodynamic equilibrium.[16]
-
Compound Addition: Dissolve a known amount of the test compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a flask. Shake vigorously to facilitate partitioning, then allow the layers to separate completely (centrifugation may be required to break emulsions).[15]
-
Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[3]
-
Calculation: Calculate the partition coefficient, P = [organic] / [aqueous]. The final value is expressed as LogP = log₁₀(P).[3]
Experiment 3: Target Binding Affinity Assay
Determining the equilibrium dissociation constant (Kᴅ) is fundamental to quantifying the strength of interaction between a compound and its target protein.[17] Equilibrium dialysis is a rigorous method for this purpose.[18]
Objective: To determine the dissociation constant (Kᴅ) of the compound-protein interaction.
Methodology (Equilibrium Dialysis):
-
Apparatus Setup: Use an equilibrium dialysis apparatus consisting of two chambers separated by a semi-permeable membrane that allows the test compound to pass through but retains the larger protein.[18]
-
Loading: Add the target protein solution to one chamber (the "protein chamber") and a matching buffer solution to the other chamber (the "buffer chamber").
-
Compound Addition: Add the test compound to the buffer chamber. A range of concentrations should be tested in separate experiments to generate a saturation curve.
-
Equilibration: Allow the system to gently agitate at a controlled temperature until equilibrium is reached (i.e., the concentration of free compound is equal in both chambers). This can take several hours.[19]
-
Measurement: At equilibrium, measure the total compound concentration in the protein chamber ([D]total) and the free compound concentration in the buffer chamber ([D]free).
-
Calculation: The concentration of bound compound is [D]bound = [D]total - [D]free. Plot [D]bound versus [D]free and fit the data to a saturation binding equation to determine the Kᴅ.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. protocols.io [protocols.io]
- 15. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 16. agilent.com [agilent.com]
- 17. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. molbiolcell.org [molbiolcell.org]
- 20. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-(Difluoromethoxy)benzyl Alcohol: An Essential Building Block for Modern Chemistry
Introduction
4-(Difluoromethoxy)benzyl alcohol is a crucial intermediate in the fields of medicinal chemistry and agrochemical research. The incorporation of the difluoromethoxy (-OCF₂H) group into organic molecules can significantly enhance their pharmacological and physicochemical properties. This functional group is a bioisostere of the methoxy and hydroxyl groups, often leading to improved metabolic stability, increased lipophilicity, and better membrane permeability.[1] Consequently, this compound serves as a valuable building block for the synthesis of a wide array of complex molecules, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and anti-infective agents.
This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into two principal synthetic strategies, offering detailed experimental protocols, comparative data, and mechanistic insights to inform the selection of the most appropriate method for your research and development needs.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be efficiently achieved through two primary routes, differing in their starting materials and the number of synthetic steps.
-
Route 1: A Two-Step Synthesis from 4-Hydroxybenzaldehyde. This classic approach involves the difluoromethylation of the readily available 4-hydroxybenzaldehyde, followed by the reduction of the resulting aldehyde.
-
Route 2: A Direct Reduction from 4-(Difluoromethoxy)benzaldehyde. This streamlined, one-step synthesis takes advantage of the commercially available 4-(difluoromethoxy)benzaldehyde.
The choice between these routes will depend on factors such as the availability and cost of the starting materials, desired scale of the reaction, and the laboratory equipment at hand.
Route 1: Two-Step Synthesis from 4-Hydroxybenzaldehyde
This route offers a cost-effective approach, starting from the inexpensive and widely available 4-hydroxybenzaldehyde.
References
A Comparative Guide to the Structural Validation of 4-(Difluoromethoxy)benzyl Alcohol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities is only the beginning. The rigorous and unequivocal validation of their chemical structures is a cornerstone of scientific integrity and a prerequisite for further investigation. This is particularly true for compounds incorporating unique functional groups like the difluoromethoxy moiety, which is increasingly utilized as a bioisostere for hydroxyl or methoxy groups to enhance metabolic stability and modulate physicochemical properties.[1]
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 4-(difluoromethoxy)benzyl alcohol and its derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, presenting supporting data and workflows to ensure a self-validating analytical approach.
The Analytical Imperative: Why Rigorous Validation Matters
The this compound scaffold is a valuable building block in medicinal chemistry.[1] The difluoromethoxy group (-OCF₂H) can significantly alter a molecule's lipophilicity, membrane permeability, and pKa compared to its non-fluorinated analogs. However, the presence of fluorine and the specific isomeric substitution pattern (ortho, meta, or para) must be confirmed with absolute certainty. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible results. Therefore, a multi-faceted analytical strategy is not just recommended; it is essential.
The Workflow of Structural Validation
A robust validation process integrates data from multiple, orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides the highest level of confidence.
Caption: Integrated workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity
NMR spectroscopy is the most powerful and informative technique for determining the precise connectivity of atoms in a molecule. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required to fully characterize the structure.
Causality Behind the Experiment
-
¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For our target molecule, it will confirm the presence of the benzylic alcohol (-CH₂OH), the aromatic protons, and the unique proton of the difluoromethoxy group.
-
¹³C NMR reveals the number of different types of carbon atoms and their hybridization. The chemical shifts are sensitive to the electronic environment, and characteristic C-F coupling patterns can definitively identify the difluoromethoxy carbon.
-
¹⁹F NMR is highly specific and sensitive for fluorine atoms. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this experiment provides a clean and unambiguous signal for the -OCF₂H group, confirming its presence and electronic environment.
Experimental Data & Interpretation
Below is a summary of the expected NMR data for this compound in a common NMR solvent like CDCl₃.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment & Interpretation |
| ¹H | ~7.35 | Doublet | ~8.5 | 2H, Aromatic (Ha), ortho to -CH₂OH |
| ~7.10 | Doublet | ~8.5 | 2H, Aromatic (Hb), ortho to -OCF₂H | |
| ~6.55 | Triplet | JH-F ≈ 74 | 1H, -OCF₂H | |
| ~4.65 | Singlet/Doublet | 2H, Benzyl (-CH₂ OH) | ||
| ~1.80 | Broad Singlet/Triplet | 1H, Hydroxyl (-OH ) | ||
| ¹³C | ~150 | Triplet | JC-F ≈ 20-30 | 1C, Aromatic C-O |
| ~140 | Singlet | 1C, Aromatic C-CH₂OH | ||
| ~128 | Singlet | 2C, Aromatic CH (ortho to -CH₂OH) | ||
| ~119 | Singlet | 2C, Aromatic CH (ortho to -OCF₂H) | ||
| ~115 | Triplet | JC-F ≈ 250-260 | 1C, -OC F₂H | |
| ~64 | Singlet | 1C, Benzyl C H₂OH | ||
| ¹⁹F | ~ -80 to -90 | Doublet | JF-H ≈ 74 | 2F, -OF₂ H |
Data compiled from typical values for similar structures.[2]
Key Interpretive Points:
-
The ¹H NMR spectrum's aromatic region shows two distinct doublets, confirming a 1,4- (para) substitution pattern. The most diagnostic signal is the large triplet around 6.55 ppm, which is characteristic of the proton in the -OCF₂H group, split by the two adjacent fluorine atoms.
-
In the ¹³C NMR spectrum, the carbon of the difluoromethoxy group appears as a prominent triplet with a very large C-F coupling constant (typically >250 Hz), providing definitive evidence for this group.
-
The ¹⁹F NMR spectrum should display a clean doublet, resulting from the coupling of the two equivalent fluorine atoms to the single proton of the difluoromethoxy group. This is a crucial data point for confirming the presence of the moiety.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans. Ensure the spectral width covers the range from -1 to 10 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) may be necessary. The spectral width should be set from 0 to 200 ppm.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum. This is a highly sensitive nucleus, so fewer scans are typically needed. The spectral width should be appropriate for organofluorine compounds (e.g., +50 to -250 ppm).
-
Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Mass Spectrometry (MS): Confirming Molecular Formula
While NMR establishes the atomic connectivity, mass spectrometry provides the crucial confirmation of the overall molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful in this regard.
Causality Behind the Experiment
The primary goal of MS is to measure the mass-to-charge ratio (m/z) of the ionized molecule. This allows for:
-
Molecular Weight Confirmation: A low-resolution MS can confirm that the compound has the expected molecular weight (174.14 g/mol for the parent compound).[3]
-
Elemental Formula Determination: HRMS provides a highly accurate mass measurement (typically to four or more decimal places). This allows for the calculation of a unique elemental formula (C₈H₈F₂O₂), ruling out other potential formulas with the same nominal mass.[3][4]
-
Fragmentation Analysis: The pattern of fragment ions can provide additional structural clues that corroborate the connectivity determined by NMR.
Experimental Data & Interpretation
For this compound (C₈H₈F₂O₂, Exact Mass: 174.04924), the following data would be expected from HRMS with electrospray ionization (ESI).
| Ion | Calculated m/z | Interpretation |
| [M+H]⁺ | 175.05652 | Protonated molecular ion |
| [M+Na]⁺ | 197.03846 | Sodium adduct |
| [M-H]⁻ | 173.04196 | Deprotonated molecular ion |
| [M-H₂O+H]⁺ | 157.04650 | Loss of water from the protonated molecule |
Predicted m/z values from PubChem CID 2736996.[3][4]
Caption: Predicted fragmentation of the molecular ion.
Experimental Protocol: HRMS (ESI) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in both positive and negative ion modes. Ensure the mass range is set to acquire the expected molecular ion.
-
Data Analysis: Compare the experimentally measured exact mass to the theoretical mass calculated for the expected formula (C₈H₈F₂O₂). The mass error should be less than 5 ppm to confidently confirm the elemental composition.
Single-Crystal X-ray Crystallography: The Unambiguous Proof
When a compound can be crystallized, single-crystal X-ray crystallography provides the "gold standard" for structural validation. It generates a three-dimensional map of electron density from which the precise positions of all atoms can be determined, leaving no ambiguity about the molecule's constitution and conformation in the solid state.
Causality Behind the Experiment
This technique is definitive because it directly visualizes the atomic arrangement. It will not only confirm the connectivity established by NMR but also provide precise measurements of:
-
Bond Lengths and Angles: Confirming expected geometries.
-
Torsional Angles: Describing the molecule's conformation.
-
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, such as through hydrogen bonding from the alcohol group.
Experimental Data & Interpretation
Experimental Protocol: X-ray Crystallography Workflow
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality single crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to obtain the final, highly accurate structure.
Caption: Workflow for single-crystal X-ray analysis.
Comparative Summary and Recommendation
Each technique offers distinct advantages and provides complementary information. The choice of which methods to use depends on the research stage and the available resources, but for complete and unambiguous validation, an integrated approach is superior.
| Technique | Information Provided | Sample Requirement | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, stereochemistry, substitution patterns, electronic environment | 2-10 mg, soluble | Provides the most detailed structural information in solution; non-destructive | Requires soluble sample; complex spectra may require 2D experiments |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural fragments | < 1 mg, soluble | Extremely sensitive; confirms molecular formula with high confidence | Provides little connectivity information on its own; isomers can be indistinguishable |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, intermolecular interactions | Single crystal (<1 mm) | Unambiguous and definitive proof of structure | Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state |
Senior Application Scientist's Recommendation
For the routine validation of a newly synthesized this compound derivative, the combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) is both necessary and sufficient.
-
Start with NMR: It is the primary tool that will confirm the correct isomer has been synthesized and that the key functional groups (-CH₂OH, -OCF₂H) are present with the correct connectivity.
-
Confirm with HRMS: Following successful NMR analysis, HRMS provides the orthogonal validation of the elemental formula. The agreement of the exact mass with the theoretical value provides a very high degree of confidence that the target molecule has been synthesized.
If the compound is a key intermediate, a final drug candidate, or if its stereochemistry is complex and cannot be resolved by NMR alone, then pursuing single-crystal X-ray crystallography is highly recommended. While more time-consuming, it provides the ultimate, irrefutable proof of the structure. This multi-technique approach ensures the highest level of scientific rigor and builds a solid foundation for subsequent research and development.
References
A Comparative Guide to the Electronic Effects of OCHF₂ and OCF₃ Groups for the Modern Chemist
Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1] Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the C-F bond—allow for the fine-tuning of a molecule's physicochemical and biological profile. Among the most valuable motifs are the trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups.[2][3] While structurally similar, their electronic properties diverge in subtle yet profound ways, influencing everything from metabolic stability to target engagement.
This guide provides a comprehensive comparative analysis of the electronic effects of the OCHF₂ and OCF₃ groups. We will move beyond simple classification, delving into the quantitative data that underpins their behavior and the experimental methodologies used to derive it. This content is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of these critical bioisosteres.
Part 1: Deconstructing the Electronic Profile: Induction vs. Resonance
The net electronic effect of any substituent on an aromatic ring is a balance between two primary forces: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and is driven by differences in electronegativity. Fluorine is the most electronegative element, and its presence strongly polarizes the C-F bonds. This electron withdrawal is relayed through the oxygen atom to the aromatic ring.
-
-OCF₃: With three fluorine atoms, this group possesses an immense inductive pull, making it one of the most powerful electron-withdrawing groups used in medicinal chemistry.[4]
-
-OCHF₂: The replacement of one fluorine with a hydrogen atom lessens the overall electronegativity. Consequently, the -OCHF₂ group has a significant, but demonstrably weaker, inductive electron-withdrawing effect compared to -OCF₃.
-
-
Resonance Effect (+R): This effect involves the delocalization of the oxygen atom's lone pair electrons into the aromatic π-system. This donation of electron density opposes the inductive effect.
-
For both -OCF₃ and -OCHF₂, the potent -I effect of the fluorine atoms significantly reduces the electron density on the oxygen, thereby diminishing its ability to act as a resonance donor.
-
However, the effect is more pronounced in -OCF₃, where the oxygen lone pairs are less available for donation. The -OCHF₂ group retains a slightly greater capacity for resonance donation, which tempers its net electron-withdrawing character.
-
The overall electronic character of these groups is therefore strongly electron-withdrawing, with the -I effect dominating the attenuated +R effect.
Figure 1: A diagram illustrating the balance of inductive and resonance effects for OCF₃ and OCHF₂ groups.
Part 2: Quantitative Comparison Through Experimental Data
To move from qualitative description to quantitative comparison, we rely on empirical parameters derived from physical organic chemistry, namely Hammett constants and pKa values.
Hammett Substituent Constants (σ)
The Hammett equation (log(K/K₀) = σρ) is a cornerstone of linear free-energy relationships, where the substituent constant, σ, quantifies the electronic influence of a substituent on a reaction center.[5][6] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The constants are typically measured from the ionization of substituted benzoic acids.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Dominant Effect |
| -OCF₃ | ~ +0.39 | ~ +0.35 | Strongly Electron-Withdrawing |
| -OCHF₂ | ~ +0.31 | ~ +0.14 | Moderately Electron-Withdrawing |
| -H | 0.00 | 0.00 | Reference |
| -OCH₃ | +0.12 | -0.27 | Electron-Donating (at para) |
Table 1: Comparative Hammett Substituent Constants. Values are representative and compiled from various sources.[7][8]
Analysis:
-
Both groups have positive σ values, confirming their net electron-withdrawing nature.
-
The σ value for -OCF₃ is significantly more positive than for -OCHF₂, quantifying its superior electron-withdrawing strength.
-
At the para position, the resonance effect can operate directly. The smaller σ_p value for -OCHF₂ compared to its σ_m value reflects its slightly better resonance donation capability, which partially offsets the inductive withdrawal.
Impact on Acidity (pKa)
A direct and practical measure of a substituent's electronic effect is its influence on the acidity of a nearby functional group. Electron-withdrawing groups stabilize the conjugate base of an acid (e.g., a phenoxide ion), thereby increasing acidity and lowering the pKa.[9]
| Compound | pKa (in water, 25°C) |
| Cyclohexanol | ~18.0 |
| Phenol | 9.99 |
| 4-(Difluoromethoxy)phenol | 9.30 |
| 4-(Trifluoromethoxy)phenol | 8.83 |
| 4-Nitrophenol | 7.15 |
Table 2: Comparative pKa values for substituted phenols. Data compiled from various experimental and computational studies.[10][11][12][13]
Analysis:
-
Both the -OCHF₂ and -OCF₃ groups increase the acidity of phenol (lower the pKa), consistent with their electron-withdrawing character.
-
The 4-OCF₃ substituted phenol is a stronger acid (lower pKa) than the 4-OCHF₂ analog, providing clear experimental validation of the greater electron-withdrawing power of the trifluoromethoxy group.
Part 3: Experimental Workflow: pKa Determination by Potentiometric Titration
To ensure trustworthiness and scientific integrity, describing the method used to generate the data in Table 2 is essential. The determination of pKa for novel substituted phenols or benzoic acids is a routine yet critical experiment.
Principle
The pKa is determined by titrating the acidic compound with a strong base (e.g., NaOH) and monitoring the pH. According to the Henderson-Hasselbalch equation, at the point where exactly half of the acid has been neutralized (the half-equivalence point), the pH of the solution is equal to the pKa of the acid.
Experimental Protocol
This protocol outlines the determination of the pKa of a substituted benzoic acid.
1. Synthesis of Probe Molecules: The requisite probe molecules, such as 4-(trifluoromethoxy)benzoic acid or 4-(difluoromethoxy)benzoic acid, must first be synthesized. This typically involves the introduction of the fluorinated alkoxy group onto a suitable precursor like methyl 4-hydroxybenzoate, followed by saponification of the ester. Numerous methods exist for these transformations.[2][14]
2. Materials and Reagents:
-
Substituted benzoic acid (~0.1 mmol)
-
Standardized ~0.05 M NaOH solution (carbonate-free)
-
Solvent system (e.g., 70:30 ethanol-water)[15]
-
Calibrated pH meter with electrode
-
Magnetic stirrer and stir bar
-
50 mL beaker
-
10 mL burette
3. Step-by-Step Procedure: [15][16]
-
Preparation: Accurately weigh the substituted benzoic acid and dissolve it in 25 mL of the ethanol-water solvent in the beaker.
-
Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.
-
Initial Reading: Record the initial pH of the solution before adding any titrant.
-
Titration: Begin adding the NaOH titrant from the burette in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Equivalence Point: As the pH begins to change rapidly, reduce the increment size to capture the steep inflection region of the titration curve accurately. Continue titrating until the pH begins to plateau well past the equivalence point.
-
Repeat: Perform the titration in triplicate to ensure reproducibility.
4. Data Analysis:
-
Plot Data: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine Equivalence Point (V_eq): The equivalence point is the point of maximum slope. This can be determined precisely by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V). The peak of this plot corresponds to V_eq.
-
Determine Half-Equivalence Point (V_½eq): Calculate the volume at the half-equivalence point: V_½eq = V_eq / 2.
-
Find pKa: Locate the pH on the original titration curve that corresponds to the volume V_½eq. This pH value is the experimental pKa.
Figure 2: Experimental workflow for the determination of pKa via potentiometric titration.
Part 4: Implications in Drug Design and Materials Science
The choice between -OCHF₂ and -OCF₃ is not merely academic; it has profound strategic consequences.
-
pKa Modulation: As powerful electron-withdrawing groups, both substituents can be used to lower the pKa of basic centers (e.g., anilines, imidazoles) or acidic protons, which can be critical for optimizing solubility, receptor binding, or pharmacokinetic properties. The -OCF₃ group provides a stronger acidifying/basicity-lowering effect.[2][17]
-
Metabolic Stability: A common strategy in drug design is to block sites of oxidative metabolism on aromatic rings. Both groups deactivate the ring towards electrophilic attack by metabolic enzymes (e.g., Cytochrome P450s).[1][18] The superior electron-withdrawing capacity of -OCF₃ makes it a more robust metabolic blocker.
-
Hydrogen Bonding Capability: This is a crucial point of divergence. The -OCHF₂ group possesses a weakly acidic proton and can function as a hydrogen bond donor.[2][19] This unique capability, absent in the -OCF₃ group, can be exploited to form additional interactions with a biological target, potentially increasing potency and selectivity.
-
Conformational Preference & Lipophilicity: The -OCF₃ group forces a conformation where the C-O bond is orthogonal to the plane of the aromatic ring, which can influence binding topology.[20] The -OCHF₂ group is more flexible, with a conformational preference between that of the planar -OCH₃ and the orthogonal -OCF₃.[21] Furthermore, the -OCF₃ group is one of the most lipophilic substituents known (Hansch π = +1.04), a property often used to enhance membrane permeability.[3][18] The -OCHF₂ group is also lipophilic but less so than -OCF₃.
Conclusion
The trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups are both potent, electron-withdrawing substituents that are invaluable tools for the modern chemist. The choice between them should be driven by a clear design hypothesis.
-
Choose -OCF₃ for: Maximum electron withdrawal, greatest impact on the pKa of proximal groups, and robust metabolic blocking of an aromatic ring.
-
Choose -OCHF₂ for: A more moderate level of electron withdrawal and pKa modulation, with the unique and powerful strategic advantage of introducing a hydrogen bond donor capability.
Understanding the quantitative differences in their electronic effects, as evidenced by Hammett constants and pKa shifts, allows for a more rational and predictable approach to molecular design, ultimately accelerating the discovery of new drugs and advanced materials.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homepages.bluffton.edu [homepages.bluffton.edu]
- 8. Hammett substituent constants [stenutz.eu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. web.viu.ca [web.viu.ca]
- 16. web.viu.ca [web.viu.ca]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Difluoromethoxy)benzyl alcohol
Introduction: In modern pharmaceutical and materials science research, fluorinated organic compounds like 4-(Difluoromethoxy)benzyl alcohol (CAS No. 170924-50-2) are indispensable building blocks. However, their unique chemical properties, including the robust carbon-fluorine bond, necessitate rigorous handling and disposal protocols.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this reagent, ensuring the safety of laboratory personnel and environmental compliance. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.
Part 1: Hazard Identification and Immediate Safety Protocols
Before any handling or disposal begins, a thorough understanding of the compound's hazards is essential. This dictates the required level of personal protection and informs emergency response actions.
GHS Hazard Profile
This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[3] Its primary hazards are summarized below.
| Hazard Class | GHS Category | Hazard Statement Code | Description |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[3][4][5] |
Mandatory Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is mandatory when handling or disposing of this compound and its waste. The causality for each choice is rooted in preventing exposure via inhalation, dermal contact, and ocular contact.
-
Eye/Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be used if there is a significant splash risk.
-
Hand Protection: Use impervious gloves, such as nitrile or neoprene.[6] Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[7][8][9]
-
Skin and Body Protection: A standard laboratory coat is required.[8] For larger quantities or significant spill risk, wear chemical-resistant overalls.[6]
-
Respiratory Protection: All handling of open containers should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8][9][10] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[6][8]
Emergency First Aid Measures
-
In Case of Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5][11] Remove contact lenses if present and easy to do.[5][11] Seek immediate medical attention.[5][11]
-
In Case of Skin Contact: Take off contaminated clothing immediately.[7][11] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][11] If skin irritation persists, consult a physician.[5][11]
-
In Case of Inhalation: Move the person to fresh air.[5][7][11] If breathing is difficult or symptoms occur, get medical attention.[5][7]
-
In Case of Ingestion: Clean mouth with water and drink plenty of water afterwards.[5][11] Do NOT induce vomiting. Call a physician or poison control center immediately.[12]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste identification. Under the EPA's Resource Conservation and Recovery Act (RCRA), any person who generates a waste must determine if that waste is hazardous.[13]
-
Hazardous Waste Determination: Due to its GHS classification as a skin, eye, and respiratory irritant, this compound waste must be managed as hazardous waste.[3][4][5] While not specifically listed by RCRA F, K, P, or U codes, it would likely be classified based on its characteristics.[13][14] To ensure full compliance, it is safest to manage it as hazardous.[14]
-
Waste Segregation: This waste stream must be kept separate from other laboratory waste.
-
Do Not Mix: Do not mix with incompatible materials, such as strong oxidizing agents or acids, with which it may react.[7]
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Keep containers tightly closed and in a designated, well-ventilated secondary containment area while awaiting pickup.[1][8][9][11]
-
Part 3: Standard Operating Procedure (SOP) for Disposal
Follow these step-by-step procedures for collecting and preparing the waste for final disposal by a licensed hazardous waste management company.
Disposal of Small Quantities & Empty Containers
-
Triple Rinse: "Empty" containers (vials, bottles) must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a designated, labeled hazardous waste container.
-
Container Disposal: After triple-rinsing, the container can often be disposed of as non-hazardous solid waste, but you must confirm this with your institution's Environmental Health & Safety (EHS) office.
Disposal of Contaminated Materials
-
Collection: Place all solid materials contaminated with this compound, such as gloves, absorbent pads, and weighing papers, into a designated, clearly labeled solid hazardous waste container.
-
Segregation: Ensure this solid waste is not mixed with non-hazardous lab trash.
-
Closure: Keep the solid waste container sealed when not in use.
Disposal of Bulk or Unused Product
-
Original Container: If possible, dispose of the unused product in its original, clearly labeled container.
-
Waste Collection: If transferring to a waste container, use a designated "Halogenated Organic Liquid Waste" container. Ensure the container is compatible with the chemical.
-
Labeling and Storage: Label the container with its full contents and store it in a designated satellite accumulation area, following all institutional and federal guidelines.[15]
-
Arrange Pickup: Contact your institution's EHS department to arrange for pickup and disposal by a certified hazardous waste transporter.[16][17]
Part 4: Spill Management Protocol
Accidental releases require a swift and systematic response to mitigate hazards. The appropriate action depends on the scale of the spill.
Spill Response Decision Workflow
Caption: Decision workflow for spill response.
Detailed Spill Cleanup Steps
-
Small Spills:
-
Ensure adequate ventilation and wear full PPE.[1]
-
Contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite.[3][5][6]
-
Soak up the material and carefully transfer it into a suitable, closed, and properly labeled container for disposal.[1][5][11]
-
Clean the contaminated surface with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
Part 5: The Rationale Behind Fluorinated Compound Disposal
The presence of the difluoromethoxy group places this compound in a category of chemicals that require special consideration for final destruction.
-
Persistence of the C-F Bond: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which makes many organofluorine compounds highly resistant to natural degradation.[2][18] This persistence has led to the term "forever chemicals" for some poly- and perfluoroalkyl substances (PFAS).[2][18][19]
-
Preferred Disposal Method - Incineration: The recommended disposal method for fluorinated organic compounds is high-temperature incineration in an approved hazardous waste facility.[18][20]
-
Why it Works: The extreme temperatures (typically >1000 °C) and long residence times in these incinerators provide the necessary energy to break the C-F bonds.[20]
-
Why it's Critical: This process aims for complete mineralization, ideally converting the compound to carbon dioxide, water, and hydrogen fluoride (HF). The HF is then "scrubbed" from the exhaust gas. Improper incineration can lead to the formation of smaller, still-hazardous fluorinated byproducts.[2][20]
-
-
Alternative Method - Landfill: Disposal in a dedicated hazardous waste landfill is a containment strategy, not a destruction strategy.[18] While permissible, it is less ideal as it does not eliminate the chemical from the environment.[18]
By adhering to these protocols, from initial hazard assessment to final disposal, you contribute to a culture of safety and environmental stewardship, building trust in our scientific endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C8H8F2O2 | CID 2736996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. redox.com [redox.com]
- 7. chemsupply.com.au [chemsupply.com.au]
- 8. lobachemie.com [lobachemie.com]
- 9. carlroth.com [carlroth.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. epa.gov [epa.gov]
- 18. mcfenvironmental.com [mcfenvironmental.com]
- 19. ox.ac.uk [ox.ac.uk]
- 20. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(Difluoromethoxy)benzyl Alcohol
The second round of searches has yielded more specific and actionable information. I now have a better understanding of appropriate glove materials for handling halogenated aromatic compounds, with sources suggesting materials like Viton, Butyl rubber, and specific laminates like Norfoil for robust protection. The search also provided more detailed guidance on the disposal of halogenated organic waste, emphasizing the need for separate, clearly labeled, sealed containers and adherence to institutional EHS procedures.
However, I still need to solidify the "why" behind these choices. For instance, explaining why Viton or Butyl rubber is superior to more common lab gloves like nitrile for this specific chemical class, based on principles of chemical compatibility (e.g., permeation and degradation), would strengthen the guide. Similarly, while the disposal procedure is clearer, the rationale behind segregating halogenated from non-halogenated waste (e.g., impact on disposal methods and environmental contamination) could be more explicitly stated.
I also want to ensure the guidance is grounded in authoritative sources beyond general lab safety guides. Referencing specific OSHA regulations or ECHA guidance documents directly related to the hazards identified (skin/eye irritation) will enhance the trustworthiness of the content.
Therefore, I will perform one more targeted search to fill these remaining gaps before constructing the final response.I have now gathered sufficient, in-depth information to construct the comprehensive guide. The initial searches provided the foundational safety data for 4-(Difluoromethoxy)benzyl alcohol, including its hazards (skin/eye irritation, potential respiratory irritation). The subsequent, more targeted searches have allowed me to build upon this with critical details for the intended audience.
Specifically, I have found:
-
Detailed information on the superiority of certain glove materials (Viton, Butyl rubber) over others (like nitrile) for handling halogenated aromatic compounds, and the scientific rationale behind this (permeation and degradation).
-
Specific, step-by-step procedures for the disposal of halogenated organic waste, including the critical reasons for segregating it from non-halogenated waste (cost, safety, and disposal methods).
-
Authoritative grounding from OSHA (29 CFR 1910.132 on PPE, and 1910.1200 on Hazard Communication) and ECHA's stance on using non-animal testing for skin and eye irritation, which adds the required layer of trustworthiness and E-E-A-T.
-
The necessary information to create the DOT graph for the experimental workflow.
I can now proceed to synthesize this information into a well-structured, in-depth guide that fulfills all the core requirements of the prompt without needing further searches.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Our focus is to deliver field-proven insights and procedural guidance that extend beyond the product, ensuring your safety and the integrity of your research.
Hazard Analysis: Understanding the Risks of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No. 170924-50-2) is classified with the following hazards:
| Hazard Classification | Category | GHS Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
These classifications are based on data from multiple safety data sheets (SDS) and chemical databases.[1][2][3] The primary routes of exposure are through skin contact, eye contact, and inhalation. Therefore, the selection of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical necessity to mitigate these risks.
The Occupational Safety and Health Administration (OSHA) mandates in 29 CFR 1910.1200 (Hazard Communication) that employers must provide employees with effective information and training on hazardous chemicals in their work area.[3][4][5][6][7] This guide serves as a important component of that training.
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy for this compound involves protection for the eyes, skin, and respiratory system. The following sections detail the necessary equipment and the rationale behind each selection, in accordance with OSHA 29 CFR 1910.132 , which requires employers to provide appropriate personal protective equipment.[2][8][9][10][11]
Eye and Face Protection: The First Line of Defense
Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles are mandatory.
-
Enhanced Protection: When there is a significant risk of splashing, such as during transfers of larger volumes or when reactions are under pressure, a face shield should be worn in addition to chemical splash goggles.
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes of liquid chemicals. Chemical splash goggles form a protective seal, preventing the liquid from entering the eye area. A face shield offers a broader barrier, protecting the entire face from direct splashes.
Hand Protection: Choosing the Right Gloves
The selection of appropriate gloves is crucial due to the classification of this compound as a skin irritant. The choice of glove material must be based on chemical compatibility, specifically considering permeation and degradation.
-
Permeation: The process by which a chemical passes through a glove material on a molecular level.[12][13][14][15]
-
Degradation: The physical change in the glove material when in contact with a chemical, such as swelling, cracking, or becoming brittle.[13][16]
For handling halogenated aromatic compounds like this compound, standard nitrile gloves may not offer sufficient protection for prolonged contact.
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile | Suitable for incidental contact only. | Offers good general chemical resistance but can degrade with prolonged exposure to certain aromatic and halogenated compounds.[17][18] |
| Butyl Rubber | Recommended | Provides excellent resistance to ketones, esters, and many acids, but can be susceptible to degradation by aromatic and halogenated hydrocarbons.[18][19] |
| Viton® | Highly Recommended | A fluoroelastomer with exceptional resistance to aromatic and halogenated hydrocarbons.[19][20] It is often the top choice for handling aggressive solvents. |
| Viton®/Butyl Combination | Excellent Choice | These gloves provide an extra layer of protection, combining the strengths of both materials for aggressive chemical exposure.[21] |
Procedural Guidance:
-
Always inspect gloves for any signs of damage (punctures, tears) before use.
-
For tasks with a high risk of splash or prolonged contact, consider double-gloving (e.g., a nitrile glove underneath a Viton® or Butyl glove).
-
Remove gloves without touching the outer surface with your bare skin.
-
Dispose of used gloves in the designated hazardous waste container.
Body and Respiratory Protection
-
Body Protection: A standard laboratory coat should be worn at all times. For larger scale operations, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required. However, if you are working outside of a fume hood or there is a potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Operational and Disposal Plans: A Step-by-Step Workflow
Adherence to a strict operational workflow is essential for safety and to prevent environmental contamination.
Experimental Workflow
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
References
- 1. All news - ECHA [echa.europa.eu]
- 2. osha.gov [osha.gov]
- 3. eCFR :: 29 CFR 1910.1200 -- Hazard communication. [ecfr.gov]
- 4. naspweb.com [naspweb.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. OSHA Standard 29 CFR 1910.1200: Hazard Communication - Workplace Material Handling & Safety [workplacepub.com]
- 7. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 8. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 9. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 10. creativesafetysupply.com [creativesafetysupply.com]
- 11. automation.honeywell.com [automation.honeywell.com]
- 12. dplgroup.com [dplgroup.com]
- 13. ishn.com [ishn.com]
- 14. chemistry.berkeley.edu [chemistry.berkeley.edu]
- 15. fishersci.com [fishersci.com]
- 16. SW Sustainability Solutions – SW Innovative Hand Protection Products. Single Use Gloves. Cut Protection Gloves. Chemical Protection Gloves. [swssglobal.com]
- 17. worksafegear.com.au [worksafegear.com.au]
- 18. safety.fsu.edu [safety.fsu.edu]
- 19. esafetysupplies.com [esafetysupplies.com]
- 20. polymax.co.uk [polymax.co.uk]
- 21. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
